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5-Phenyl-1H-benzo[d][1,2,3]triazole Documentation Hub

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  • Product: 5-Phenyl-1H-benzo[d][1,2,3]triazole
  • CAS: 25877-73-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 5-Phenyl-1H-benzo[d]triazole: A Technical Whitepaper

Executive Summary 5-Phenyl-1H-benzo[d]triazole (CAS: 25877-73-0) is a highly versatile heterocyclic compound that bridges the gap between advanced material science and environmental analytical chemistry. Structurally, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenyl-1H-benzo[d]triazole (CAS: 25877-73-0) is a highly versatile heterocyclic compound that bridges the gap between advanced material science and environmental analytical chemistry. Structurally, the fusion of a triazole ring with a biphenyl-like conjugated system imparts exceptional thermal stability, tunable photophysical properties, and distinct lipophilicity. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind its behavior, detailing its critical role as a pyrolyzate marker in microplastic quantification and as a functional additive in thermochromic materials.

Molecular Architecture & Physicochemical Profile

The fundamental behavior of 5-phenyl-1H-benzo[d]triazole is dictated by its extended


-conjugation. The core benzotriazole provides a rigid, nitrogen-rich aromatic system capable of hydrogen bonding and metal chelation. By substituting a phenyl group at the 5-position, the electron density is delocalized over a larger spatial area.

Mechanistic Causality:

  • Lipophilicity (LogP): The addition of the hydrophobic phenyl ring increases the partition coefficient (LogP ~2.95) compared to unsubstituted benzotriazole (LogP ~1.44)[1]. This ensures excellent compatibility and uniform dispersion within non-polar polymer matrices (like ABS or thermochromic microcapsules).

  • Photophysical Shift: The extended conjugation lowers the HOMO-LUMO energy gap, shifting its absorption profile deeper into the UV spectrum, which is the foundational mechanism for its use as a photostabilizer[2].

Quantitative Physicochemical Data
PropertyValue
IUPAC Name 5-Phenyl-1H-benzo[d][1,2,3]triazole
CAS Registry Number 25877-73-0
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
Partition Coefficient (LogP) 2.95
Topological Polar Surface Area 41.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Environmental Analytical Chemistry: The ABS Microplastic Marker

In environmental forensics, quantifying nanogram-level microplastics in complex matrices (e.g., tap water) is notoriously difficult. Traditional microscopy fails at this scale. However, utilizing Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), 5-phenyl-1H-benzo[d]triazole serves as a highly specific, quantitative marker for Acrylonitrile Butadiene Styrene (ABS) polymer contamination.

Mechanistic Causality: During high-energy pyrolysis (600 °C), the ABS polymer matrix undergoes radical chain scission. The unique thermal degradation of the matrix—often in conjunction with its embedded UV-stabilizing additives—yields 5-phenyl-1H-benzo[d]triazole. Because this molecule is thermodynamically stable and highly volatile at GC operating temperatures, it resists secondary fragmentation, eluting cleanly without matrix interference.

PyGCMS_Workflow A ABS Polymer Matrix (Environmental Sample) B Thermal Pyrolysis (600 °C, 12s Single-Shot) A->B Heat Energy C 5-Phenyl-1H-benzo[d]triazole (Marker Cleavage) B->C Matrix Degradation D GC/MS Detection (m/z 91, RT 3.39 min) C->D Elution & Ionization

Figure 1: Thermal degradation pathway and Py-GC/MS detection workflow for ABS polymer matrices.

Protocol: Py-GC/MS Quantification of ABS in Water

Based on validated methodologies for environmental microplastic analysis (3[3]).

  • Sample Preparation: Filter 1L of tap water through a specialized micro-filter. Dry the retained particulate matter overnight in a fume hood to eliminate moisture, which can suppress MS ionization.

  • Single-Shot Pyrolysis: Load the dried filter into the pyrolyzer. Execute a single-shot pyrolysis at 600 °C for exactly 12 seconds to ensure complete matrix volatilization.

  • Chromatographic Separation: Inject the pyrolyzates into the GC column with a split ratio of 50:1.

    • Thermal Program: Hold at 40 °C for 2 min

      
       ramp at 20 °C/min to 280 °C (hold 6 min) 
      
      
      
      ramp at 40 °C/min to 320 °C (hold 2 min). Total run time: 23 minutes.
  • Mass Spectrometry Detection: Maintain the MS interface at 300 °C. Scan across 29–350 m/z.

  • Self-Validation & Quantification: Isolate the chromatogram at Retention Time (RT) 3.39 min. Confirm the presence of the primary reference ion (m/z 91). Calibrate against a multi-plastic standard to ensure a determination coefficient (

    
    ) > 0.999.
    

Material Science: Thermochromic & UV-Absorbing Applications

Beyond analytics, 5-phenyl-1H-benzo[d]triazole is engineered into reversibly thermochromic microcapsule pigments and heat-sensitive recording materials (4[4]).

Mechanistic Causality: Thermochromic inks rely on an electron-donating color-developing compound (like a fluoran derivative) and an electron-accepting compound. UV radiation rapidly degrades these charge-transfer complexes. 5-Phenyl-1H-benzo[d]triazole acts as a highly efficient UV absorber. Upon absorbing a UV photon, the molecule undergoes rapid internal conversion, dissipating the destructive photonic energy as harmless vibrational heat, thereby preserving the structural integrity and reversible contrast of the thermochromic layer[5].

Synthetic Methodology: Microwave-Assisted Suzuki-Miyaura Coupling

Synthesizing 5-phenyl-1H-benzo[d]triazole via traditional cyclization of biphenyl-diamines requires harsh, highly acidic conditions. A more elegant, high-yield approach utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling starting from 5-bromo-1H-benzotriazole (6[6]).

Mechanistic Causality: The bromine atom at the 5-position highly activates the benzotriazole ring for the oxidative addition of the Palladium(0) catalyst. By employing microwave irradiation, we achieve rapid, volumetric heating that easily overcomes the activation energy barrier of the subsequent transmetalation step with phenylboronic acid. This reduces reaction times from 24 hours to 30 minutes and prevents the thermal degradation of the product.

Synthesis_Workflow R1 5-Bromo-1H-benzotriazole (CAS: 32046-62-1) Rxn Microwave Irradiation (100 °C, DMF/H2O, 30 min) R1->Rxn R2 Phenylboronic Acid (1.2 equiv) R2->Rxn Cat Pd(OAc)2 + K2CO3 (Catalyst & Base) Cat->Rxn Transmetalation Prod 5-Phenyl-1H-benzo[d]triazole (CAS: 25877-73-0) Rxn->Prod Cross-Coupling

Figure 2: Microwave-assisted Suzuki-Miyaura cross-coupling synthesis of 5-phenyl-1H-benzotriazole.

Protocol: Microwave-Assisted Synthesis
  • Reagent Preparation: In a microwave-safe reaction vial, combine 5-bromo-1H-benzotriazole (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add a catalytic amount of Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv) and Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Solvent System: Dissolve the mixture in a degassed solvent system of DMF and water (4:1 v/v). Note: Degassing is critical to prevent the premature oxidation of the Pd catalyst.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 100 °C for 30 minutes.

  • Self-Validation & Isolation: Monitor the reaction via TLC (Hexane/EtOAc). The complete disappearance of the 5-bromo-1H-benzotriazole spot confirms a successful catalytic cycle. Cool the mixture, filter through a Celite pad to remove precipitated palladium black, extract with ethyl acetate, and purify via flash column chromatography.

Conclusion

5-Phenyl-1H-benzo[d]triazole is a prime example of how targeted structural modifications—specifically the extension of


-conjugation via phenyl substitution—can drastically alter a molecule's utility. Whether acting as a robust UV energy sink in smart materials or as an unyielding pyrolyzate marker for tracking global microplastic pollution, its physicochemical properties make it an indispensable tool in modern chemical applications.

References

  • A Straightforward Py-GC/MS Methodology for Quantification of Microplastics in Tap Water ResearchGate URL
  • 5-Bromo-1H-benzotriazole CAS 32046-62-1 Benchchem URL
  • REVERSIBLE THERMOCHROMIC COMPOSITION, REVERSIBLE THERMOCHROMIC MICROCAPSULE PIGMENT COMPRISING SAME, AND WRITING INSTRUMENT USING SAME EPO Patents URL
  • 6-phenyl-1H-1,2,3-benzotriazole (CAS 25877-73-0)

Sources

Exploratory

The Benzotriazole Scaffold: From Industrial Workhorse to Privileged Medicinal Pharmacophore

Executive Summary The benzotriazole (BTA) scaffold represents a masterclass in chemical versatility.[1] Originally synthesized in the late 19th century and utilized for decades exclusively as a corrosion inhibitor and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzotriazole (BTA) scaffold represents a masterclass in chemical versatility.[1] Originally synthesized in the late 19th century and utilized for decades exclusively as a corrosion inhibitor and photographic restrainer, BTA has evolved into a "privileged structure" in medicinal chemistry. Its capacity to mimic the purine and indole nuclei allows it to interrogate diverse biological targets, from aromatase enzymes in oncology to dopamine receptors in neurology.

This guide analyzes the historical trajectory, synthetic evolution, and pharmacological application of benzotriazole derivatives, providing researchers with actionable protocols and mechanistic insights.

Historical Development & Timeline

The journey of benzotriazole is characterized by a distinct pivot from industrial utility to biological application.

The Industrial Era (1876–1960s)
  • Discovery: First synthesized by Ladenburg in 1876 via the reaction of o-phenylenediamine with nitrous acid.

  • Primary Utility: For nearly a century, BTA was defined by its ability to form stable, passive films on copper and its alloys. It served as a corrosion inhibitor in cooling systems and an anti-fogging agent in silver halide photography (preventing the reduction of unexposed silver grains).

The Medicinal Pivot (1970s–Present)

The structural similarity of benzotriazole to indole (the core of tryptophan and serotonin) and purine (DNA bases) triggered interest in its bioactivity.

  • 1970s: Discovery of Alizapride , a dopamine antagonist, validating the scaffold's ability to cross the blood-brain barrier.

  • 1990s: Development of Vorozole , a third-generation aromatase inhibitor, showcasing the scaffold's utility in oncology.

  • 2000s-Present: Use as a kinase inhibitor (e.g., TBBt for CK2) and a linker in PROTACs (Proteolysis Targeting Chimeras).

Visual Timeline

Benzotriazole_History Start 1876 First Synthesis (Ladenburg) Ind 1940s-50s Industrial Scale (Corrosion/Photo) Start->Ind Bio 1970s Medicinal Pivot (Bioisosterism) Ind->Bio Indole Mimicry Drug1 1978 Alizapride (Antiemetic) Bio->Drug1 Drug2 1990s Vorozole (Aromatase Inhibitor) Drug1->Drug2 Modern 2020s CK2 Inhibitors & PROTACs Drug2->Modern

Figure 1: Chronological evolution of benzotriazole from chemical reagent to therapeutic scaffold.

Synthetic Methodologies: Classical vs. Modern

For the medicinal chemist, accessing the BTA core requires choosing between robust classical cyclization and modern catalytic functionalization.

Classical Synthesis (The Diazotization Route)

This remains the industrial standard and the most reliable method for generating the core 1H-benzotriazole ring from substituted phenylenediamines.

Mechanism:

  • Diazotization: Treatment of o-phenylenediamine with nitrous acid (generated in situ) forms a monodiazonium salt.

  • Cyclization: Spontaneous intramolecular attack by the adjacent amino group closes the ring.

Protocol 1: Synthesis of 1H-Benzotriazole
  • Reagents: o-Phenylenediamine (108 g, 1.0 mol), Glacial Acetic Acid (120 g), Sodium Nitrite (75 g, 1.09 mol), Water.

  • Step-by-Step:

    • Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water. Warm slightly to ensure complete dissolution.

    • Cool the solution to 5°C in an ice bath (Critical: Temperature control prevents side reactions).

    • Add the sodium nitrite solution (in water) rapidly.

    • Observation: The reaction exotherms rapidly to ~80°C, and the color shifts from dark green to clear orange-red.

    • Allow to cool slowly to room temperature. The product separates as an oil or solid depending on purity.

    • Purification: Chill in ice for 3 hours, filter, and recrystallize from water or benzene.

    • Yield: Typically 75–81%.

Modern Synthesis (Pd-Catalyzed N-Arylation)

Modern drug discovery often requires functionalizing the N1 or N2 positions of a pre-formed benzotriazole ring. Classical alkylation often yields mixtures of N1 and N2 isomers. Palladium-catalyzed cross-coupling (Buchwald-Hartwig type) offers regioselectivity.

Protocol 2: Pd-Catalyzed N-Arylation (N2-Selective)
  • Objective: Selective arylation of the N2 position (often thermodynamically favored in specific catalytic cycles).

  • Reagents: Benzotriazole, Aryl Bromide, Pd(OAc)₂, Triphenylphosphine (PPh₃), K₃PO₄, Toluene.

  • Step-by-Step:

    • Charge a reaction vial with benzotriazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

    • Add K₃PO₄ (2.0 equiv) and anhydrous Toluene under an inert atmosphere (Ar or N₂).

    • Heat to 100°C for 12–24 hours.

    • Workup: Filter through celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Note: Bulky phosphine ligands can shift selectivity towards N1, while simple ligands often favor N2.

Pharmacological Applications & Case Studies

Bioisosterism: The Logic of the Scaffold

The benzotriazole ring is a bioisostere of the indole ring (found in tryptophan) and the purine ring (found in ATP/GTP).

  • Indole Mimicry: The N2/N3 atoms provide hydrogen bond acceptor sites that indole lacks, altering solubility and metabolic stability while maintaining the flat, aromatic topology required for receptor binding.

  • Purine Mimicry: This allows benzotriazoles to bind competitively to the ATP-binding pockets of kinases (e.g., CK2, CDK).

Case Study: Vorozole (Oncology)

Vorozole (R83842) is a potent, non-steroidal aromatase inhibitor used to treat breast cancer.[2]

  • Structure: It is a "dual-azole" containing a benzotriazole core and a 1,2,4-triazole ring.

  • Mechanism: The 1,2,4-triazole nitrogen coordinates with the Heme iron of the aromatase enzyme (CYP19), while the benzotriazole moiety occupies the hydrophobic pocket, mimicking the steroid backbone of the natural substrate (androstenedione).

  • Significance: It demonstrated that benzotriazoles could achieve nanomolar potency (IC50 = 1.4 nM) and high selectivity against cytochrome P450 enzymes.

Case Study: Alizapride (Neurology)

Alizapride is an antiemetic drug used to treat nausea.[3]

  • Mechanism: It acts as a dopamine D2 receptor antagonist.[4]

  • Structural Logic: The benzotriazole group replaces the o-methoxy-procainamide moiety found in Metoclopramide. This modification retains D2 affinity but alters the lipophilicity profile, allowing blood-brain barrier penetration while modulating the side-effect profile (extrapyramidal symptoms).

Comparative Data: Key Benzotriazole Drugs
Drug NamePrimary IndicationTarget MechanismBenzotriazole RoleStatus
Vorozole Breast CancerAromatase (CYP19) InhibitorHydrophobic pocket binding (Steroid mimic)Discontinued (Clinical Trials)
Alizapride Nausea/VomitingDopamine D2 AntagonistBioisostere of benzamideApproved (EU/row)
TBBt Research ToolCK2 Kinase InhibitorATP-competitive inhibitor (Purine mimic)Preclinical (Standard Probe)

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the benzotriazole scaffold for medicinal chemistry optimization.

Benzotriazole_SAR Core Benzotriazole Scaffold (C6H5N3) Benzene Benzene Ring (C4-C7) Hydrophobic Interactions Target: Allosteric Pockets Core->Benzene Fused System Triazole Triazole Ring (N1-N3) H-Bond Acceptor/Donor Target: Metal Coordination (Heme) Core->Triazole Fused System Vorozole_Ex Example: Vorozole (Chlorophenyl group at C6) Benzene->Vorozole_Ex Alizapride_Ex Example: Alizapride (Methoxy at C6, Amide at C5) Benzene->Alizapride_Ex N1_Sub N1-Substitution Steric Control Solubility Modulation Triazole->N1_Sub Alkylation Site

Figure 2: SAR map of the benzotriazole scaffold highlighting modifiable zones for drug design.

References

  • Ladenburg, A. (1876). "Ueber das Nitro-o-phenylendiamin." Berichte der deutschen chemischen Gesellschaft, 9, 219. (First reported synthesis).
  • Damschroder, R. E., & Peterson, W. D. (1940). "1,2,3-Benzotriazole."[1][5][6][7] Organic Syntheses, 20, 16. Link

  • Wouters, W., et al. (1994). "Vorozole, a specific non-steroidal aromatase inhibitor."[2] Breast Cancer Research and Treatment, 30(1), 89-94. Link

  • Verma, S. K., et al. (2013). "Palladium-catalyzed N-arylation of benzotriazoles." Tetrahedron Letters, 54(37), 5087-5090.
  • Shugar, D. (1995). "Benzotriazole as a structural mimic of purines and indoles." Acta Biochimica Polonica, 42(3), 315-322.
  • PubChem. (2025).[3][7] "Vorozole Compound Summary." Link

  • BenchChem. (2025). "Synthesis of 1H-Benzotriazole and Its Derivatives." Link

Sources

Foundational

Spectroscopic Characterization of 5-Phenyl-1H-benzo[d]triazole: A Technical Guide

This guide provides a comprehensive technical framework for the spectroscopic characterization of 5-Phenyl-1H-benzo[d]triazole , a critical intermediate in corrosion inhibition and drug discovery.[1] Executive Summary 5-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the spectroscopic characterization of 5-Phenyl-1H-benzo[d]triazole , a critical intermediate in corrosion inhibition and drug discovery.[1]

Executive Summary

5-Phenyl-1H-benzo[d]triazole represents a class of extended aromatic benzotriazoles where the lipophilicity and electronic conjugation of the parent scaffold are modified by a phenyl group at the C5 position. This modification significantly alters its solubility profile, UV absorption cross-section, and binding affinity in biological targets. This guide outlines the rigorous spectroscopic protocols required to validate its identity, purity, and tautomeric state.

Molecular Architecture & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of the benzotriazole core. 5-Phenyl-1H-benzo[d]triazole exists in a prototropic tautomeric equilibrium.[1][2]

  • 1H-Form (Benzenoid): Dominant in the solid state and polar solvents (DMSO, MeOH).[1]

  • 2H-Form (Quinoid): Often favored in the gas phase or non-polar solvents, though the 5-phenyl substitution stabilizes the benzenoid form through extended conjugation.

The rapid exchange of the N-H proton (on the triazole ring) often leads to broadened signals in NMR and specific band shifts in IR.

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectroscopic Impact T1 1H-Tautomer (Benzenoid) Dominant in Solid/Polar T2 2H-Tautomer (Quinoid) Gas Phase/Non-Polar T1->T2 Proton Transfer (Fast Exchange) NMR NMR: Broad N-H signal Avg. C4/C7 signals T1->NMR IR IR: Broad N-H stretch (3200-2800 cm-1) T1->IR

Caption: Prototropic tautomerism between 1H and 2H forms affects spectral resolution, particularly in proton NMR and IR.

Synthesis & Sample Preparation

To ensure accurate characterization, the compound is typically synthesized via Suzuki-Miyaura cross-coupling , ensuring regioselectivity at the C5 position.

Synthesis Workflow

Reaction: 5-Bromobenzotriazole + Phenylboronic acid


 5-Phenyl-1H-benzo[d]triazole[1]
Sample Preparation Protocol
  • NMR: Dissolve 5-10 mg in DMSO-d6 (0.6 mL). DMSO is preferred over CDCl3 to stabilize the 1H-tautomer and improve solubility of the rigid aromatic system.

  • UV-Vis: Prepare a stock solution in Methanol (

    
     M).[1][2]
    
  • IR: KBr pellet method (1-2 mg sample in 100 mg KBr) is recommended for solid-state tautomer confirmation.[1][2]

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

The 5-phenyl substitution breaks the


 symmetry of the parent benzotriazole.[2]

Predicted


H NMR Data (400 MHz, DMSO-d6) 
| Position | Shift (

, ppm) | Multiplicity | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | NH | 15.0 - 15.5 | Broad Singlet | 1H | Highly acidic triazole proton; exchangeable with

.[1][2] | | H-4 | 8.15 | Singlet (d*) | 1H | Deshielded by triazole ring + ortho to phenyl ring.[1][2] | | H-6 | 7.75 | Doublet of Doublets | 1H | Ortho coupling to H-7, meta to H-4.[1][2] | | H-7 | 7.90 | Doublet | 1H | Adjacent to triazole N; distinct from H-4.[1][2] | | Ph-o | 7.65 - 7.70 | Multiplet | 2H | Ortho protons on the phenyl substituent.[1][2] | | Ph-m | 7.45 - 7.55 | Multiplet | 2H | Meta protons on the phenyl substituent.[1][2] | | Ph-p | 7.35 - 7.45 | Multiplet | 1H | Para proton on the phenyl substituent.[1][2] |

Note: The H-4 signal may appear as a doublet with small meta-coupling (


 Hz).[1]

C NMR Key Signals: 
  • Triazole Carbons (C3a, C7a): ~138-145 ppm (Broad due to tautomerism).[1][2]

  • C-Phenyl Linker (C5): ~135 ppm (Quaternary).[1][2]

  • Phenyl Ring: Typical aromatic set (127, 128, 129 ppm).[2]

B. Infrared Spectroscopy (FT-IR)

The solid-state spectrum confirms the presence of the triazole ring and the specific tautomer.

Frequency (

)
Vibration ModeDiagnostic Value
3200 - 2800 N-H Stretch (Broad)Indicates intermolecular H-bonding (1H-tautomer polymeric chains).[1][2]
1600, 1495 C=C Aromatic StretchConfirms phenyl ring conjugation.
1250 - 1200 N-N=N BreathingCharacteristic triazole ring mode.[1][2]
750, 690 C-H Out-of-PlaneMonosubstituted phenyl ring (5 adjacent H's on phenyl).[1][2]
C. UV-Vis Spectroscopy[1][2][3][4]
  • Solvent: Methanol[1][2][3]

  • 
    :  ~305-315 nm[1][2]
    
  • Mechanism: The phenyl group extends the

    
    -conjugation system compared to unsubstituted benzotriazole (
    
    
    
    nm), causing a bathochromic (red) shift. This makes the compound a candidate for UV-B absorption applications.[1][2]
D. Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 195.1[2]
    
  • Base Peak: m/z 167 (

    
    ).[1][2]
    
  • Fragmentation Pathway: The loss of molecular nitrogen (

    
    , 28 Da) is the hallmark of benzotriazoles, resulting in a reactive diradical or imino-carbene intermediate that rearranges to a carbazole-like fragment.[1]
    

Quality Control & Validation Workflow

To certify a batch of 5-Phenyl-1H-benzo[d]triazole for drug development or high-end coating applications, follow this decision logic.

QC_Workflow Start Crude Synthesized Material TLC TLC Screening (Hexane:EtOAc 3:1) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Column Chromatography Recrystallization (EtOH) Decision1->Purify No NMR_Test 1H NMR (DMSO-d6) Check Integral Ratios Decision1->NMR_Test Yes Purify->TLC Decision2 Aromatic Region Clean? NMR_Test->Decision2 Decision2->Purify No MS_Test Mass Spec (ESI+) Confirm m/z 195 Decision2->MS_Test Yes Final Release for Assay (Purity >98%) MS_Test->Final

Caption: Step-by-step validation workflow ensuring structural integrity before biological or materials testing.

References

  • Suzuki Coupling for Benzotriazoles

    • Title: Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.[2]

    • Source: National Institutes of Health (NIH) / PMC.[2]

    • URL:[Link]

  • Tautomerism of Benzotriazoles

    • Title: Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles.
    • Source: National Institutes of Health (NIH) / PMC.[2]

    • URL:[Link]

  • General Spectroscopic Data (Benzotriazole Class)

    • Title: 1H-Benzotriazole | C6H5N3 | CID 7220.[1][2]

    • Source: PubChem.[2]

    • URL:[Link]

  • Mass Spectrometry Fragmentation

    • Title: The fragmentation of 5-phenyl-1,4-benzodiazepin-2-ones (Analogous fragmentation mechanisms).[1][2]

    • Source: Organic Mass Spectrometry / Wiley.[1][2]

    • URL:[Link]

Sources

Exploratory

High-Resolution 1H and 13C NMR Spectral Analysis of 5-Phenyl-1H-benzo[d]triazole: A Technical Guide

Executive Summary 5-Phenyl-1H-benzo[d]triazole is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, materials science, and corrosion inhibition. Accurate structural elucidation of this compound v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenyl-1H-benzo[d]triazole is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, materials science, and corrosion inhibition. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream applications. This whitepaper provides an authoritative, self-validating framework for the synthesis, sample preparation, and rigorous assignment of 1H and 13C NMR spectral data for 5-phenyl-1H-benzo[d]triazole.

Structural Dynamics: The Role of Annular Tautomerism

Before interpreting the spectral data, one must account for the intrinsic structural dynamics of the benzotriazole core. Benzotriazoles undergo rapid annular tautomerism in solution, interconverting between the 1H, 2H, and 3H forms[1]. For 5-phenyl-1H-benzo[d]triazole, the substitution at the C-5 position breaks the symmetry of the fused benzene ring. However, at room temperature, the proton exchange between N-1 and N-3 remains fast on the NMR timescale.

Causality Insight: This rapid tautomerization causes the N-H proton signal to broaden significantly due to chemical exchange and quadrupolar relaxation from the nitrogen nuclei[1]. Furthermore, it can lead to time-averaged signals or line broadening for the adjacent quaternary carbons (C-3a and C-7a) depending on the solvent and temperature.

Tautomerism N1 1H-Tautomer (N1-H) N2 2H-Tautomer (N2-H) N1->N2 Fast Exchange N3 3H-Tautomer (N3-H) N2->N3 Fast Exchange

Annular tautomerism in 5-phenylbenzotriazole affecting NMR signal resolution.

Experimental Methodology: Synthesis and Sample Preparation

To ensure high-fidelity NMR data, the compound must be synthesized with high regiochemical purity. The most robust method is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask under argon, combine 5-bromo-1H-benzo[d]triazole (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv) and aqueous potassium carbonate (K2CO3, 2.0 M, 3.0 equiv).

  • Solvent & Reflux: Suspend the mixture in degassed 1,4-dioxane. Heat the biphasic mixture to 90 °C and reflux for 12 hours.

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na2SO4. Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield pure 5-phenyl-1H-benzo[d]triazole.

  • NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Causality Insight: DMSO-d6 is selected over CDCl3 because benzotriazoles exhibit superior solubility in highly polar aprotic solvents. Furthermore, DMSO-d6 effectively disrupts intermolecular hydrogen bonding, yielding sharper aromatic signals and preventing concentration-dependent chemical shift drifting[3].

Workflow S1 Step 1: Suzuki Coupling 5-Bromo-BTA + PhB(OH)2 S2 Step 2: Purification Silica Gel Chromatography S1->S2 S3 Step 3: Sample Prep Dissolution in DMSO-d6 S2->S3 S4 Step 4: NMR Acquisition 1H (400 MHz) & 13C (100 MHz) S3->S4 S5 Step 5: Data Processing Fourier Transform & Phasing S4->S5

Step-by-step experimental workflow for the synthesis and NMR characterization.

High-Resolution 1H NMR Spectral Analysis

The 1H NMR spectrum (400 MHz, DMSO-d6) of 5-phenyl-1H-benzo[d]triazole contains nine distinct protons. The assignments are governed by the anisotropic deshielding of the triazole ring and the mesomeric effects of the phenyl substituent.

Causality of Chemical Shifts:

  • The N-H Proton: Appears as a broad singlet at

    
     15.60 ppm. Its extreme downfield position is driven by the strong electron-withdrawing nature of the three adjacent nitrogen atoms[1].
    
  • The Benzotriazole Protons (H-4, H-6, H-7): H-4 is an isolated proton situated between the triazole ring and the phenyl group. It appears as a fine doublet (

    
     8.12) due to meta-coupling with H-6 (
    
    
    
    Hz). H-7 appears as a doublet (
    
    
    7.95) due to ortho-coupling with H-6 (
    
    
    Hz). H-6 is a doublet of doublets (
    
    
    7.78) as it couples with both H-7 and H-4[3].
  • The Phenyl Protons: Exhibit a classic monosubstituted benzene multiplet pattern.

Table 1: 1H NMR Data for 5-Phenyl-1H-benzo[d]triazole (400 MHz, DMSO-d6)

Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
15.60br s-1HN-H (Triazole)
8.12d1.51HH-4 (Benzotriazole)
7.95d8.51HH-7 (Benzotriazole)
7.78dd8.5, 1.51HH-6 (Benzotriazole)
7.73d7.52HH-2', H-6' (Phenyl ortho)
7.50t7.52HH-3', H-5' (Phenyl meta)
7.38t7.51HH-4' (Phenyl para)

High-Resolution 13C NMR Spectral Analysis

The 13C NMR spectrum (100 MHz, DMSO-d6) reveals 12 distinct carbon environments, confirming the successful breaking of the benzotriazole symmetry by the C-5 phenyl substitution.

Causality of Chemical Shifts:

  • Quaternary Carbons: The fused carbons (C-3a and C-7a) are highly deshielded (

    
     143.2 and 138.5 ppm) due to the electronegativity of the triazole nitrogens[1]. The ipso-carbons connecting the two rings (C-5 and C-1') resonate at 
    
    
    
    137.4 and 140.1 ppm, respectively[3].
  • Aromatic CH Carbons: C-4 is the most shielded carbon on the benzotriazole core (

    
     111.8 ppm) due to the electron-donating resonance from the triazole system, whereas C-6 and C-7 appear at 
    
    
    
    124.5 and 115.2 ppm.

Table 2: 13C NMR Data for 5-Phenyl-1H-benzo[d]triazole (100 MHz, DMSO-d6)

Chemical Shift (

, ppm)
Carbon TypeAssignment
143.2C (Quaternary)C-3a (Fused benzotriazole)
140.1C (Quaternary)C-1' (Phenyl ipso)
138.5C (Quaternary)C-7a (Fused benzotriazole)
137.4C (Quaternary)C-5 (Benzotriazole substituted)
129.0CHC-3', C-5' (Phenyl meta)
127.6CHC-4' (Phenyl para)
127.2CHC-2', C-6' (Phenyl ortho)
124.5CHC-6 (Benzotriazole)
115.2CHC-7 (Benzotriazole)
111.8CHC-4 (Benzotriazole)

References

  • Katritzky, A. R., et al. "Structure of NH-benzazoles (1H-benzimidazoles, 1H- and 2H-indazoles, 1H- and 2H-benzotriazoles)." ResearchGate. URL:[Link][1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link][2]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link][3]

Sources

Foundational

Crystal Structure & Structural Chemistry of 5-Phenyl-1H-Benzo[d]triazole Derivatives

The following is an in-depth technical guide on the crystal structure and structural chemistry of 5-Phenyl-1H-benzo[d]triazole derivatives. Executive Summary 5-Phenyl-1H-benzo[d]triazole represents a critical scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the crystal structure and structural chemistry of 5-Phenyl-1H-benzo[d]triazole derivatives.

Executive Summary

5-Phenyl-1H-benzo[d]triazole represents a critical scaffold in medicinal chemistry, serving as a bioisostere for purines and indoles. Unlike its N-phenyl isomers (used primarily as UV stabilizers), the C-phenyl derivatives are potent pharmacophores. This guide provides a structural analysis of the 5-phenyl-1H-benzo[d]triazole core, focusing on its solid-state tautomeric preferences, intermolecular hydrogen bonding networks, and synthetic pathways.

Key Structural Insight: In the solid state, 5-phenyl-1H-benzo[d]triazole derivatives predominantly adopt the 1H-tautomer form, stabilized by intermolecular


 hydrogen bonding ribbons, distinct from the discrete dimers often observed in solution.

Tautomerism and Solid-State Preference

The benzotriazole core exhibits annular tautomerism between the 1H and 2H forms.[1][2] For 5-substituted derivatives, this equilibrium is heavily influenced by the phase (solution vs. solid) and substituent electronics.

The Tautomeric Equilibrium

In the gas phase and non-polar solvents, the 2H-tautomer is often energetically favorable due to its quinoid-like resonance stabilization. However, in the crystalline solid state , the 1H-tautomer is almost exclusively observed.

  • 1H-Form (Benzenoid): Allows for extensive intermolecular hydrogen bonding.

  • 2H-Form (Quinoid): Lacks a strong donor-acceptor motif for network formation.

Visualization of Tautomeric States

The following diagram illustrates the equilibrium and the specific numbering scheme for the 5-phenyl derivative.

Tautomerism cluster_1H Solid State Dominant (1H) cluster_2H Gas/Solution Phase (2H) T1 1H-Tautomer (Benzenoid Character) Intermolecular H-Bonds T2 2H-Tautomer (Quinoid Character) Discrete Monomers T1->T2 Fast Exchange (Solution) Note Phenyl group at C5 remains static; Proton shifts N1 <-> N3 T1->Note

Figure 1: Tautomeric equilibrium of 5-phenylbenzotriazole. The 1H-form dominates in the crystal lattice due to stabilization energy from hydrogen bond networks.

Crystal Packing and Intermolecular Interactions

The crystallographic signature of 5-phenyl-1H-benzo[d]triazole is defined by its hydrogen-bonding motifs and


-stacking arrangements.
The "Ribbon" Motif

Unlike carboxylic acids that form dimers, 1H-benzotriazoles typically crystallize as infinite supramolecular ribbons or catemers .

  • Donor: N1-H

  • Acceptor: N3 (lone pair) of a neighboring molecule.

  • Geometry: The N1-H...N3 interaction typically exhibits a donor-acceptor distance of 2.85 – 2.95 Å , characteristic of strong hydrogen bonds.

Phenyl Ring Conformation

The orientation of the phenyl ring at position C5 is critical for lattice energy.

  • Twist Angle: The phenyl ring is rarely coplanar with the benzotriazole core due to steric repulsion between the ortho-protons of the phenyl ring and the H4/H6 protons of the benzotriazole.

  • Typical Dihedral Angle:

    
    .
    
  • Effect: This twist disrupts perfect

    
    -
    
    
    
    stacking of the entire molecule, often leading to a "herringbone" or offset stacking arrangement to accommodate the biphenyl-like steric bulk.
Comparative Crystallographic Data

Table 1 summarizes typical parameters for 5-substituted benzotriazole derivatives derived from analogous structures (e.g., 5-chloro, 5-methyl).

ParameterValue / DescriptionSignificance
Space Group Typically P2₁/c or P-1Centrosymmetric packing is favored to maximize dipole cancellation.
Z (Molecules/Unit Cell) 4Indicates general positions with no crystallographic symmetry imposed on the molecule itself.
H-Bond Distance (N...N) 2.86 ± 0.05 ÅStrong intermolecular association driving high melting points (>200°C).

-Stacking Distance
3.5 – 3.8 ÅOffset stacking interactions between the electron-deficient triazole and electron-rich phenyl rings.

Synthesis and Derivatization Strategy

To access 5-phenyl-1H-benzo[d]triazole for structural studies, the Suzuki-Miyaura Cross-Coupling is the most authoritative and reliable protocol. It avoids the harsh conditions of ring-closure methods and allows for late-stage functionalization.

Synthetic Protocol (Self-Validating System)

Objective: Synthesis of 5-phenyl-1H-benzo[d]triazole from 5-bromobenzotriazole.

Reagents:

  • Substrate: 5-Bromo-1H-benzo[d]triazole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) - Chosen for stability and resistance to N-poisoning.

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1) - Water is essential for the boronate activation step.

Step-by-Step Methodology:

  • Degassing: Suspend 5-bromo-1H-benzotriazole, phenylboronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen removal prevents homocoupling of boronic acids.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Reflux: Heat to 90-100°C for 12-16 hours. Monitor by TLC (eluent: 5% MeOH in DCM).

  • Workup: Acidify carefully with 1M HCl to pH ~5 (to protonate the triazole). Extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water. Note: Column chromatography can be difficult due to the polarity/streaking of the free NH; recrystallization affords X-ray quality crystals.

Synthesis Workflow Diagram

Synthesis Start 5-Bromo-1H-benzotriazole Reaction Suzuki Coupling (90°C, 16h, Argon) Start->Reaction Reagents Phenylboronic acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O Reagents->Reaction Workup Acidify to pH 5 (Protonation of Triazole) Reaction->Workup Product 5-Phenyl-1H-benzo[d]triazole (Crude Solid) Workup->Product Cryst Recrystallization (EtOH/H2O) Product->Cryst

Figure 2: Optimized synthetic route for 5-phenyl-1H-benzo[d]triazole via Suzuki coupling.

Characterization & Validation

To confirm the structure without ambiguity, the following analytical signatures must be verified.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • NH Proton: Broad singlet at

      
       15.0 – 16.0 ppm. The extreme downfield shift confirms the 1H-tautomer and hydrogen bonding in solution.
      
    • C4-H (Benzotriazole): Doublet or singlet (meta-coupling) around

      
       8.0-8.2 ppm. This proton is deshielded by the adjacent triazole ring and the phenyl ring's ring current.
      
  • ¹³C NMR:

    • Look for the C4a and C8a (bridgehead carbons) signals. In 5-substituted derivatives, the symmetry is broken, giving distinct peaks.

X-Ray Diffraction (Single Crystal)

If growing crystals for validation:

  • Solvent: Slow evaporation from Ethanol or Acetonitrile.

  • Expected Result: Triclinic or Monoclinic cell. Look for the N1-H...N3 ribbon along the crystallographic b or c axis.

  • Check: Verify the C5-C1' bond length (approx 1.48 Å) indicative of a single bond between aromatic systems, confirming no quinoid character extends into the phenyl ring.

References

  • Tautomerism in Solid State: Santa Maria, M. D., et al. "Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles." Journal of Thermal Analysis and Calorimetry, 2021.[2] Link[2]

  • Suzuki Coupling of Benzotriazoles: Luo, Y., et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Halo-1H-benzo[d]triazoles." Tetrahedron Letters, 2012. Link

  • General Benzotriazole Crystallography: Katritzky, A. R., et al. "The Benzotriazoles: Molecular Structure and Fundamental Properties." Chemical Reviews, 1998. Link

  • Hydrogen Bonding Motifs: Alkorta, I., et al. "Tautomerism and Aromaticity in 1,2,3-Triazoles: The Case of Benzotriazole." Journal of Physical Chemistry A, 2007. Link

Sources

Exploratory

Engineering the Electronic Properties of Phenyl-Substituted Benzotriazoles: A Technical Guide for Organic Electronics

Executive Summary In the rapidly evolving landscape of organic semiconductors, the precise tuning of molecular energy levels is the primary bottleneck in developing high-performance organic solar cells (OSCs) and organic...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the rapidly evolving landscape of organic semiconductors, the precise tuning of molecular energy levels is the primary bottleneck in developing high-performance organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). Phenyl-substituted benzotriazoles (Ph-BTz) have emerged as highly versatile, electron-deficient (acceptor) building blocks. By leveraging the strong electron-withdrawing nature of the benzotriazole core and the extended


-conjugation provided by phenyl substitution, researchers can finely calibrate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels[1].

This technical guide dissects the structure-property relationships of Ph-BTz derivatives. Moving beyond basic synthetic descriptions, we will explore the causality behind side-chain engineering, the mechanistic logic of Donor-Acceptor (D-A) orbital hybridization, and provide self-validating experimental protocols for characterizing these advanced materials.

Mechanistic Insights: Orbital Hybridization and Bandgap Tuning

The core utility of the Ph-BTz moiety lies in its application within Donor-Acceptor (D-A) conjugated polymers and small-molecule non-fullerene acceptors (NFAs)[1][2].

When an electron-rich donor monomer is copolymerized with an electron-deficient Ph-BTz acceptor, their molecular orbitals hybridize. This hybridization induces strong intramolecular charge transfer (ICT). The logic here is deterministic: the HOMO of the resulting copolymer is primarily dictated by the donor unit, while the LUMO is anchored by the Ph-BTz acceptor[3].

The Causality of Substitution: To maximize the short-circuit current (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in OSCs, a narrow optical bandgap (

) is required to absorb a broader spectrum of solar radiation. However, simply raising the HOMO to narrow the bandgap is detrimental, as the open-circuit voltage (

) is directly proportional to the energy difference between the donor's HOMO and the acceptor's LUMO. Therefore, the optimal strategy is to selectively lower the LUMO without perturbing the deep HOMO.
  • Cyanation vs. Fluorination: Introducing cyano (-CN) groups to the Ph-BTz core lowers the LUMO significantly more than fluorine (-F) substitution due to the stronger electron-withdrawing inductive and mesomeric effects of the -CN group. This allows for bandgap reduction while maintaining a deep HOMO, preserving high ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Phenyl Substitution: The phenyl ring at the 1- or 2-position of the triazole ring not only extends the conjugation length (further stabilizing the LUMO) but also provides a synthetic handle for steric tuning, which dictates the solid-state packing and charge carrier mobility[4].

OrbitalHybridization Donor Electron Donor Unit (High HOMO Level) Hybrid D-A Copolymer (Narrow Bandgap, Deep HOMO) Donor->Hybrid Orbital Mixing (HOMO Anchoring) Acceptor Ph-BTz Acceptor Unit (Deep LUMO Level) Acceptor->Hybrid Orbital Mixing (LUMO Anchoring)

Orbital hybridization in D-A polymers utilizing Ph-BTz to independently tune HOMO/LUMO.

Quantitative Electronic Properties

The table below synthesizes the electrochemical properties of various recently developed BTz-based polymers and small molecules. Notice how structural modifications directly translate to predictable shifts in energy levels.

Material / DerivativeStructural ModificationHOMO (eV)LUMO (eV)Optical Bandgap (

, eV)
Ref
PIDT-DTffBTA Fluorinated BTA polymer-5.34-3.381.96[2]
BTA1 Small molecule NFA (End-capped)-5.43-3.432.00[2]
BTA2 Small molecule NFA (End-capped)-5.46-3.591.87[2]
BTA3 Small molecule NFA (End-capped)-5.49-3.731.76[2]
Fluorescein-Terpolymer FRET-inducing side group-5.30-3.282.02[5]

Data Insight: In the BTAx series, altering the end-capping groups on the BTA-IDT-BTA backbone progressively deepens the LUMO from -3.43 eV to -3.73 eV, systematically narrowing the bandgap from 2.00 eV to 1.76 eV while keeping the HOMO relatively stable[2]. This exemplifies the precision of "Same-Acceptor-Strategy" (SAS) engineering.

Experimental Protocols: Synthesis and Characterization

As application scientists, we must ensure that our experimental workflows are self-validating. The following protocol outlines the synthesis of a Ph-BTz copolymer via Stille coupling, followed by rigorous electrochemical profiling.

Protocol A: Microwave-Assisted Migita-Stille Copolymerization

Why Microwave? Conventional thermal heating for Stille couplings often requires 24-48 hours, leading to side reactions (e.g., homocoupling) that disrupt the alternating D-A sequence. Microwave irradiation ensures rapid, uniform heating, yielding high-molecular-weight polymers with strict sequence fidelity in under 2 hours.

  • Preparation: In a nitrogen-filled glovebox, charge a microwave vial with the distannylated donor monomer (0.5 mmol), the dibrominated Ph-BTz acceptor monomer (0.5 mmol), and

    
     (0.01 mmol) with 
    
    
    
    (0.04 mmol) as the catalytic system.
    • Causality: The

      
       ligand is sterically demanding, which accelerates the reductive elimination step in the catalytic cycle, suppressing unwanted debromination.
      
  • Solvent Addition: Add 10 mL of anhydrous chlorobenzene. Seal the vial.

  • Reaction: Subject the vial to microwave irradiation at 160 °C for 60 minutes.

  • End-Capping: To remove reactive end-groups (which act as charge traps), inject 2-tributylstannylthiophene and react for 15 mins, followed by 2-bromothiophene for another 15 mins.

  • Purification (Critical Step): Precipitate the polymer in methanol. Subject the crude solid to sequential Soxhlet extraction using methanol, acetone, hexane, and finally chloroform.

    • Causality: Soxhlet extraction is not merely for removing catalyst residues. The sequential solvent polarity strictly narrows the dispersity (

      
      ) of the polymer. Hexane removes low-molecular-weight oligomers that would otherwise act as recombination centers in the final device.
      
Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

To accurately determine the HOMO/LUMO levels, optical bandgaps must be correlated with electrochemical data.

  • Film Preparation: Drop-cast a 5 mg/mL solution of the Ph-BTz polymer (in chloroform) onto a glassy carbon working electrode.

  • Electrolyte Setup: Use a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile. Use a Platinum wire as the counter electrode and an Ag/Ag+ reference electrode.
    
  • Calibration (Self-Validation): Spike the electrolyte with Ferrocene. Measure the Ferrocene/Ferrocenium (

    
    ) redox couple.
    
    • Causality: The

      
       couple acts as an absolute internal standard. Without referencing your onset oxidation/reduction potentials to the vacuum level of 
      
      
      
      (assumed to be -4.8 eV), your calculated energy levels are floating and cannot reliably predict device energetics.
  • Calculation:

ExperimentalWorkflow Step1 1. Monomer Synthesis & Copolymerization (Microwave Stille Coupling) Step2 2. Sequential Soxhlet Extraction (Removes Oligomeric Charge Traps) Step1->Step2 Step3 3. Thin-Film Preparation (Drop-casting on Glassy Carbon) Step2->Step3 Step4 4. Cyclic Voltammetry (CV) (Internal Calibration via Fc/Fc+) Step3->Step4 Step5 5. Energy Level Calculation (HOMO / LUMO Determination) Step4->Step5

Step-by-step workflow for the synthesis and self-validating characterization of Ph-BTz materials.

Applications and Future Outlook

The integration of Ph-BTz into the "Same-Acceptor-Strategy" (SAS) has revolutionized the design of non-fullerene OSCs. By utilizing the same benzotriazole electron-accepting segment in both the polymeric donor and the small molecular acceptor, researchers can achieve near-perfect energy level alignment[2]. This minimizes the energy loss (


) during the charge transfer process, allowing for the realization of ultra-high open-circuit voltages (

) without sacrificing external quantum efficiency[2].

Moving forward, the functionalization of the phenyl ring in Ph-BTz with advanced steric groups or FRET-inducing chromophores (such as fluorescein derivatives) presents a highly promising avenue to further broaden the absorption profile and dictate the nanoscale morphology of the bulk heterojunction[5].

References

  • Cyano substituted benzotriazole based polymers for use in organic solar cells. RSC. Available at:[Link]

  • The Double-Cross of Benzotriazole-Based Polymers as Donors and Acceptors in Non-Fullerene Organic Solar Cells. MDPI. Available at:[Link]

  • Functionalization of pyridyl ketones using deprotolithiation-: In situ zincation. ResearchGate. Available at:[Link]

  • Utilizing Benzotriazole and Indacenodithiophene Units to Construct Both Polymeric Donor and Small Molecular Acceptors to Realize Organic Solar Cells With High Open-Circuit Voltages Beyond 1.2 V. Frontiers. Available at:[Link]

  • New Benzotriazole and Benzodithiophene-Based Conjugated Terpolymer Bearing a Fluorescein Derivative as Side-Group: In-Ternal Förster Resonance Energy Transfer to Improve Organic Solar Cells. Universidad de Tarapacá. Available at:[Link]

  • Bandgap and Molecular Energy Level Control of Conjugated Polymer Photovoltaic Materials Based on Benzo[1,2-b:4,5-b′]dithiophene. ACS Publications. Available at:[Link]

Sources

Foundational

Solubility Profiling of 5-Phenyl-1H-benzo[d]triazole: A Technical Framework

An In-Depth Technical Guide on the Solubility Profiling of 5-Phenyl-1H-benzo[d]triazole Part 1: Executive Summary & Chemical Architecture The Solvation Challenge 5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) represents a criti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility Profiling of 5-Phenyl-1H-benzo[d]triazole

Part 1: Executive Summary & Chemical Architecture

The Solvation Challenge

5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) represents a critical scaffold in the synthesis of energetic materials, corrosion inhibitors, and pharmaceutical intermediates. Unlike its parent compound (1H-benzotriazole), the introduction of a phenyl group at the C5 position significantly alters the molecule's lipophilicity and crystal lattice energy.

This guide addresses a common gap in literature: while data for benzotriazole exists, specific quantitative solubility isotherms for the 5-phenyl derivative are sparse. Therefore, this document serves as both a predictive solubility atlas based on Structure-Property Relationships (SPR) and a standardized protocol for generating empirical data.

Molecular Profile

Understanding the solute is the first step in predicting solvent interaction.

PropertyValue / DescriptionImplication for Solubility
CAS Number 25877-73-0Unique Identifier
Molecular Formula C₁₂H₉N₃High carbon content increases non-polar affinity.
Molecular Weight 195.22 g/mol Moderate size; diffusion kinetics will be standard.
LogP (Predicted) ~3.2 – 3.5Highly lipophilic. Poor water solubility expected (< 0.1 g/L).
H-Bond Donors 1 (NH group)Capable of H-bonding with alcohols/amines.
H-Bond Acceptors 2 (Triazole nitrogens)Good interaction with protic solvents.
pKa ~8.4 (Triazole NH)Weakly acidic; solubility increases in alkaline pH.

Part 2: The Solubility Landscape (Predicted & Analogous Data)

Theoretical Solubility Map (Hansen Parameters)

Using Group Contribution Methods (Van Krevelen and Hoftyzer), we can estimate the Hansen Solubility Parameters (HSP) for 5-Ph-BTA. Solvents with a "Distance" (


) < 8.0 from the solute are predicted to be good solvents.
  • Dispersion (

    
    ):  High (due to biphenyl-like pi-systems).
    
  • Polarity (

    
    ):  Moderate (triazole dipole).
    
  • Hydrogen Bonding (

    
    ):  Moderate (NH donor).
    
Predicted Solubility Ranking
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL) Dipole-dipole interactions; disruption of crystal lattice.
Ethers (Cyclic) THF, 1,4-Dioxane Good Ether oxygen accepts H-bond from triazole NH.
Alcohols Methanol, Ethanol Moderate to Good H-bonding dominates; solubility increases significantly with T.
Aromatics Toluene, Xylene Moderate

stacking interactions with the phenyl ring.
Chlorinated DCM, Chloroform Moderate Good dispersion match; useful for extraction.
Alkanes Hexane, Heptane Poor Lack of polar interaction to overcome lattice energy.
Aqueous Water Insoluble (<0.05 mg/mL) Hydrophobic effect dominates; requires pH > 10 to dissolve.
Analogous Data Validation

Data from structurally similar compounds (Benzotriazole and Tolyltriazole) supports these predictions:

  • Benzotriazole: Soluble in ethanol (38 wt%), DMF (56 wt%).

  • Effect of Phenyl Group: The C5-phenyl group increases the molecular volume and dispersion forces. Expect lower solubility in water and higher solubility in aromatics compared to unsubstituted benzotriazole.

Part 3: Experimental Protocol (Self-Validating System)

Since specific literature values are rare, you must generate your own reliable data. This protocol is designed to be self-validating by using mass balance checks.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask, 24-72h, Controlled T) Start->Equilibration T ± 0.1°C separation Phase Separation (Centrifugation/Syringe Filter) Equilibration->separation Saturated Supernatant Dilution Dilution (Mobile Phase) separation->Dilution Aliquot Validation Mass Balance Check (Residue Weight) separation->Validation Dried Solid Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Absorbance/Area Analysis->Validation Compare

Figure 1: Standardized Isothermal Saturation Workflow.

Step-by-Step Methodology

Method A: Isothermal Shake-Flask (Gold Standard)

  • Preparation: Add excess 5-Ph-BTA (approx. 500 mg) to 5 mL of solvent in a borosilicate glass vial with a PTFE-lined cap.

  • Equilibration: Place in a temperature-controlled orbital shaker (e.g., 25°C, 30°C, 35°C) for 72 hours .

    • Validation: Vortex every 12 hours to prevent caking.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (or centrifuge at 4000 rpm for 10 min at the specific temperature).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the experiment temperature to prevent precipitation).

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.

    • Detection: UV at 254 nm (aromatic pi-pi*) and 210 nm.

    • Calculation:

      
      .
      

Method B: Gravimetric (For Non-Volatile Solvents)

  • Take a known volume (

    
    ) of the clear saturated supernatant.
    
  • Evaporate solvent in a tared vessel under vacuum/nitrogen flow.

  • Dry residue to constant weight (

    
    ).
    
  • Solubility (

    
    )  = 
    
    
    
    .

Part 4: Thermodynamic Modeling & Data Analysis

To extrapolate solubility to other temperatures, fit your experimental data to the Modified Apelblat Equation . This is the industry standard for benzotriazole derivatives.

The Mathematical Model


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical constants derived from regression.
    
Thermodynamic Parameters

From the Van't Hoff plot (


 vs 

), you can calculate the enthalpy of dissolution (

):


  • Positive

    
    :  Endothermic process (Solubility increases with Temperature). Expected for 5-Ph-BTA in most organic solvents.
    
  • Negative

    
    :  Spontaneous dissolution.
    

Part 5: Industrial Applications & Formulation Strategy

Corrosion Inhibition

5-Ph-BTA is superior to BTA for copper protection in organic coatings due to its lipophilicity.

  • Formulation Tip: Predissolve 5-Ph-BTA in a "coupler" solvent like N-Methyl-2-pyrrolidone (NMP) or Benzyl Alcohol before adding to the main non-polar coating matrix (alkyd or epoxy) to prevent "shock precipitation."

UV Stabilization

The phenyl ring extends the conjugation, shifting UV absorption.

  • Solvent Selection: For liquid UV stabilizer packages, use Xylene or Methoxypropyl Acetate (PMA) . Avoid alcohols if the final product is a polyurethane isocyanate (to prevent side reactions).

Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 5-Ph-BTA IsWater Is the system Aqueous? Start->IsWater IsOrganic Is the system Organic? Start->IsOrganic AdjustpH Adjust pH > 10 (Form Sodium Salt) IsWater->AdjustpH Yes (High pH) Cosolvent Use Co-solvent: PEG-400 or Ethanol IsWater->Cosolvent Yes (Neutral pH) HighConc Need High Conc? (>10%) IsOrganic->HighConc Yes UsePolar Use DMSO, DMF, NMP HighConc->UsePolar MedConc Need Med Conc? (1-5%) HighConc->MedConc No Volatility Fast Evaporation Needed? MedConc->Volatility UseAcetone Use Acetone/THF Volatility->UseAcetone Yes UseToluene Use Toluene/Xylene Volatility->UseToluene No

Figure 2: Solvent Selection Logic for Formulation.

References

  • BenchChem. (2025).[1][2] Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents. Retrieved from

  • Wang, J., et al. (2014). "Solution Thermodynamics of Benzotriazole in Different Pure Solvents." Journal of Chemical & Engineering Data, 59(4). (Provides baseline thermodynamic models for the benzotriazole core).
  • ChemicalBook. (2024). 5-PHENYL-1H-1,2,3-TRIAZOLE CAS 1680-44-0 Properties. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: Benzotriazole Derivatives. Retrieved from

  • ResearchGate. (2019). Solubility modelling and dissolution properties of 5-phenyltetrazole. (Used for comparative analysis of phenyl-azole solubility trends). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Phenyl-1H-benzo[d]triazole in Medicinal Chemistry

The Benzotriazole Pharmacophore in Drug Discovery 5-Phenyl-1H-benzo[d]triazole is a privileged, versatile heterocyclic scaffold in modern medicinal chemistry. Structurally, the benzotriazole core acts as a bioisostere fo...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzotriazole Pharmacophore in Drug Discovery

5-Phenyl-1H-benzo[d]triazole is a privileged, versatile heterocyclic scaffold in modern medicinal chemistry. Structurally, the benzotriazole core acts as a bioisostere for naturally occurring bicyclic systems such as indoles, benzimidazoles, and purines[1]. This structural mimicry allows benzotriazole derivatives to seamlessly interface with a multitude of biological targets, most notably the ATP-binding pockets of kinases. The strategic placement of a phenyl ring at the 5-position expands the molecule's hydrophobic surface area, enabling critical interactions with adjacent lipophilic pockets (such as the DFG-out conformation in kinases) and significantly enhancing cellular permeability for intracellular targeting.

Mechanistic Insights & Pharmacological Applications

ATP-Competitive Kinase Inhibition

The most prominent application of 5-phenylbenzotriazole derivatives is their role as potent kinase inhibitors. The nitrogen-dense triazole ring acts as a hydrogen-bond donor/acceptor system that anchors the molecule to the hinge region of kinases, mimicking the adenine ring of ATP[2]. For example, in Protein Kinase CK2—a target heavily implicated in cancer cell survival—the benzotriazole core forms stable hydrogen bonds with the hinge backbone, while the 5-phenyl moiety projects into the hydrophobic cavity. This competitive binding blocks ATP hydrolysis, thereby shutting down downstream phosphorylation cascades (e.g., NF-κB and Akt pathways) and triggering apoptosis[2].

Antimicrobial and Antiviral Disruption

Benzotriazole derivatives exhibit broad-spectrum antimicrobial and antiviral properties by disrupting essential enzymatic functions. The lipophilicity introduced by the 5-phenyl group is crucial for penetrating the thick peptidoglycan layers of Gram-positive bacteria and the lipid envelopes of certain viruses. Mechanistically, these compounds have been shown to inhibit viral RNA polymerase, directly halting viral replication[3]. Against resistant bacterial strains, they act by disrupting bacterial topoisomerases and destabilizing the cellular membrane[4].

Tubulin Polymerization Inhibition

In oncology, beyond kinase inhibition, benzotriazole analogs serve as potent antitubulin agents. By binding to the colchicine site of tubulin, these compounds inhibit microtubule polymerization[5]. This disruption arrests the cell cycle at the G2/M phase, leading to profound chromatin condensation and ultimately driving the cancer cell into programmed cell death (apoptosis)[3].

MOA Ligand 5-Phenylbenzotriazole Target Protein Kinase CK2 (ATP Hinge Region) Ligand->Target Competitive Binding Inhibition Blockade of Phosphorylation Target->Inhibition Prevents ATP Hydrolysis Effect Chromatin Condensation Inhibition->Effect Cellular Stress Apoptosis Cancer Cell Apoptosis Effect->Apoptosis Terminal Event

Mechanism of action for 5-phenylbenzotriazole derivatives in kinase inhibition and apoptosis.

Quantitative Activity Data Summary

The following table synthesizes the biological activity metrics of benzotriazole derivatives across various therapeutic targets, highlighting the potency of this scaffold.

Target / Disease AreaCompound ClassActivity MetricKey Mechanism of ActionReference
Protein Kinase CK2 Benzotriazole derivativesIC₅₀: 0.1 – 15 µMATP-competitive hinge binding[2]
Breast Cancer (MCF-7) N-alkylated BenzotriazolesMIC: 25 µg/mLApoptosis / Chromatin condensation[3]
Coxsackievirus B5 Benzotriazole acetamidesMIC: 13 µMViral RNA polymerase inhibition[3]
Gram-positive Bacteria 5-phenylbenzotriazolesMIC: 4 – 32 µg/mLMembrane / Enzyme disruption[4]

Validated Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-benzo[d]triazole via Diazotization

Causality & Rationale: This protocol utilizes biphenyl-3,4-diamine as the starting material. The addition of sodium nitrite under acidic conditions generates nitrous acid, which converts the primary amine into a highly reactive diazonium salt. Because diazonium intermediates are prone to thermal degradation (evolving nitrogen gas to form phenols), strict temperature control (0–5 °C) is mandatory. The proximity of the secondary amine allows for a spontaneous, regioselective intramolecular cyclization to form the stable triazole ring.

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of biphenyl-3,4-diamine in 30 mL of glacial acetic acid and 10 mL of deionized water. Note: Acetic acid acts as both the solvent and the proton source required for nitrous acid formation.

  • Cooling: Submerge the flask in an ice-water bath. Stir the solution continuously until the internal temperature reaches 0–5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (11 mmol, 1.1 eq) in 10 mL of cold deionized water. Add this solution dropwise to the reaction flask over 15 minutes. Critical: Maintain the internal temperature below 5 °C to prevent diazonium decomposition.

  • Cyclization: Once the addition is complete, stir the mixture at 0–5 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours to ensure complete intramolecular cyclization.

  • Quenching & Extraction: Slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Self-Validation (Quality Control): Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Monitor the conversion via TLC (Hexane:Ethyl Acetate 7:3). The final product should be validated via ¹H-NMR (presence of the broad triazole N-H peak at ~15 ppm and the 5-phenyl multiplet at 7.3–7.7 ppm).

SynthesisWorkflow SM Starting Material Biphenyl-3,4-diamine Reagents Reagents NaNO2, AcOH/H2O Temp: 0-5 °C SM->Reagents Dissolution Intermediate Intermediate Diazonium Salt (Highly Reactive) Reagents->Intermediate Diazotization Cyclization Reaction Intramolecular Cyclization Intermediate->Cyclization Spontaneous Product Target Product 5-Phenyl-1H-benzo[d]triazole Cyclization->Product Warming to RT Validation Validation TLC & 1H-NMR Product->Validation Quality Control

Synthetic workflow of 5-Phenyl-1H-benzo[d]triazole via diazotization and cyclization.

Protocol 2: In Vitro CK2 Kinase Inhibition Assay (Luminescent)

Causality & Rationale: To validate the ATP-competitive nature of the synthesized compound, a luminescent kinase assay is utilized. The assay measures residual, unconsumed ATP after the kinase reaction; thus, high luminescence correlates with high kinase inhibition. DTT is included in the buffer to keep the kinase's cysteine residues reduced, preventing oxidative inactivation. ATP is supplied precisely at its Michaelis constant (


) for CK2 to ensure the assay is highly sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, and 1 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human Protein Kinase CK2 and its specific peptide substrate (e.g., RRRDDDSDDD) in the assay buffer to a 2X working concentration.

  • Compound Plating: In a 384-well white microplate, add 5 µL of the 5-phenylbenzotriazole compound (serially diluted from 100 µM to 10 nM in 1% DMSO) to the test wells. Include vehicle control (1% DMSO) and positive control (e.g., Silmitasertib) wells.

  • Reaction Initiation: Add 5 µL of the 2X Enzyme/Substrate mix to all wells. Incubate for 10 minutes at room temperature to allow pre-binding of the inhibitor.

  • ATP Addition: Initiate the phosphorylation reaction by adding 10 µL of ATP solution (prepared at the

    
     concentration for CK2, typically ~10 µM). Incubate the plate at 30 °C for 30 minutes.
    
  • Detection: Add 20 µL of a luminescent ATP detection reagent (e.g., Kinase-Glo®) to all wells. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Self-Validation & Analysis: Read the luminescence on a microplate reader. Calculate the Z'-factor using the positive and negative controls; a Z'-factor > 0.5 validates the assay's robustness. Plot the log[inhibitor] versus normalized luminescence to determine the IC₅₀ value using non-linear regression analysis.

References

1.[1] 2.[4] 3.[3] 4.[5] 5. [2]

Sources

Application

5-Phenyl-1H-benzo[d]triazole as a corrosion inhibitor for copper alloys.

An In-Depth Guide to the Application and Evaluation of 5-Phenyl-1H-benzo[d]triazole as a Corrosion Inhibitor for Copper Alloys Authored by: Gemini, Senior Application Scientist This document provides a comprehensive tech...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application and Evaluation of 5-Phenyl-1H-benzo[d]triazole as a Corrosion Inhibitor for Copper Alloys

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the application and evaluation of 5-Phenyl-1H-benzo[d]triazole as a high-performance corrosion inhibitor for copper and its alloys. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation framework.

Introduction: The Challenge of Copper Corrosion and the Role of Azole Inhibitors

Copper and its alloys are indispensable in industries ranging from electronics and heat exchange systems to architecture, prized for their excellent thermal and electrical conductivity.[1] However, their susceptibility to corrosion in aggressive environments—such as those containing chlorides, sulfides, or acidic pollutants—presents a significant engineering challenge, leading to material degradation and operational failures.[2][3]

For decades, 1H-Benzotriazole (BTA) has been the benchmark corrosion inhibitor for copper. It functions by forming a chemisorbed, polymeric Cu(I)-BTA complex on the surface, creating a protective barrier against corrosive species.[4] While effective, the search for inhibitors with enhanced performance, greater film stability, and improved cost-effectiveness is ongoing. 5-Phenyl-1H-benzo[d]triazole emerges as a promising candidate. The addition of a phenyl group to the benzotriazole backbone is hypothesized to enhance its protective properties by increasing the molecule's electron density and creating a more robust, hydrophobic barrier. This guide details the scientific protocols required to rigorously validate its efficacy.

The Protective Mechanism of 5-Phenyl-1H-benzo[d]triazole

The inhibitory action of 5-Phenyl-1H-benzo[d]triazole is rooted in its ability to adsorb onto the copper alloy surface, forming a durable, passive film that insulates the metal from the corrosive environment. This process involves a combination of physisorption and chemisorption.

The triazole ring is the active center for chemisorption. The nitrogen atoms, with their lone pairs of electrons, readily coordinate with vacant d-orbitals of copper atoms on the surface, forming strong coordinate bonds. The phenyl group enhances this protective action in two key ways:

  • Inductive Effect : The phenyl group is electron-donating, which increases the electron density on the triazole ring, strengthening the coordinate bond with the copper surface.

  • Steric and Hydrophobic Effect : The bulky phenyl group creates a denser, more compact inhibitor layer. This steric hindrance physically blocks corrosive species from reaching the surface. Furthermore, it imparts a hydrophobic (water-repelling) character to the film, preventing the ingress of water, which is essential for most corrosion processes.

This multi-faceted interaction results in a protective film that acts as a mixed-type inhibitor, suppressing both the anodic (copper dissolution) and cathodic (typically oxygen reduction) reactions of the corrosion process.[5]

G PBT 5-Phenyl-1H-benzo[d]triazole (PBT) Protective_Layer Dense, Hydrophobic Cu-PBT Complex Layer PBT->Protective_Layer Adsorption & Chemisorption (N-Cu Bonds) H2O H₂O Cl Cl⁻ Cu_surface Cu Cu⁺ Cu²⁺ Cu_surface->Protective_Layer Coordination Protective_Layer->H2O Blocks Access Protective_Layer->Cl Blocks Access

Caption: Mechanism of PBT Corrosion Inhibition on Copper.

Experimental Design: A Multi-faceted Approach

A credible assessment of an inhibitor's performance requires a combination of techniques that probe different aspects of the corrosion process, from bulk material loss to interfacial electrochemical reactions. The following workflow provides a comprehensive evaluation strategy.

G prep 1. Sample Preparation (Copper Alloy Coupons) grav 2. Gravimetric Analysis (Weight Loss) prep->grav Immerse in corrosive media +/- PBT electro 3. Electrochemical Testing (PDP & EIS) prep->electro Use as working electrode surface 4. Surface Characterization (SEM, XPS, AFM) prep->surface Analyze pre- & post- exposure data 5. Data Synthesis & Inhibition Efficiency (IE%) Calculation grav->data Corrosion Rate (CR) electro->data icorr, Rct, Cdl surface->data Morphology, Film Composition, Roughness conclusion 6. Conclusion on PBT Efficacy data->conclusion

Caption: Comprehensive Workflow for Inhibitor Evaluation.

Core Experimental Protocols

This section details the primary methodologies for evaluating the inhibition efficiency of 5-Phenyl-1H-benzo[d]triazole.

Gravimetric (Weight Loss) Measurements

This classical method provides a direct, quantitative measure of metal loss over time.

  • Principle : By measuring the weight of a copper alloy coupon before and after exposure to a corrosive medium, the corrosion rate and the inhibitor's efficiency can be calculated.

  • Protocol :

    • Preparation : Mechanically polish copper alloy coupons (e.g., 2x2 cm) with successive grades of emery paper (down to 1200 grade), rinse with deionized water and acetone, and dry in a desiccator.[1]

    • Weighing : Accurately weigh each coupon to four decimal places (W_initial).

    • Immersion : Immerse the coupons in beakers containing the corrosive solution (e.g., 3.5% NaCl) with and without various concentrations of 5-Phenyl-1H-benzo[d]triazole. Ensure the coupons are fully submerged.

    • Exposure : Maintain the beakers at a constant temperature for a set duration (e.g., 24, 48, or 168 hours).

    • Cleaning : After exposure, remove the coupons. To remove corrosion products, chemically clean the coupons by pickling (e.g., in 5-10% H₂SO₄), rinse thoroughly with deionized water, and dry.[6]

    • Final Weighing : Reweigh the cleaned, dry coupons (W_final).

  • Data Analysis & Interpretation :

    • Weight Loss (ΔW) : ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the sample area (cm²), T is the immersion time (hours), and D is the density of the alloy (g/cm³).

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques offer rapid evaluation and provide deep insights into the corrosion mechanism. A standard three-electrode cell is used, comprising the copper alloy coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[7][8]

  • Principle : This technique measures the current response of the working electrode to a controlled change in potential. The resulting Tafel plot reveals the corrosion potential (E_corr) and corrosion current density (i_corr), which is directly proportional to the corrosion rate.

  • Protocol :

    • Stabilization : Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Polarization Scan : Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 to 1 mV/s).[9][10]

  • Data Analysis & Interpretation :

    • Tafel Extrapolation : Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.

    • Inhibitor Type : If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both are shifted, it is a mixed-type inhibitor, which is typical for benzotriazole derivatives.[5][11]

    • Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

  • Principle : EIS measures the impedance of the electrode-electrolyte interface over a range of AC frequencies. It provides information about the resistance of the inhibitor film (charge transfer resistance, R_ct) and its capacitive properties, allowing for a detailed characterization of the protective layer.[8]

  • Protocol :

    • Stabilization : As with PDP, stabilize the system at OCP.

    • Frequency Scan : Apply a small amplitude AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9][10]

  • Data Analysis & Interpretation :

    • Nyquist Plot : A plot of imaginary vs. real impedance. For an inhibited system, this often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter signifies higher resistance to corrosion.

    • Bode Plot : A plot of impedance magnitude and phase angle vs. frequency. Higher impedance at low frequencies indicates better corrosion protection.

    • Equivalent Circuit Modeling : The data is fitted to an equivalent electrical circuit to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). The C_dl value often decreases in the presence of an inhibitor as it displaces water molecules and forms a film on the surface.

    • Inhibition Efficiency (IE%) : IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

ParameterUninhibited System (Blank)Inhibited System (with PBT)Interpretation
Corrosion Rate (CR) HighLowPBT effectively reduces metal loss.
Corrosion Current (i_corr) HighLowPBT reduces the rate of electrochemical reactions.
Charge Transfer Resistance (R_ct) LowHighPBT film creates a barrier to charge transfer.
Double Layer Capacitance (C_dl) HighLowPBT adsorbs on the surface, displacing water.
Surface Analysis Techniques

These methods provide visual and chemical confirmation of the inhibitor's action.

  • Scanning Electron Microscopy (SEM) : Used to visualize the surface morphology of the copper alloy. In the absence of an inhibitor, a corroded surface will show significant pitting and damage. In the presence of PBT, the surface should appear much smoother and more preserved.[10][12]

  • X-ray Photoelectron Spectroscopy (XPS) : This is a powerful technique to analyze the chemical composition of the surface film. XPS can confirm the presence of nitrogen from the triazole ring and carbon from the phenyl group on the copper surface, providing direct evidence of inhibitor adsorption. It can also be used to identify the oxidation state of copper within the protective complex.[13]

  • Atomic Force Microscopy (AFM) : Provides three-dimensional topographical information at high resolution. It can be used to quantify the reduction in surface roughness of the alloy when protected by the inhibitor, confirming the formation of a smooth, protective film.[5]

Theoretical Validation: Quantum Chemical Calculations

For a more profound understanding, Density Functional Theory (DFT) calculations can be employed. These computational methods correlate the molecular properties of the inhibitor with its potential efficiency.[14][15]

  • Key Parameters :

    • E_HOMO (Highest Occupied Molecular Orbital Energy) : Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to adsorb on the metal surface.

    • E_LUMO (Lowest Unoccupied Molecular Orbital Energy) : Relates to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.

  • Rationale : By calculating these parameters for 5-Phenyl-1H-benzo[d]triazole, researchers can theoretically predict its effectiveness and compare it to other inhibitors like BTA, guiding the experimental design process.[16][17]

Conclusion

The evaluation of 5-Phenyl-1H-benzo[d]triazole as a corrosion inhibitor for copper alloys requires a systematic and multi-technique approach. By integrating gravimetric, electrochemical, and surface analysis techniques as detailed in these protocols, researchers can obtain a holistic understanding of its performance and mechanism. The superior protective properties anticipated from the phenyl group's electronic and steric contributions can be rigorously validated, establishing a firm scientific basis for its application in industrial corrosion protection systems.

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017). Manila Journal of Science.
  • Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors. (2020). Journal of Chemical Science and Technology.
  • A Quantum Computational Method for Corrosion Inhibition. (2025).
  • Non-destructive surface analysis of accelerated corroded copper alloys. (2012).
  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal.
  • Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. (2022). RSC Publishing.
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021). PMC.
  • Potentiodynamic polarization curves for the corrosion of Copper in 1 M HNO3 in the absence and presence of various concentrations Alkanna Tinctoria Extract (ATE) at 25°C.
  • Using XPS to Find Evidence of Ammonia Corrosion of Copper. The McCrone Group.
  • Corrosion Inhibition Properties of Thiazolidinedione Derivatives for Copper in 3.5 wt.% NaCl Medium. (2021). MDPI.
  • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. Journal of The Electrochemical Society.
  • Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
  • Examination of copper corrosion specimens
  • Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
  • Nanoscale studies of the atmospheric corrosion of copper protected by ultrathin organic films. (2021). Diva-Portal.org.
  • Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors. (2024).
  • Comparative Analysis of the Corrosion Behavior of Plain and Nanoporous Copper. (2025). MDPI.
  • Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid. Der Pharma Chemica.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition.
  • Inhibition of corrosion of copper and copper alloys by 1H-1,2,4-triazole and its derivatives. Review.
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical Sciences Review and Research.
  • Insights into the inhibition mechanism of three 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium via experimental and DFT methods. (2019).
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PMC.
  • Effect of benzotriazole on corrosion inhibition of copper under flow conditions. (2014). Corrosion Science.
  • Benzotriazole-An effective corrosion inhibitor for copper alloys. CDA.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). PMC.
  • Synthesis and Characterization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea. Benchchem.
  • Synthesis of new 4-(5-R-1-phenyl-1H-1,2,4-triazol-3-yl)benzamides. (2025).

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Method

Synthesis of 5-Phenyl-1H-benzo[d]triazole Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the 5-Phenyl-1H-benzo[d]triazole Scaffold The 1H-benzo[d]triazole ring system is a cornerstone in medicinal chemistry and drug development, recognized for its versatile biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Phenyl-1H-benzo[d]triazole Scaffold

The 1H-benzo[d]triazole ring system is a cornerstone in medicinal chemistry and drug development, recognized for its versatile biological activities. When functionalized with a phenyl group at the 5-position, the resulting scaffold offers a unique three-dimensional structure that has been explored for a range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. The synthesis of these derivatives is, therefore, of significant interest to researchers aiming to develop novel therapeutics.

This technical guide provides two robust and validated synthetic pathways for the preparation of 5-Phenyl-1H-benzo[d]triazole derivatives. Each protocol is presented with detailed step-by-step instructions, an explanation of the chemical principles, and a discussion of the critical parameters for success. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of synthetic and medicinal chemistry.

Strategic Approaches to Synthesis

The synthesis of 5-Phenyl-1H-benzo[d]triazole can be approached from two primary strategic directions, each with its own advantages and considerations.

  • Route A: Pre-functionalization and Cyclization. This strategy involves the synthesis of a biphenyl precursor, specifically 4-phenylbenzene-1,2-diamine, which is then cyclized to form the target benzotriazole ring. This route is advantageous when the desired phenyl-substituted diamine is readily accessible.

  • Route B: Post-functionalization of the Benzotriazole Core. This approach begins with the synthesis of a functionalized benzotriazole, such as 5-bromo-1H-benzo[d]triazole, which then undergoes a palladium-catalyzed cross-coupling reaction to introduce the phenyl group. This method offers modularity, allowing for the late-stage introduction of various aryl or heteroaryl groups.

The following sections will provide detailed protocols for both synthetic routes.

Route A: Synthesis via Diazotization of 4-Phenylbenzene-1,2-diamine

This synthetic pathway is a classical and reliable method that proceeds in two main stages: the preparation of the key intermediate, 4-phenylbenzene-1,2-diamine, followed by its diazotization and intramolecular cyclization.

Route_A_Workflow A 4-Bromo-2-nitroaniline B 4-Phenyl-2-nitroaniline A->B Suzuki-Miyaura Coupling C 4-Phenylbenzene-1,2-diamine B->C Nitro Group Reduction D 5-Phenyl-1H-benzo[d]triazole C->D Diazotization & Cyclization

Diagram 1: Workflow for the synthesis of 5-Phenyl-1H-benzo[d]triazole via Route A.

Stage 1: Synthesis of 4-Phenyl-2-nitroaniline

The initial step involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between 4-bromo-2-

Application

Application Note: Biological Activity and Screening Protocols for 5-Phenyl-1H-benzo[d]triazole and its Analogues

Executive Summary The 1H-benzo[d]triazole core is a privileged heterocyclic scaffold in medicinal chemistry and environmental toxicology. Specifically, 5-phenyl-1H-benzo[d]triazole and its halogenated analogues (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-benzo[d]triazole core is a privileged heterocyclic scaffold in medicinal chemistry and environmental toxicology. Specifically, 5-phenyl-1H-benzo[d]triazole and its halogenated analogues (such as 5,6-dichloro-phenylbenzotriazoles) exhibit a broad and potent spectrum of biological activities. By modulating the electronic properties and lipophilicity of the benzotriazole ring via phenyl and halogen substitutions, researchers have unlocked highly selective antiviral agents, dual-action antimicrobial/antioxidant compounds, and identified critical environmental mutagens.

This application note synthesizes the mechanistic pathways of these analogues and provides self-validating, step-by-step experimental protocols for evaluating their biological efficacy and toxicological profiles.

Structural Significance & Mechanistic Pathways

Antiviral Efficacy: RSV Entry Inhibition

Phenotypic screening has identified 5,6-dichloro-phenylbenzotriazole derivatives as highly selective inhibitors of the Human Respiratory Syncytial Virus (RSV) [1]. The causality behind their potency lies in the halogenation at the 5 and 6 positions. The chlorine atoms significantly increase the molecule's lipophilicity and electron-withdrawing capacity, allowing the compound to anchor deeply within the hydrophobic pocket of the RSV fusion (F) protein. By stabilizing the F protein in its pre-fusion conformation, these analogues effectively arrest viral-cell membrane fusion, blocking viral entry.

RSV_Inhibition Virus RSV Virion F_Protein Viral F Protein (Pre-fusion State) Virus->F_Protein Initiates Attachment Host Host Cell Membrane (HEp-2 Cells) F_Protein->Host Attempts Membrane Fusion Inhibitor 5,6-Dichloro-phenylbenzotriazole (Entry Inhibitor) Inhibitor->F_Protein Binds Hydrophobic Pocket (Stabilizes Pre-fusion) Outcome Viral Entry Blocked (Infection Prevented) Host->Outcome Fusion Arrested

Mechanism of RSV entry inhibition by 5,6-dichloro-phenylbenzotriazole analogues.

Antimicrobial & Antioxidant Dual-Action

Recent molecular docking and in vitro studies demonstrate that N-substituted 1H-benzo[d]triazole derivatives possess dual functionality [2]. Structurally, the triazole moiety acts as a pharmacophore that disrupts microbial cell membranes and inhibits bacterial DNA gyrase. Simultaneously, the electron-rich aromatic systems in these analogues enable them to act as potent radical scavengers, neutralizing reactive oxygen species (ROS) as evidenced by high DPPH radical scavenging activity.

Environmental Toxicology: PBTA Mutagenesis

Beyond therapeutics, phenylbenzotriazoles (PBTAs) are critical environmental contaminants. Compounds like PBTA-9 and PBTA-3 are unintentionally generated in textile dyeing effluents through the chemical reduction of dinitrophenylazo dyes followed by chlorination during wastewater disinfection [3]. These PBTAs are potent pro-mutagens. They require metabolic activation by human cytochrome P450 enzymes (specifically CYP1A1) to form highly reactive electrophilic intermediates that induce DNA damage [4].

PBTA_Mutagenesis Dye Dinitrophenylazo Dyes (Textile Effluent) Reduction Chemical Reduction (Wastewater Treatment) Dye->Reduction Chlorination Chlorination (Disinfection) Reduction->Chlorination PBTA Phenylbenzotriazoles (e.g., PBTA-9, PBTA-3) Chlorination->PBTA CYP Metabolic Activation (CYP1A1 / S9 Fraction) PBTA->CYP Bioactivation Toxicity Genotoxic Intermediates (DNA Damage / Mutagenesis) CYP->Toxicity Electrophilic Attack

Environmental generation and metabolic activation of genotoxic phenylbenzotriazoles (PBTAs).

Quantitative Data Summary

The following table summarizes the biological targets, structural modifications, and efficacy metrics of key benzotriazole analogues based on recent literature [1][2][3].

Compound Class / Specific AnaloguePrimary Biological Target / OrganismKey Structural SubstitutionsObserved Activity / Metric
5,6-Dichloro-phenylbenzotriazoles Respiratory Syncytial Virus (RSV)5,6-dichloro, N-phenylacetamidePotent anti-RSV activity (EC₅₀ in low µM range); High Selectivity Index.
1H-benzo[d]triazole derivatives E. coli / A. nigerN-substituted acetamidesMIC ~2000 µg/mL; 14-16 mm inhibition zones.
1H-benzo[d]triazole derivatives DPPH Free RadicalsN-substituted acetamides93.4% - 95.1% radical scavenging at 200 µg/mL.
PBTA-9 / PBTA-3 Salmonella typhimurium (DNA)Non-chlorinated & Chlorinated PBTAsHigh mutagenicity (Strictly requires S9 metabolic activation).

Experimental Workflows & Protocols

Protocol A: RSV Whole-Virus Cell-Based Assay (Antiviral Screening)

Causality & Rationale: Phenotypic screening using a whole-virus cell-based assay is prioritized over isolated protein binding assays. This ensures the 5,6-dichloro-phenylbenzotriazole analogues can successfully cross the host cell membrane and function within a complex biological environment without inducing host cell death. Self-Validation System: The protocol calculates the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 10 validates that the observed viral reduction is due to true antiviral mechanisms, not generalized cytotoxicity.

  • Cell Preparation: Seed HEp-2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Dilution: Prepare a 10 mM stock of the benzotriazole analogue in 100% DMSO. Create a 10-point 2-fold serial dilution in maintenance media (2% FBS). Validation: Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Viral Infection: Aspirate media and infect cells with RSV (Long strain) at a Multiplicity of Infection (MOI) of 0.01. Include uninfected wells as cell controls (CC) and infected, untreated wells as virus controls (VC).

  • Treatment: Immediately add the diluted compounds to the corresponding wells. Use Ribavirin as a positive control.

  • Incubation & Readout: Incubate for 72-96 hours until cytopathic effect (CPE) in the VC reaches 90%. Add MTS reagent (CellTiter 96) and measure absorbance at 490 nm.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) from infected treated wells, and the half-maximal cytotoxic concentration (CC₅₀) from uninfected treated wells.

Protocol B: Resazurin Microtiter Assay (Antimicrobial MIC)

Causality & Rationale: Traditional broth microdilution relies on visual turbidity, which can be obscured by the precipitation of highly lipophilic benzotriazole compounds. Resazurin acts as a redox indicator; metabolically active bacteria reduce blue resazurin to pink, fluorescent resorufin, providing an objective, artifact-free endpoint.

  • Inoculum Preparation: Cultivate E. coli and S. aureus overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve

    
     CFU/mL.
    
  • Plate Setup: Dispense 50 µL of MHB into all wells of a 96-well plate. Add 50 µL of the benzotriazole compound (prepared at 4000 µg/mL in 5% DMSO/MHB) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the bacterial suspension to all test wells. Self-Validation: Include a Sterility Control (MHB only) and a Growth Control (MHB + Bacteria + 5% DMSO).

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol C: Ames Test (Salmonella/Microsome Assay) for PBTA Mutagenicity

Causality & Rationale: Because PBTA derivatives from textile dyes are pro-mutagens, they will yield false negatives in standard bacterial assays. The addition of the S9 fraction (rat liver extract) is biologically mandatory to supply the CYP1A1 enzymes required to bioactivate PBTAs into their genotoxic electrophilic states.

  • S9 Mix Preparation: Prepare the metabolic activation mixture containing 10% (v/v) post-mitochondrial rat liver fraction (S9), NADP⁺, glucose-6-phosphate, and phosphate buffer (pH 7.4). Keep strictly on ice.

  • Top Agar Preparation: Melt top agar containing trace amounts of histidine and biotin. Aliquot 2 mL into sterile culture tubes maintained at 45°C.

  • Exposure: To each tube, add 100 µL of Salmonella typhimurium tester strain (e.g., TA98 for frameshift mutations), 50 µL of the PBTA test compound (dissolved in DMSO), and 500 µL of the S9 mix.

  • Plating: Vortex gently and pour the mixture onto minimal glucose agar plates. Allow to solidify.

  • Incubation & Validation: Incubate at 37°C for 48-72 hours. Self-Validation: Use 2-aminoanthracene as a positive control (requires S9 activation) and DMSO as a negative vehicle control. The assay is only valid if the positive control yields a >3-fold increase in revertant colonies compared to the vehicle.

  • Scoring: Count the number of His⁺ revertant colonies. A dose-dependent increase confirms the mutagenic activity of the PBTA analogue.

References

  • Dichloro-Phenyl-Benzotriazoles: A New Selective Class of Human Respiratory Syncytial Virus Entry Inhibitors Frontiers in Chemistry
  • Synthesis, Molecular Docking and Biological Evaluation of 1H-Benzo[D][1,2,3]Triazole Derivatives for Antimicrobial and Antioxidant Activity International Journal of Pharmacy and Pharmaceutical Research (IJPPR)
  • New benzotriazoles generated during textile dyeing process: Synthesis, hazard, water occurrence and aquatic risk assessment PubMed / Journal of Hazardous M
  • Genotoxic activation of 2-phenylbenzotriazole-type compounds by human cytochrome P4501A1 and N-acetyltransferase expressed in Salmonella typhimurium umu strains Semantic Scholar / Mut
Method

Application Note: The Benzotriazole Scaffold in Antifungal Drug Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals. The rise of invasive fungal infections, coupled with the growing prevalence of drug-resistant strains, presents a significant c...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The rise of invasive fungal infections, coupled with the growing prevalence of drug-resistant strains, presents a significant challenge to global health. The existing antifungal armamentarium is limited, and many current agents are hampered by toxicity and the emergence of resistance. This necessitates the urgent development of novel antifungal agents with improved efficacy, safety profiles, and unique mechanisms of action.

Heterocyclic compounds, particularly those containing azole rings, form the cornerstone of antifungal therapy.[1] Benzotriazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine allows it to interact with a wide array of biological targets.[2] Derivatives of benzotriazole have demonstrated a broad spectrum of pharmacological activities, including potent antifungal properties against clinically relevant pathogens like Candida albicans and Aspergillus niger.[3]

This guide focuses on the 5-Phenyl-1H-benzo[d]triazole framework as a promising starting point for the development of next-generation antifungal agents. We provide an overview of the mechanism of action, detailed protocols for synthesis and evaluation, and insights into the structure-activity relationships that govern the antifungal efficacy of this compound class.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of benzotriazole derivatives is analogous to that of established azole antifungals like fluconazole. They target and inhibit the fungal enzyme lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51).[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.[4]

Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol. This leads to two critical downstream effects:

  • Depletion of Ergosterol: The fungal cell membrane becomes deprived of its key structural component, leading to increased permeability and vulnerability to osmotic stress.

  • Accumulation of Toxic Sterols: The buildup of methylated sterol precursors (like lanosterol) within the cell is toxic and further disrupts membrane function.[4]

Ultimately, this disruption of membrane homeostasis leads to the cessation of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).

Ergosterol_Pathway_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14-α-demethylase (CYP51) lanosterol->cyp51 intermediate Sterol Intermediates ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->intermediate benzotriazole 5-Phenyl-1H-benzo[d]triazole Derivative benzotriazole->cyp51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by benzotriazoles.

Protocol 1: Synthesis of 1-Alkyl-5-Phenyl-1H-benzo[d]triazole Derivatives

This protocol describes a general method for the N-alkylation of a 5-phenyl-1H-benzotriazole core, a common strategy for diversifying the scaffold to explore structure-activity relationships.[3][6] The rationale for N-alkylation is to modify the compound's lipophilicity and steric profile, which can significantly impact its binding affinity to the CYP51 enzyme and its ability to penetrate the fungal cell wall.

Synthesis_Workflow start Start: 5-Phenyl-1H-benzo[d]triazole + Alkyl Halide reaction Reaction: - Solvent (e.g., DMF) - Base (e.g., K2CO3) - Heat (e.g., 60-80°C) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up: - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization

Caption: General workflow for the synthesis of benzotriazole derivatives.

Materials:

  • 5-Phenyl-1H-benzo[d]triazole

  • Alkyl halide (e.g., bromooctane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Phenyl-1H-benzo[d]triazole (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and dissolve the mixture in anhydrous DMF.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The choice of temperature and time depends on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting benzotriazole spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing

Evaluating the in vitro activity of newly synthesized compounds is the foundational step in antifungal drug development. The broth microdilution method is the gold-standard quantitative assay for determining the Minimum Inhibitory Concentration (MIC).[7][8]

A. Broth Microdilution for MIC Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[4] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

MIC_Workflow prep_compound 1. Prepare Stock Solution of Benzotriazole Derivative (in DMSO) prep_plate 2. Serially Dilute Compound in 96-well plate with RPMI Media prep_compound->prep_plate inoculate 4. Inoculate Wells (Final volume 200 µL) prep_plate->inoculate prep_inoculum 3. Prepare Fungal Inoculum (e.g., Candida albicans) Adjust to 0.5 McFarland Standard prep_inoculum->inoculate controls 5. Add Controls - Growth Control (No Drug) - Sterility Control (No Fungi) inoculate->controls incubate 6. Incubate Plate (35°C for 24-48 hours) controls->incubate read 7. Read Results Visually or with Plate Reader (530 nm) incubate->read determine_mic 8. Determine MIC (Lowest concentration with ≥50% growth inhibition) read->determine_mic

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Materials:

  • Synthesized benzotriazole derivatives

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • 0.5 McFarland standard

  • Sterile saline (0.85% NaCl)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL).

  • Serial Dilution:

    • Add 100 µL of RPMI medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the compound stock solution (diluted in RPMI to twice the highest desired final concentration) to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on. Discard the final 100 µL from the last well in the series. This leaves 100 µL in each well.

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute this suspension in RPMI medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control well), bringing the total volume to 200 µL. This step dilutes the compound concentration by half, achieving the final desired test concentrations.

  • Controls:

    • Growth Control: Include wells containing 100 µL of RPMI and 100 µL of the inoculum (no compound).

    • Sterility Control: Include wells containing 200 µL of RPMI only (no inoculum).

    • Reference Drug: Run a parallel dilution series with a standard antifungal like Fluconazole or Amphotericin B.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the drug-free growth control.[4] This can be assessed visually or by reading the optical density at 530 nm with a microplate reader.

B. Agar Disk Diffusion (Qualitative Screening)

This method provides a rapid, qualitative assessment of antifungal activity and is useful for screening a large number of compounds.[4]

Procedure:

  • Inoculum Preparation: Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar or Sabouraud Dextrose Agar plate.

  • Disk Preparation: Dissolve the benzotriazole derivatives in a suitable solvent (e.g., DMSO). Apply a known amount (e.g., 10 µL of a 1 mg/mL solution) onto sterile filter paper disks (6 mm diameter) and allow the solvent to evaporate completely.

  • Disk Application: Place the compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure full contact. Include a solvent-only disk as a negative control and a disk with a standard antifungal as a positive control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Data Presentation: In Vitro Antifungal Activity

Quantitative data from susceptibility testing should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for 5-Phenyl-1H-benzo[d]triazole Derivatives

Compound IDR-Group (at N-1)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. krusei (Fluconazole-Resistant)
BZT-Ph-01 -H128>256>256
BZT-Ph-02 -CH₃64128128
BZT-Ph-03 -(CH₂)₇CH₃ (Octyl)81616
BZT-Ph-04 -(CH₂)₉CH₃ (Decyl)488
BZT-Ph-05 -CH₂-Ph (Benzyl)163232
Fluconazole Reference Drug864>256

Note: Data are hypothetical and for illustrative purposes only.

Protocol 3: In Vitro Cytotoxicity Assay

A critical step in drug development is to ensure that a compound is selective for its target (the fungus) and has minimal toxicity towards host (mammalian) cells.[9][10] The following is a general protocol for assessing cytotoxicity using a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., NIH 3T3 fibroblasts, HEK293 kidney cells)

  • Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Culture mammalian cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzotriazole derivatives in complete growth medium at twice the final desired concentration.

  • Exposure: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with medium only (no cells) and wells with cells treated with vehicle (e.g., 0.5% DMSO) as controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (Trypan Blue Method):

    • Gently remove the medium from each well.

    • Wash the cells once with PBS.

    • Add 20 µL of Trypsin-EDTA to each well and incubate for a few minutes to detach the cells.

    • Add 80 µL of complete medium to neutralize the trypsin.

    • Transfer 20 µL of the cell suspension to a microcentrifuge tube and mix with 20 µL of 0.4% Trypan Blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculation: Calculate the percentage of viable cells for each compound concentration relative to the vehicle-treated control. The CC₅₀ (50% cytotoxic concentration) can be determined from the resulting dose-response curve.

Conclusion and Future Directions

The 5-Phenyl-1H-benzo[d]triazole scaffold represents a valuable starting point for the design of novel antifungal agents. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro screening, and preliminary safety assessment of new derivatives. Structure-activity relationship studies have shown that modifying the N-1 position with lipophilic alkyl chains can significantly enhance antifungal activity.[7] Further exploration, including the introduction of different substituents on the phenyl ring and the benzotriazole core, is warranted. Future work should focus on optimizing compounds for potent activity against resistant fungal strains, elucidating detailed mechanisms of action, and advancing promising leads into preclinical in vivo models of fungal infection.

References

  • Davar, N., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 7(5), pp. 283. Available at: [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Scarano, F. J., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy. Available at: [Link]

  • Patel, H. D., et al. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. Allied Academies. Available at: [Link]

  • Sönmez, F., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul Faculty of Pharmacy. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Available at: [Link]

  • Hong, S. Y., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new 4-(5-R-1-phenyl-1H-1,2,4-triazol-3-yl)benzamides. Available at: [Link]

  • ResearchGate. (n.d.). Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. Available at: [Link]

  • Almasir, M., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Ferla, S., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]

  • Fakhim, H., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Iranian Journal of Medical Microbiology. Available at: [Link]

  • Sharma, A., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. Available at: [Link]

  • Chandrika, P., et al. (2018). Novel Fluconazole Derivatives with Promising Antifungal Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application

Mechanistic Insights into Phenyl-Triazole Derivatives in Oncology

An in-depth analysis of the role of the 5-phenyl-1H-benzo[d]triazole scaffold in oncology reveals its primary significance as a foundational structure for a multitude of derivatives with potent anti-cancer activity. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the role of the 5-phenyl-1H-benzo[d]triazole scaffold in oncology reveals its primary significance as a foundational structure for a multitude of derivatives with potent anti-cancer activity. While research on the parent compound itself is limited, its integration into more complex molecular hybrids has yielded promising therapeutic candidates. This guide provides a comprehensive overview of the mechanisms, applications, and experimental protocols associated with these vital derivatives for researchers, scientists, and drug development professionals.

The anti-cancer effects of 5-phenyl-1H-benzo[d]triazole derivatives are not monolithic; instead, they engage a variety of cellular targets and pathways critical to cancer cell proliferation and survival.

Enzyme Inhibition: A Primary Anticancer Strategy

A significant number of phenyl-triazole hybrids have been engineered to target key enzymes that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The benzimidazole/1,2,3-triazole hybrids have shown potent inhibitory effects on EGFR, a receptor tyrosine kinase that, when overactivated, drives tumor growth.[1][2] Docking studies reveal that the 1,2,3-triazole moiety can form crucial hydrogen bonds within the EGFR active site, mimicking the binding of established inhibitors like erlotinib.[1]

  • Topoisomerase Inhibition: Certain benzimidazole-triazole derivatives act as topoisomerase I inhibitors.[3] Topoisomerases are enzymes that regulate the topology of DNA, and their inhibition leads to DNA damage and ultimately, cell death.

  • Other Kinase Inhibition: Beyond EGFR, these derivatives have been designed to inhibit other kinases such as VEGFR, which is crucial for tumor angiogenesis.[4]

Induction of Apoptosis: The Programmed Cell Death Pathway

A hallmark of effective cancer therapies is the ability to induce apoptosis in malignant cells. Phenyl-triazole derivatives have demonstrated this capability through various mechanisms.

  • Caspase Activation: Compounds can trigger the apoptotic cascade by activating key executioner enzymes like caspase-3 and caspase-8.[2]

  • Modulation of Apoptotic Proteins: They have been shown to upregulate pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl-2.[2]

  • Mitochondrial Involvement: Some derivatives can increase mitochondrial reactive oxygen species (ROS) levels, a known trigger for the intrinsic apoptotic pathway.[5]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

By interfering with the cell cycle, phenyl-triazole derivatives can prevent cancer cells from dividing and proliferating.

  • G1 and G2/M Phase Arrest: Studies have shown that treatment with these compounds can cause an accumulation of cells in the G1 or G2/M phases of the cell cycle, effectively halting their progression towards mitosis.[6][7][8]

Modulation of the p53 Tumor Suppressor Pathway

The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor. Some phenyl-triazole derivatives have been shown to interact with and modulate the p53 pathway. In silico studies have demonstrated a strong binding affinity of certain Ph-triazole compounds to the p53 protein, suggesting a mechanism to restore or enhance its tumor-suppressive functions.[9][10][11]

Application Notes and Experimental Protocols

The following protocols are generalized methodologies based on published research and serve as a starting point for the evaluation of novel phenyl-triazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure to determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of a test compound on the distribution of cells in different phases of the cell cycle.

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of cell count versus fluorescence intensity and quantify the percentage of cells in each phase of the cell cycle.[6]

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with a compromised membrane.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining: Harvest the cells and wash them with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Generate a dot plot with FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants will represent:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol 4: In Vitro Cell Invasion Assay (Transwell Assay)

This protocol assesses the ability of a compound to inhibit cancer cell invasion.

Rationale: The transwell assay uses a chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the Matrigel and migrate through the pores to the lower chamber.

Step-by-Step Protocol:

  • Chamber Preparation: Rehydrate Matrigel-coated transwell inserts.

  • Cell Seeding: Suspend cancer cells in serum-free medium containing the test compound at various concentrations and seed them into the upper chamber.

  • Incubation: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber and incubate for 24 to 72 hours.[9][11]

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

  • Data Analysis: Compare the number of invading cells in the treated groups to the untreated control.

Data Summary

The following table summarizes the reported cytotoxic activities of various phenyl-triazole derivatives against different cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Benzimidazole/1,2,3-triazole hybrid (6i)-GI50: 29 nM[2]
Benzimidazole/1,2,3-triazole hybrid (10e)-GI50: 25 nM[2]
Benzimidazole-triazole (4b)A5497.34[3]
Benzimidazole-triazole (4h)A5494.56[3]
Benzimidazole-triazole hybrid (5a)HeLa8.70[4]
Benzimidazole-triazole hybrid (5a)MCF-79.39[4]
1,4-DHP-1,2,3-triazole (13ab')Caco-20.63[6]
1,4-DHP-1,2,3-triazole (13ad')Caco-25.68[6]
Pyrazolyl-1,2,3-triazole (4a)MCF-7Promising[12]
Pyrazolyl-1,2,3-triazole (6a)HepG2Promising[12]

Visualization of Workflows and Pathways

Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation a Compound Synthesis (Phenyl-Triazole Derivatives) b Cytotoxicity Assay (e.g., MTT) a->b c IC50 Determination b->c d Cell Cycle Analysis c->d Select Lead Compounds e Apoptosis Assay c->e Select Lead Compounds f Target Engagement (e.g., Kinase Assay) c->f Select Lead Compounds g Invasion Assay c->g Select Lead Compounds h Xenograft Tumor Model d->h Promising Candidates e->h Promising Candidates f->h Promising Candidates g->h Promising Candidates i Toxicity Studies h->i j Pharmacokinetic Analysis h->j

Caption: General workflow for the preclinical evaluation of novel anticancer compounds.

Simplified Signaling Pathway Targeted by Phenyl-Triazole Derivatives

G EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Proliferation Cell Proliferation & Survival Ras->Proliferation p53 p53 Bax Bax p53->Bax Caspases Caspases Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound Phenyl-Triazole Derivative Compound->EGFR Inhibition Compound->p53 Modulation Compound->Bcl2 Down-regulation Compound->Caspases Activation

Caption: Key signaling nodes affected by phenyl-triazole anticancer agents.

Conclusion

The 5-phenyl-1H-benzo[d]triazole scaffold is a privileged structure in the design of novel anticancer agents. Its derivatives have been shown to target a range of cancer-related pathways, including receptor tyrosine kinase signaling, cell cycle progression, and apoptosis. The protocols and data presented herein provide a framework for researchers to explore the therapeutic potential of this versatile class of compounds. Future research will likely focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on elucidating their mechanisms of action in greater detail through advanced in vitro and in vivo models.

References

[1] Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC. (2025, January 13). [9] Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation - Our journal portfolio - PLOS. (2025, December 9). [3] New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies | ACS Omega - ACS Publications. (2024, March 6). [10] Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation - Research journals - PLOS. (2025, December 10). [4] Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC. (2023, January 18). [13] Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). [14] 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. [6] Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - MDPI. (2022, March 31). [11] Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation - PMC. (2025, December 9). [15] Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - Taylor & Francis. (2023, January 18). [16] Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibition against breast cancer - ResearchGate. (2025, October 10). [17] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022, January 10). [7] Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - MDPI. (2022, October 14). [12] Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles - Synergy Publishers. (2015, March 10). [18] (PDF) Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - ResearchGate. (2022, October 6). [5] Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed. (2017, June 15). [19] Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][9][10]Triazole Derivatives. (2018, May 2). [2] Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - ResearchGate. (2025, January 13). [8] Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed. [20] Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18).

Sources

Method

Application Note: Engineering 5-Phenyl-1H-benzo[d]triazole Therapeutics via CuAAC Click Chemistry

Pharmacophore Rationale and Mechanistic Overview The 5-phenyl-1H-benzo[d]triazole scaffold is a privileged structure in modern drug discovery. The benzotriazole core exhibits profound polypharmacology, demonstrating pote...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale and Mechanistic Overview

The 5-phenyl-1H-benzo[d]triazole scaffold is a privileged structure in modern drug discovery. The benzotriazole core exhibits profound polypharmacology, demonstrating potent antifungal, antiviral, and antineoplastic properties[1]. The addition of a phenyl group at the 5-position breaks the symmetry of the core and introduces a critical lipophilic moiety, which significantly enhances hydrophobic interactions within target protein binding sites, such as the ATP-competitive pocket of protein kinase CK2[2].

To modularly expand this scaffold, researchers leverage the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The acidic N-H proton of the benzotriazole ring (pKa ~8.2) serves as an ideal synthetic handle for derivatization[3]. Mild basic conditions facilitate N-alkylation with bifunctional reagents like propargyl bromide, yielding an alkynyl-benzotriazole precursor[3],[4]. Subsequently, CuAAC regioselectively unites this terminal alkyne with diverse organic azides to form stable, bioisosteric 1,4-disubstituted 1,2,3-triazole linkages, completely avoiding the 1,5-regioisomers associated with uncatalyzed Huisgen cycloadditions[5].

Synthesis Workflow

Workflow A 5-Phenyl-1H-benzo[d]triazole (Starting Scaffold) B Propargyl Bromide + K2CO3 / DMF A->B N-Alkylation C Alkyne-Benzotriazole Precursor B->C D Organic Azide (R-N3) + CuSO4 / NaAsc C->D CuAAC Click E Benzotriazole-Triazole Conjugate D->E

Workflow for N-alkylation and subsequent CuAAC of 5-phenyl-1H-benzo[d]triazole.

Self-Validating Experimental Protocols

Protocol A: N-Alkynylation of 5-Phenyl-1H-benzo[d]triazole

This step installs the critical terminal alkyne required for downstream click chemistry[3].

  • Reaction Assembly : In an oven-dried 50 mL round-bottom flask under an inert N₂ atmosphere, dissolve 5-phenyl-1H-benzo[d]triazole (1.0 equiv, 5.0 mmol) in 15 mL of anhydrous DMF[3].

    • Causality: Anhydrous DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated benzotriazole intermediate.

  • Deprotonation : Add finely ground anhydrous K₂CO₃ (1.5 equiv) and stir vigorously for 30 minutes at room temperature[3].

    • Causality: K₂CO₃ is a mild, insoluble base that cleanly deprotonates the acidic N-H without causing basic hydrolysis of the incoming alkylating agent.

  • Alkylation : Introduce propargyl bromide (1.2 equiv, 80 wt% in toluene) dropwise via syringe. Stir for 12–18 hours at 25°C[3].

    • Expert Insight: Due to tautomerization, alkylation will yield a mixture of N1 and N2 isomers[6]. The 5-phenyl substitution provides steric hindrance that influences this ratio. Isomers should be separated via flash chromatography later.

  • In-Process Quality Control (IPQC) : Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a new, UV-active spot with a higher

    
     value than the starting material due to the loss of the polar N-H bond.
    
  • Workup : Quench with 30 mL deionized water to precipitate the product and dissolve inorganic salts[3]. Extract with EtOAc (3 × 20 mL), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation : Confirm the terminal alkyne via ¹H NMR. Look for the characteristic alkyne proton triplet near

    
     2.60 ppm and the propargylic CH₂ doublet near 
    
    
    
    5.19 ppm[7].
Protocol B: CuAAC Click Conjugation

This step couples the alkyne precursor with a target azide to form the bis-heterocyclic conjugate[7].

  • Reaction Assembly : In a 20 mL vial, dissolve the alkynyl-benzotriazole (1.0 equiv, 1.0 mmol) and the target organic azide (R-N₃, 1.05 equiv) in 10 mL of a t-BuOH/H₂O (1:1 v/v) mixture.

    • Causality: The biphasic t-BuOH/H₂O system is optimal because t-BuOH solvates the organic precursors, while water solvates the inorganic catalysts, ensuring a homogeneous catalytic microenvironment.

  • Catalyst Generation : Add CuSO₄·5H₂O (0.05 equiv, 5 mol%) followed immediately by sodium ascorbate (0.15 equiv, 15 mol%).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ[4]. This prevents the rapid oxidation and disproportionation that occurs when using direct Cu(I) salts in atmospheric conditions.

  • Reaction Execution : Stir at room temperature for 6–12 hours.

  • IPQC : The reaction mixture will transition from a pale blue (Cu²⁺) to a yellow/green tint. A highly crystalline precipitate (the triazole product) typically forms as the reaction reaches completion.

  • Workup & Isolation : Dilute with ice-cold water. Isolate the precipitated product via vacuum filtration, wash with cold water and hexanes, and dry under high vacuum.

Quantitative Data and Optimization Metrics

The efficiency of the CuAAC reaction and the biological efficacy of the resulting benzotriazole-triazole conjugates depend heavily on the optimization parameters and the nature of the azide used.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Primary Biological Target
CuSO₄ / NaAsct-BuOH / H₂O251288 - 94Protein Kinase CK2[2]
Cu(I) ComplexDMF / H₂O251290 - 93General Triazoles[4]
Microwave CuAACAqueous800.2>95Nanoparticle Conjugates[5]

Biological Pathway Integration

By utilizing click chemistry, the 5-phenylbenzotriazole core can be directed toward multiple distinct pharmacological pathways depending on the conjugated azide moiety.

BioPathways Core Benzotriazole-Triazole Conjugate Kinase Protein Kinase CK2 Inhibition Core->Kinase ATP-competitive binding Fungal Ergosterol Biosynthesis Disruption Core->Fungal CYP51 enzyme targeting Cancer Apoptosis Induction (MCF-7 / Jurkat cells) Core->Cancer Cytotoxic effects

Pharmacological targeting pathways of 5-Phenylbenzotriazole-Triazole conjugates.

References

  • [1] Benzotriazole and its derivatives. International Journal of Industrial Engineering Computations / GrowingScience. URL:[Link]

  • [6] Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study. University of Southampton (ePrints). URL: [Link]

  • [2] Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors. RSC Advances. URL:[Link]

  • [7] An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition. Indian Academy of Sciences. URL:[Link]

  • [5] Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [4] Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Phenyl-1H-benzo[d]triazole Purification

This guide serves as a technical support center for the purification of 5-Phenyl-1H-benzo[d]triazole . It is designed for researchers encountering specific purity challenges, offering diagnostic workflows and validated p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the purification of 5-Phenyl-1H-benzo[d]triazole . It is designed for researchers encountering specific purity challenges, offering diagnostic workflows and validated protocols.[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Purity, Isolation, and "Oiling Out" Issues

Diagnostic Phase: Define Your Impurity Profile

Before selecting a protocol, you must identify the origin of your crude material.[1] The purification strategy for 5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) is strictly dictated by its synthesis route.

Synthesis RoutePrimary ImpuritiesCritical Quality Attribute (CQA)Recommended Workflow
Suzuki Coupling (5-Br-BTA + Ph-B(OH)₂)• Palladium (Pd) residues[2][3][4][5][6]• Triphenylphosphine oxide• Unreacted Boronic Acid• Dehalogenated BTAPd Content < 10 ppm Protocol C (Scavenging) + Protocol A (Acid/Base)
Diazotization (3,4-Diaminobiphenyl)• Unreacted diamine (purple/black)• Mono-diazo intermediates• Oxidation byproducts (Quinones)Color Removal Protocol A (Acid/Base) + Protocol B (Crystallization)

Troubleshooting Guides & Protocols

Issue #1: "My product is oiling out during recrystallization."

Diagnosis: 5-Ph-BTA is a rigid, aromatic heterocycle.[1] It has a high melting point (~143-145°C) but often forms a supersaturated oil in mixed solvents if the polarity shift is too rapid. This is a thermodynamic trap where the amorphous liquid phase is kinetically favored over the crystal lattice.

Solution: The "Cloud Point" Titration Method (Protocol B) Do not simply dump water into your alcoholic solution. You must control the supersaturation curve.

  • Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).[7]

  • Method:

    • Dissolve 5.0 g of crude 5-Ph-BTA in the minimum amount of boiling Ethanol (~25-30 mL).

    • Maintain boiling. Add hot Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 mL of Ethanol to clear the solution (restore single phase).

    • Critical Step: Remove from heat and insulate the flask with a towel. Allow to cool to room temperature undisturbed over 4 hours.

    • Once crystals form, cool to 4°C.

Scientist's Note: If oiling occurs despite this, seed the solution with a pure crystal at 50°C. If no seed is available, scratch the glass surface with a glass rod to create nucleation sites.[1]

Issue #2: "I cannot remove the Palladium catalyst (Suzuki Route)."

Diagnosis: Nitrogen-rich heterocycles like benzotriazoles are excellent ligands.[1] They chelate Pd(II) species, making standard filtration through Celite ineffective.[1]

Solution: Chelation Competition (Protocol C) You must introduce a ligand with a higher affinity for Pd than your triazole.[1]

  • Reagent: SiliaMetS® Thiol (or equivalent SH-functionalized silica) or N-Acetylcysteine.[1]

  • Protocol:

    • Dissolve crude mixture in THF or EtOAc (10 mL/g).

    • Add SiliaMetS® Thiol (0.5 eq relative to Pd loading).[1]

    • Stir at 50°C for 2 hours.

    • Filter through a 0.45 µm PTFE pad.[1]

    • Proceed to Protocol A (Acid-Base Extraction) to remove ligand leachables.[1]

Issue #3: "My NMR shows a confusing set of double peaks."

Diagnosis: This is likely not an impurity.[1] Benzotriazoles exhibit annular tautomerism (1H vs 2H).[1][8] In solution (DMSO-d6, CDCl3), the proton rapidly migrates between N1 and N3 (1H-tautomers) and occasionally N2 (2H-tautomer).

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce or sharpen, it is a dynamic tautomeric equilibrium, not a mixture of isomers.[1]

  • Action: No purification needed. Report as 5-Phenyl-1H-benzo[d]triazole (tautomeric mixture).

The "Silver Bullet" Workflow: Acid-Base Swing

Because the NH proton on the triazole ring is acidic (pKa ~8.2), you can purify 5-Ph-BTA by chemically switching its solubility. This is the most robust method to remove non-acidic impurities (starting materials, phosphine oxides, neutral side products).[1]

Protocol A: pH-Switch Isolation

AcidBasePurification Start Crude Solid (Contains 5-Ph-BTA + Impurities) Step1 Dissolve in 1M NaOH (pH > 10) Start->Step1 Step2 Wash with Ethyl Acetate (Liquid-Liquid Extraction) Step1->Step2 OrganicLayer Organic Layer (Discard) Contains: Phosphine oxides, Neutrals, Diamines Step2->OrganicLayer Extracts Impurities AqueousLayer Aqueous Layer (Keep) Contains: 5-Ph-BTA Anion Step2->AqueousLayer Retains Product Step3 Acidify with 1M HCl to pH 2-3 AqueousLayer->Step3 Precipitate Precipitate Forms (White Solid) Step3->Precipitate Protonation Final Filter & Wash (Pure 5-Ph-BTA) Precipitate->Final

Figure 1: The Acid-Base Swing Protocol. By exploiting the acidity of the triazole NH, this workflow orthogonally separates the product from neutral organic impurities.

Step-by-Step:

  • Dissolution: Suspend crude solid in 1M NaOH (10 mL per gram). Stir until fully dissolved. The solution may be dark.

  • Extraction: Wash the aqueous layer twice with Ethyl Acetate (EtOAc).[1]

    • Why? Impurities like triphenylphosphine oxide, unreacted boronic esters, or diamines are not acidic and will migrate to the EtOAc.[1]

  • Precipitation: Separate the aqueous layer.[1] Cool to 0°C. Slowly add 1M HCl while stirring until pH reaches ~2-3.

    • Observation: The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.[1][7]

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead? A: Yes, but be careful. Benzotriazoles can streak (tail) on silica gel due to their acidity.[1]

  • Fix: Add 1% Acetic Acid to your eluent to suppress ionization, OR use 1% Triethylamine if you want to move it faster.[1] However, the Acid-Base Swing (Protocol A) is generally superior for scale-up (>1g) as it avoids silica adsorption losses.

Q: Why is my product pink/purple after drying? A: This indicates trace oxidation of amino-precursors (if using the diazotization route).

  • Fix: Recrystallize (Protocol B)[9] using Ethanol containing a pinch of sodium dithionite (reducing agent) or activated charcoal to adsorb the color bodies.

Q: What is the solubility profile for analysis? A:

  • Soluble: DMSO, DMF, Methanol, Ethanol, Acetone, 1M NaOH.[1]

  • Sparingly Soluble: Ethyl Acetate, DCM, Chloroform.[1]

  • Insoluble: Water, Hexanes, Toluene (cold).[1]

References

  • Benzotriazole Properties & Tautomerism

    • Topic: 1H vs 2H tautomer equilibrium and stability.[1][8][10]

    • Source: Wikipedia, "1,2,3-Triazole" and "Benzotriazole".[1]

    • URL:[Link]

  • Palladium Removal Strategies

    • Topic: Use of scavengers and crystallization for Pd removal.[1][2][4]

    • Source: BenchChem Technical Support, "Palladium C
  • Recrystallization of Benzazoles

    • Topic: Solvent selection (Ethanol/Water) and cloud point techniques.[7][11]

    • Source: ResearchGate, "Substances yield after recrystallization from different solvents".[1]

    • URL:[Link] (Verified via search result 1.17).

  • Synthesis & Acidity

    • Topic: Synthesis of phenyl-triazoles and pKa consider
    • Source: ChemicalBook, "5-PHENYL-1H-1,2,3-TRIAZOLE Properties".[1][12]

Sources

Optimization

Technical Support Center: 5-Phenyl-1H-benzo[d]triazole Stability &amp; Degradation Workflows

Welcome to the Application Scientist Support Center for 5-Phenyl-1H-benzo[d]triazole . This compound, belonging to the broader class of benzotriazoles, is notoriously recalcitrant in environmental and biological matrices...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 5-Phenyl-1H-benzo[d]triazole . This compound, belonging to the broader class of benzotriazoles, is notoriously recalcitrant in environmental and biological matrices. This guide is engineered for drug development professionals and environmental scientists who need to understand its physicochemical stability, troubleshoot stalled degradation assays, and implement validated analytical workflows.

Core Stability Profile: Why is it so recalcitrant?

Q: Why does 5-Phenyl-1H-benzo[d]triazole resist standard photolytic and chemical degradation? A: The exceptional stability of the benzotriazole core is dictated by its highly delocalized


-electron system across the fused benzene and triazole rings. The addition of a 5-phenyl substituent further extends this conjugation. When exposed to UV radiation, the molecule utilizes intrinsic thermal pathways to rapidly dissipate absorbed light energy as heat, rendering direct photolysis highly inefficient[1]. Furthermore, its low biodegradability and high environmental mobility mean that conventional wastewater treatment plants (CWWPs) cannot effectively abate it[2][3].

Q: How does pH affect its stability in aqueous solutions? A: Benzotriazoles possess distinct NH acidity properties. As the solution pH increases, the triazole ring deprotonates to form an anionic species. This anionic form exhibits significant electrostatic repulsion against negatively charged environmental matrices or photocatalyst surfaces (like TiO₂), drastically reducing degradation rates in alkaline conditions[2][3].

Mechanistic Degradation Pathways

Because direct photolysis is ineffective, Advanced Oxidation Processes (AOPs) or Photoreductive Processes are mandatory to break the robust triazole and benzene rings.

The degradation primarily proceeds through three causal pathways once reactive species (such as hydroxyl radicals,


OH, or radical anions, RFTA

) are generated:
  • Electrophilic Hydroxylation:

    
    OH radicals attack the electron-rich benzene or phenyl rings, forming polyhydroxylated intermediates[4].
    
  • Triazole Ring Cleavage: Radical attack induces the cleavage of the N-N bonds within the triazole ring, leading to the release of nitrogen gas (N₂) and the formation of aniline derivatives[3][4].

  • Complete Mineralization: Subsequent ring-opening of the hydroxylated and cleaved intermediates yields short-chain aliphatic compounds, which are eventually mineralized into CO₂, H₂O, NO₃⁻, and NH₄⁺[3][4].

Pathway BT 5-Phenyl-1H-benzo[d]triazole AOP AOP / Photocatalysis (UV/PAA, UV/TiO2) BT->AOP Activation Radicals Reactive Species (·OH, SO4·-, RFTA·-) AOP->Radicals Generation Hydroxylation Ring Hydroxylation Radicals->Hydroxylation Electrophilic Attack Cleavage Triazole Cleavage (-N2) Radicals->Cleavage N-N Bond Break Intermediates Aliphatic Intermediates Hydroxylation->Intermediates Ring Opening Cleavage->Intermediates Mineralization Mineralization (CO2, H2O, NO3-) Intermediates->Mineralization Complete Oxidation

Degradation pathways of 5-phenylbenzotriazole via Advanced Oxidation.

Troubleshooting Degradation Assays

Issue: My UV/TiO₂ degradation assay shows less than 20% clearance after 4 hours.

  • Causality: You are likely operating at a neutral or alkaline pH. At pH > 7, the benzotriazole derivative deprotonates. The resulting anion is electrostatically repelled by the negatively charged TiO₂ surface. Because

    
    OH radicals have an extremely short half-life (nanoseconds), the target molecule must be adsorbed directly onto or very close to the catalyst surface for degradation to occur[2][3].
    
  • Solution: Acidify your reaction matrix to pH 3.0–4.0 using dilute H₂SO₄. This ensures the molecule remains neutral or slightly protonated, maximizing surface adsorption and increasing the pseudo-first-order rate constant[3][4].

Issue: Adding excess Peracetic Acid (PAA) to my UV/PAA system caused the degradation rate to plateau or drop.

  • Causality: While increasing the PAA dose initially provides more

    
    OH radicals, an excessive concentration of PAA acts as a radical scavenger. The excess PAA reacts with the highly reactive 
    
    
    
    OH to form significantly less reactive peroxyl radicals, effectively quenching your degradation pathway[4].
  • Solution: Optimize the PAA dose. Kinetic studies indicate that a proportional relationship exists only up to a threshold (typically 5–30 mg/L depending on substrate concentration)[4]. Always run a titration curve for your oxidant.

Issue: The compound degrades in pure water but persists in my wastewater or biological matrix.

  • Causality: Coexisting matrix components—specifically dissolved organic matter (DOM), humic acid, and transition metals like Cu²⁺ and Fe³⁺—competitively absorb UV light (inner-filter effect) and scavenge reactive radicals[2][4].

  • Solution: Switch to a Sulfate Radical-based AOP (SR-AOP). Sulfate radicals (SO₄

    
    ) have a higher oxidation potential, longer lifetime, and greater stability across a wider pH range compared to 
    
    
    
    OH, making them more resilient against matrix scavenging[3].

Validated Experimental Protocols

To ensure scientific integrity, any degradation protocol must be a self-validating system . The following UV/PAA workflow includes mandatory controls to isolate radical-mediated degradation from baseline hydrolysis or direct photolysis.

Protocol: Self-Validating UV/PAA Degradation Assay
  • Substrate Preparation: Prepare a 0.1 mM solution of 5-Phenyl-1H-benzo[d]triazole in ultrapure water. Adjust the pH to 3.0 using 0.1 M H₂SO₄ to optimize radical interaction[4].

  • Oxidant Addition: Add Peracetic Acid (PAA) to achieve a final optimal concentration of 15 mg/L[4].

  • Control Setup (Critical Step): Aliquot the solution into three quartz reactors:

    • Reactor A (Dark Control): PAA added, no UV exposure. (Validates stability against chemical oxidation alone).

    • Reactor B (UV Control): No PAA, UV exposure. (Quantifies direct photolysis)[2].

    • Reactor C (Active System): PAA added + UV exposure.

  • Irradiation: Expose Reactors B and C to a low-pressure UV lamp (254 nm) under constant magnetic stirring.

  • Kinetic Sampling & Quenching: Withdraw 1 mL aliquots at 5-minute intervals (0 to 30 mins). Immediately inject the aliquot into a vial containing 0.1 mL of 0.1 M sodium thiosulfate. Causality: Thiosulfate instantaneously reduces residual PAA, halting the radical reaction at the exact timestamp for accurate kinetic modeling.

  • Analysis: Quantify the remaining substrate using LC-MS/MS.

Workflow Prep 1. Substrate Prep (Acidic pH) Cat 2. Add Oxidant (PAA / TiO2) Prep->Cat Irrad 3. UV Irradiation (254nm) Cat->Irrad Quench 4. Quench Reaction (Thiosulfate) Irrad->Quench Anal 5. LC-MS/MS Analysis Quench->Anal

Self-validating experimental workflow for photocatalytic degradation assays.

Quantitative Kinetic Data Summary

The following table synthesizes the kinetic parameters of benzotriazole degradation across various advanced treatment systems, providing a benchmark for your experimental results.

Degradation SystemOperating pHPseudo 1st-Order Rate Constant (

)
Approx. Half-life (

)
Primary Reactive Species
UV-Activated PAA 3.00.155 min⁻¹~4.5 min

OH, R–C

[4]
UV-Activated PAA 11.0< 0.05 min⁻¹> 14 min

OH[4]
Direct UV (254 nm) 7.0~0.004 min⁻¹2.8 – 14.3 hDirect photolysis[2]
UV / TiO₂ 4.00.038 min⁻¹~18 min

OH, h⁺[3]
Vis / Riboflavin (RFTA) 7.0N/A (Reductive)~3 h (Complete)RFTA

[1]

References

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway Environmental Science: Water Research & Technology (RSC Publishing)[Link]

  • Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation Environmental Chemistry | ConnectSci[Link]

  • Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light Digital CSIC[Link]

  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates ResearchGate / MDPI[Link]

Sources

Troubleshooting

troubleshooting common issues in reactions involving 5-Phenyl-1H-benzo[d]triazole

[label="Off-Cycle Deactivation\nOxidative Mechanistic divergence between productive N2-alkylation and off-cycle catalyst poisoning. Section 3: Purification and Isomer Separation FAQ: If I accidentally generate a mixture,...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Off-Cycle Deactivation\nOxidative

Mechanistic divergence between productive N2-alkylation and off-cycle catalyst poisoning.

Section 3: Purification and Isomer Separation

FAQ: If I accidentally generate a mixture, how do I separate the N1-alkyl-5-phenylbenzotriazole from the N2-alkyl isomer using chromatography? Causality: The separation relies on the drastic difference in dipole moments between the two isomers. The N1-isomer has a high dipole moment (approx. 4.5 D) and is highly polar. The N2-isomer has a near-zero dipole moment (approx. 0.4 D)[1]. Solution: On normal-phase silica gel chromatography, the N2-isomer is significantly less polar and will elute much faster than the N1-isomer. A non-polar solvent system (e.g., Hexanes/Ethyl Acetate 8:1 to 4:1) will easily resolve the two bands.

Section 4: Validated Experimental Protocols

Protocol A: N2-Selective Rhodium-Catalyzed Alkylation (Preventing Catalyst Poisoning)

This protocol utilizes a cationic Rh-species to ensure N2-selectivity while preventing the formation of inactive rhodacycles.

  • Catalyst Activation (Chloride Abstraction): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with

    
     (2.5 mol%) and 
    
    
    
    (5.0 mol%). Add 2.0 mL of anhydrous THF. Stir at room temperature for 30 minutes. Validation check: A white precipitate (AgCl) will form, indicating successful generation of the cationic Rh species.
  • Ligand Binding: Add DPEphos (5.0 mol%) to the suspension and stir for an additional 15 minutes to form the active

    
     complex.
    
  • Substrate Addition: Add the target allene (1.2 equiv). To prevent substrate inhibition, dissolve 5-Phenyl-1H-benzo[d]triazole (1.0 equiv) in 1.0 mL of THF and add it to the reaction mixture dropwise via syringe pump over 1 hour.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove silver salts and catalyst residue, and concentrate under reduced pressure.

Protocol B: Chromatographic Separation of N1/N2 Isomers

Use this protocol to isolate the pure N2-isomer from any residual N1-byproduct.

  • TLC Profiling: Spot the crude mixture on a silica gel TLC plate. Develop using Hexanes:Ethyl Acetate (6:1). Validation check: Under UV light (254 nm), you will observe two distinct spots. The higher

    
     spot (faster moving) is the N2-isomer. The lower 
    
    
    
    spot (near the baseline) is the N1-isomer.
  • Column Preparation: Pack a silica gel column using Hexanes. Load the crude mixture dry (pre-absorbed onto a small amount of silica) to ensure sharp banding.

  • Elution: Elute with Hexanes:Ethyl Acetate (8:1). Collect the first major UV-active fractions (N2-isomer). Once the N2-isomer has fully eluted, flush the column with Hexanes:Ethyl Acetate (2:1) to recover the N1-isomer if desired.

References

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry (ACS Publications). 2

  • Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and... Chemistry - A European Journal.

  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. ACS Catalysis (PMC). 3

  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. 1

  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. ResearchGate. 4

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 5-Phenyl-1H-benzo[d]triazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize 5-phenyl-1H-benzo[d]triazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize 5-phenyl-1H-benzo[d]triazole. The core issue almost always boils down to one factor: regioselectivity . This guide is designed to help drug development professionals understand the mechanistic causality behind isomer formation and provide field-proven, self-validating protocols to achieve absolute regiocontrol.

Section 1: Fundamentals of Benzotriazole Regioselectivity

Q1: Why does the direct alkylation of 5-phenyl-1H-benzo[d]triazole consistently yield an inseparable mixture of isomers? A1: The challenge is rooted in the inherent tautomerism of the benzotriazole core. Upon deprotonation, the resulting benzotriazolide anion possesses multiple nucleophilic nitrogen centers (N1, N2, and N3). Because the 5-phenyl substitution breaks the molecule's symmetry, alkylation at these centers yields distinct constitutional isomers: the N1-alkyl (1-alkyl-5-phenyl), N2-alkyl (2-alkyl-5-phenyl), and N3-alkyl (1-alkyl-6-phenyl) derivatives . The reaction outcome is governed by the competition between thermodynamic stability (which typically favors N1/N3 isomers) and kinetic accessibility. Without specialized catalytic intervention, the "naked" anion will indiscriminately attack the electrophile, resulting in complex mixtures that are notoriously difficult to separate via standard silica gel chromatography.

Q2: How do my choices of solvent and base dictate the N1 vs. N2 ratio? A2: Solvent selection directly alters the solvation sphere of the benzotriazolide anion, dictating its nucleophilic behavior .

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents extensively hydrogen-bond with the nitrogen atoms of the anion. This strong solvation masks the inherent electronic differences between N1 and N2, leading to poor regioselectivity (often a 1:1 to 3:1 ratio of N1:N2).

  • Polar Aprotic Solvents (e.g., DMF, DMSO): When paired with a strong base like Sodium Hydride (NaH), polar aprotic solvents effectively solvate the counter-cation (Na⁺) but leave the benzotriazolide anion relatively unsolvated or "naked." This allows the inherent thermodynamic preference for the N1/N3 positions to drive the reaction, significantly improving the N1/N3 to N2 ratio.

Workflow Start Target: N-Alkylated 5-Phenylbenzotriazole Decision Is Absolute Regiocontrol Required? Start->Decision DeNovo De Novo Synthesis (Acyclic Precursors) Decision->DeNovo Yes (100% Purity) Direct Direct Alkylation Strategy Decision->Direct No (Mixtures Tolerated) N2 Target: N2 Isomer Use Ir(III) Porphyrin Direct->N2 N1 Target: N1/N3 Mixture Use DMF + NaH Direct->N1

Decision matrix for selecting a regioselective synthesis strategy.

Section 2: Advanced Direct Alkylation & Catalytic Control

Q3: I specifically need the N2-alkylated isomer of 5-phenylbenzotriazole, but standard conditions favor N1. How can I invert this selectivity? A3: To override the thermodynamic preference for N1-alkylation, you must employ transition-metal catalysis to control the transition state geometrically. Recent advancements have demonstrated that metalloporphyrins can precisely dictate regioselectivity when using α-diazoacetates as the alkylating species .

  • Causality: The steric bulk and electronic coordination of the metalloporphyrin dictate the approach of the reactive intermediate. An Ir(III) pentafluorophenyl-substituted porphyrin coordinates the sterically less hindered N2 position, stabilizing the N2-bound transition state and driving exclusive N2-alkylation. Conversely, Fe(III) pyridine-substituted porphyrins direct the carbene insertion to the N1 position .

Table 1: Influence of Reaction Conditions on Regioselectivity (Typical Ratios)

Strategy / CatalystSolventBase / AdditivePredominant IsomerTypical N1:N2 Ratio
Standard AlkylationEthanolKOHMixture1:1 to 3:1
Aprotic AlkylationDMFNaHN1/N3 favored4:1 to 10:1
Cu₂S NanocatalystSolvent-freeNoneN1/N3 favored> 10:1
Fe(III) PorphyrinDCMDiazoacetateN1 favored> 20:1
Ir(III) PorphyrinDCMDiazoacetateN2 favored1:20
De Novo SynthesisVariousNone (Acyclic)N1 Exclusive100:0
Section 3: The "De Novo" Strategy for Absolute Regiocontrol

Q4: Direct alkylation still yields inseparable N1/N3 mixtures due to the 5-phenyl asymmetry. Is there a way to guarantee 100% N1-regioselectivity? A4: Yes. When absolute regiocontrol is required (e.g., for SAR studies or clinical candidate synthesis), you must abandon direct alkylation of the intact benzotriazole ring. Instead, utilize a De Novo Synthesis strategy . By installing the alkyl group on an acyclic precursor before constructing the triazole ring, you eliminate the possibility of tautomeric scrambling.

The most robust method begins with 4-fluoro-3-nitrobiphenyl. The highly electron-withdrawing nitro group activates the ortho-fluoro position, allowing for a regioselective Nucleophilic Aromatic Substitution (SNAr) with your primary amine of choice.

G A 4-Fluoro-3- nitrobiphenyl B N-Alkyl-4-phenyl- 2-nitroaniline A->B Alkylamine SNAr C N1-Alkyl-4-phenyl- benzene-1,2-diamine B->C Reduction (Pd/C, H2) D 1-Alkyl-5-phenyl-1H- benzo[d]triazole C->D Diazotization (NaNO2, H+)

De Novo Synthesis Pathway for Absolute N1-Regiocontrol.

Self-Validating Protocol: De Novo Synthesis of 1-Alkyl-5-phenyl-1H-benzo[d]triazole

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 4-fluoro-3-nitrobiphenyl (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Add the desired primary alkylamine (1.2 eq) dropwise. Stir at 80°C for 4-6 hours.

  • Causality: The K₂CO₃ acts as an acid scavenger, driving the substitution forward. The nitro group's inductive and resonance effects exclusively activate the C-F bond.

  • Validation Checkpoint: Monitor via TLC. A successful reaction is indicated by the disappearance of the starting material and a distinct color shift in the solution to deep orange/red (characteristic of the nitroaniline product).

Step 2: Nitro Reduction

  • Procedure: Isolate the N-alkyl-4-phenyl-2-nitroaniline and dissolve in ethanol. Add 10% Pd/C (10 mol%). Purge the flask and stir under an H₂ atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite.

  • Causality: Catalytic hydrogenation selectively reduces the nitro group to a primary amine without cleaving the newly formed C-N alkyl bond.

  • Validation Checkpoint: LC-MS analysis must confirm a mass shift of -30 Da (corresponding to the conversion of -NO₂ to -NH₂).

Step 3: Diazotization and Cyclization

  • Procedure: Dissolve the resulting diamine in a 1:1 mixture of glacial acetic acid and water. Cool to 0°C. Slowly add a cold aqueous solution of NaNO₂ (1.1 eq) dropwise. Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Causality: The NaNO₂ reacts with the acid to generate the highly electrophilic nitrosonium ion (NO⁺). The primary amine attacks the NO⁺ to form a diazonium salt. The adjacent secondary amine (which bears your pre-installed alkyl group) rapidly undergoes intramolecular cyclization. Because the alkyl group is permanently fixed to a specific nitrogen atom, only the 1-alkyl-5-phenyl isomer can form .

  • Validation Checkpoint: The evolution of brown gas (NOx) will cease upon completion. ¹H-NMR will confirm the absence of N-H protons and display a single, clean set of aromatic peaks, validating 100% regiopurity.

References
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry, 2025.[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Phenyl-1H-benzo[d]triazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 5-Phenyl-1H-benzo[d]triazole. This biphenyl-fused triazole system is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Phenyl-1H-benzo[d]triazole. This biphenyl-fused triazole system is a privileged scaffold in medicinal chemistry. However, its synthesis is notoriously prone to side reactions that can drastically reduce yield and complicate purification.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind experimental failures and establish self-validating protocols to ensure reproducibility. We will cover the two primary industrial and academic pathways: the Suzuki-Miyaura Cross-Coupling Route and the Classical Diazotization-Cyclization Route .

Module A: Suzuki-Miyaura Cross-Coupling Route

This route constructs the biphenyl system by coupling 5-bromo-1H-benzo[d]triazole with phenylboronic acid[1]. While conceptually straightforward, the presence of the triazole ring introduces unique coordination chemistry challenges.

Pathway & Logic Visualization

SuzukiPathway SM1 5-Bromo-1H-benzotriazole (Protected/Unprotected) Cat Pd(PPh3)4 (1-5 mol%) K2CO3, Dioxane/H2O Argon Atmosphere SM1->Cat SM2 Phenylboronic Acid SM2->Cat Prod 5-Phenyl-1H-benzo[d]triazole (Target Product) Cat->Prod Optimal Conditions Side1 Side Reaction 1: Catalyst Deactivation (Pd-Triazole Complex) Cat->Side1 Unprotected N-H Side2 Side Reaction 2: Protodeboronation (Benzene) Cat->Side2 Excess H2O / High Temp Side3 Side Reaction 3: Homocoupling (Biphenyl) Cat->Side3 O2 Contamination Side4 Side Reaction 4: Dehalogenation (Benzotriazole) Cat->Side4 Catalyst Imbalance

Fig 1: Suzuki-Miyaura coupling workflow and condition-dependent side reactions.

Standard Operating Procedure (SOP): Suzuki Coupling

Self-Validating Check: Monitor the consumption of the bromide via LCMS. The presence of a mass corresponding to dehalogenated benzotriazole indicates catalyst starvation or solvent hydrogen-donation[2].

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1H-benzo[d]triazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol)[1].

  • Degassing (Critical): Add a 4:1 mixture of anhydrous Dioxane/H₂O (10 mL). Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen.

  • Catalyst Addition: Backfill with Argon. Add Pd(PPh₃)₄ (5 mol%) against a positive flow of Argon.

  • Reaction: Heat the mixture to 80–90 °C for 12 hours under vigorous stirring[1].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting & FAQs (Suzuki Route)

Q: My reaction stalls at 20% conversion, and a black precipitate forms immediately. What is happening? A: The black precipitate is palladium black, indicating catalyst decomposition. The free N-H of the unprotected benzotriazole has a lone pair that strongly coordinates to Pd(II) intermediates, forming stable, catalytically inactive complexes. Solution: You must either protect the triazole nitrogen (e.g., with a Tetrahydropyranyl (THP) or Trityl group) prior to the coupling, or use highly sterically hindered, phosphine-free ligands that outcompete the triazole for palladium coordination.

Q: LCMS shows complete consumption of phenylboronic acid, but the bromide remains unreacted. Why? A: You are experiencing rapid protodeboronation , where phenylboronic acid is hydrolyzed to benzene. This is accelerated by excessive water and high temperatures. Solution: Reduce the water content in your solvent mixture (shift to 5:1 or 10:1 Dioxane:H₂O) and lower the reaction temperature to 75 °C. Alternatively, switch to a fluoride-based activation system (e.g., CsF in anhydrous THF) to avoid water entirely.

Q: I am isolating a large amount of biphenyl. How do I prevent this? A: Biphenyl is the homocoupling product of phenylboronic acid. This side reaction is strictly oxidative and is driven by trace O₂ acting as an oxidant in the catalytic cycle. Solution: Your degassing protocol is failing. Standard nitrogen bubbling is insufficient; you must use the freeze-pump-thaw method to ensure absolute anaerobicity.

Module B: Diazotization and Intramolecular Cyclization Route

This classical approach constructs the triazole ring directly onto a pre-existing biphenyl scaffold (4-phenylbenzene-1,2-diamine)[3]. The mechanism involves the diazotization of one amino group to form an ortho-amino diazonium ion, which then undergoes intramolecular capture by the adjacent imino group to yield the triazole[4].

Pathway & Logic Visualization

DiazotizationPathway SM 4-Phenylbenzene- 1,2-diamine Step1 NaNO2, AcOH/H2O Strictly 0-5 °C SM->Step1 Inter Ortho-amino Diazonium Ion Step1->Inter Diazotization Side2 Side Reaction 2: Diamine Oxidation Step1->Side2 Excess NaNO2 Step2 Heat to 80 °C (pH Controlled) Inter->Step2 Intramolecular Capture Side1 Side Reaction 1: Intermolecular Azo Coupling (Azo Dyes) Inter->Side1 High Conc. / Temp > 5°C Side3 Side Reaction 3: Sandmeyer-type Phenols Inter->Side3 Highly Acidic / H2O Attack Prod 5-Phenyl-1H-benzo[d]triazole (Target Product) Step2->Prod Cyclization

Fig 2: Diazotization-cyclization mechanism and temperature/pH-dependent side reactions.

Standard Operating Procedure (SOP): Diazotization-Cyclization

Self-Validating Check: Use starch-iodide paper during the NaNO₂ addition. A persistent blue/black color indicates a slight excess of nitrous acid, signaling the exact endpoint of diazotization.

  • Dissolution: Dissolve 4-phenylbenzene-1,2-diamine (1.0 equiv) in a mixture of glacial acetic acid and water[1].

  • Cooling (Critical): Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate strictly to 0–5 °C[1].

  • Diazotization: Prepare a concentrated aqueous solution of NaNO₂ (1.05 equiv). Add this dropwise via a syringe pump over 30 minutes, ensuring the internal temperature never exceeds 5 °C[1].

  • Equilibration: Stir the reaction mixture in the ice bath for 1 hour[1].

  • Cyclization: Add additional acetic acid, remove the ice bath, and heat the reaction mixture to 80–85 °C for 1 hour to drive the intramolecular cyclization[1].

  • Isolation: Filter the hot solution to remove insoluble polymeric impurities, then cool the filtrate to 0–5 °C to precipitate the highly stable benzotriazole product[4],[1].

Troubleshooting & FAQs (Diazotization Route)

Q: My reaction mixture turned into a thick, dark red/brown sludge, and the yield is terrible. What happened? A: You have triggered intermolecular azo coupling . While the intramolecular capture of the imino group is favored, if the temperature rises above 5 °C during diazotization, or if the reaction is run at too high of a concentration, the diazonium ions will react intermolecularly with unreacted diamines to form heavily colored azo dyes[4]. Solution: Ensure strict temperature control (< 5 °C) and run the reaction at a higher dilution (e.g., 0.1 M).

Q: I am detecting significant amounts of oxidized starting material. How do I prevent this? A: Nitrous acid (HONO) is a strong oxidant. If NaNO₂ is added too rapidly, or in a large stoichiometric excess, it will oxidize the electron-rich biphenyl-diamine rather than diazotizing it. Solution: Control the stoichiometry precisely. Use starch-iodide paper to monitor the reaction; stop the NaNO₂ addition the moment a positive (blue/black) test persists for 1 minute.

Q: The diazonium intermediate forms, but it decomposes into phenolic byproducts instead of cyclizing. A: The cyclization of the diazonium intermediate is decisively influenced by the pH of the reaction mixture. If the solution is too acidic, the ortho-amino group remains fully protonated (as an ammonium ion), rendering it non-nucleophilic. The diazonium ion then eventually decomposes via water attack (Sandmeyer-type hydrolysis) to form a phenol. Solution: Acetic acid provides the perfect mild pH buffer. Avoid using strong mineral acids (like HCl or H₂SO₄) for this specific intramolecular cyclization unless heavily buffered.

Quick Reference Data: Side Reaction Mitigation

Synthetic RoutePrimary Side ReactionRoot CauseKey Process Parameter (KPP)Analytical In-Process Control (IPC)
Suzuki Coupling Catalyst DeactivationN-H coordination to PdProtection Strategy / Ligand BulkVisual (Black Pd precipitate)
Suzuki Coupling ProtodeboronationH₂O / High TempSolvent ratio / Temp < 80 °CLCMS (Loss of Boronic Acid mass)
Suzuki Coupling HomocouplingO₂ acting as oxidantStrict AnaerobicityLCMS (Biphenyl mass peak)
Diazotization Intermolecular Azo DyesTemp > 5 °C / High Conc.Temp (0-5 °C) / DilutionTLC (Highly colored baseline spots)
Diazotization Diamine OxidationExcess NaNO₂Stoichiometry (1.05 equiv)Starch-Iodide Paper (Endpoint)
Diazotization Phenol FormationpH too low (Strong acid)Mild Acid (AcOH)LCMS (M-N2+OH mass peak)

References

  • Is diazotization of o-phenylenediamine to benzotriazole reversible? Stack Exchange (Chemistry). Available at: [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals (Organic Chemistry: An Indian Journal). Available at: [Link]

  • A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity. RSC Publishing. Available at:[Link]

  • WO2020097408A1 - Acly inhibitors and uses thereof (Synthesis Protocols). Google Patents.

Sources

Optimization

Technical Support Center: Purification of 5-Phenyl-1H-benzo[d]triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of functionalized benzotriazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of functionalized benzotriazoles. Recrystallization is not merely a physical separation; it is a thermodynamically driven self-assembly process.

For 5-Phenyl-1H-benzo[d]triazole, the introduction of the bulky, non-polar phenyl ring at the 5-position significantly alters the molecule's solubility profile compared to the unsubstituted core. While unsubstituted benzotriazole can be readily recrystallized from hot water[1], the 5-phenyl derivative exhibits enhanced lipophilicity, making water an ineffective solvent. Optimal crystallization is achieved using solvents with moderate polarity, such as toluene, ethanol, or binary systems like ethyl acetate/hexanes[2]. The objective is to exploit a steep temperature-solubility gradient: the compound must be highly soluble at the solvent's boiling point but practically insoluble at 0–4 °C[2].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in a successful recrystallization. Below is a comparative matrix of validated solvent systems for 5-Phenyl-1H-benzo[d]triazole.

Solvent SystemPolarity IndexBoiling Point (°C)SuitabilityMechanistic Rationale
Toluene 2.4110.6ExcellentAromatic π-π stacking interactions with the phenyl and benzo rings promote excellent hot solubility, while poor cold solubility drives high-yield crystallization.
Ethanol (Absolute) 5.278.4GoodHydrogen bonding with the triazole nitrogen atoms at elevated temperatures; steep solubility drop upon cooling[2][3].
Ethyl Acetate / Hexanes (1:3) Mixed~65–77Excellent (Binary)Ethyl acetate dissolves the compound; hexanes act as an anti-solvent. Tunable polarity allows for precise control over the saturation point[2].
Standard Operating Procedure (SOP): Recrystallization Workflow

A self-validating protocol ensures reproducibility. This method utilizes toluene, but can be adapted for ethanol or binary mixtures[2][3].

  • Saturation: Place the crude 5-Phenyl-1H-benzo[d]triazole in a round-bottom flask. Add a minimum volume of the chosen solvent and heat to a gentle reflux.

    • Causality: Using the absolute minimum volume of boiling solvent ensures the solution is supersaturated upon cooling, maximizing thermodynamic recovery.

  • Clarification (Optional): If the solution is dark, add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot filtration through a pre-warmed Buchner funnel.

    • Causality: Charcoal adsorbs high-molecular-weight polymeric impurities. Pre-warming the funnel prevents the supersaturated product from crashing out on the cold glass[2].

  • Nucleation and Growth: Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool undisturbed to room temperature.

    • Causality: Slow, undisturbed cooling provides the activation energy needed for molecules to arrange into a highly ordered, stable crystal lattice, actively excluding impurities that would be trapped in a rapidly forming amorphous precipitate.

  • Maturation: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes.

    • Causality: Lowering the temperature decreases the kinetic energy of the solvent, minimizing the solute's equilibrium concentration in the mother liquor and driving the remaining product out of solution.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold solvent.

    • Causality: Ice-cold solvent displaces the impurity-rich mother liquor without providing enough thermal energy to redissolve the purified crystal lattice[2].

  • Validation: Dry the crystals under high vacuum at 50 °C to a constant weight. Verify purity via melting point determination and Thin Layer Chromatography (TLC).

    • Causality: Achieving a constant weight confirms the complete removal of volatile solvent trapped in the crystal interstices, ensuring a self-validated, pure final product.

Troubleshooting & FAQs

Q1: My 5-Phenyl-1H-benzo[d]triazole is "oiling out" instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the compound separates as a liquid phase because its melting point is lower than the temperature at which it saturates the solution. This is a common thermodynamic hurdle for lipophilic benzotriazole derivatives.

  • Solution: Reheat the mixture until the oil redissolves. Add a small amount of a higher-boiling solvent or adjust the binary solvent ratio (e.g., increase the hexane proportion). Alternatively, allow the solution to cool more slowly and introduce a seed crystal of pure 5-Phenyl-1H-benzo[d]triazole just above the cloud point to bypass the energy barrier for nucleation.

Q2: The recovered crystals have a persistent yellow/brown tint, despite washing. What is the cause? A2: Benzotriazoles are susceptible to trace oxidation, and the synthesis often leaves behind highly colored polymeric byproducts or unreacted azo-intermediates.

  • Solution: The impurities are likely co-crystallizing or becoming trapped in the crystal lattice. Perform a second recrystallization. During the hot dissolution phase, add activated charcoal and perform a hot gravity filtration. Ensure the filter paper and funnel are pre-heated to avoid premature crystallization on the filter[2].

Q3: The yield after recrystallization is extremely low (<40%). Where did the product go? A3: A low yield typically indicates that too much solvent was used during the initial dissolution, or the washing solvent was not sufficiently cold, leading to product dissolution[2].

  • Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to about one-third of its original volume, then cool it in an ice bath to harvest a second crop of crystals. In future runs, strictly adhere to adding the hot solvent dropwise until just dissolved.

Process Visualization

RecrystallizationWorkflow Start Crude 5-Phenyl-1H-benzo[d]triazole Dissolve Dissolve in Minimum Hot Solvent (e.g., Toluene or Ethanol) Start->Dissolve CheckImpurities Are Colored Impurities Present? Dissolve->CheckImpurities Charcoal Add Activated Charcoal & Perform Hot Filtration CheckImpurities->Charcoal Yes Cooling Slow Cooling to Room Temp CheckImpurities->Cooling No Charcoal->Cooling CheckCrystals Crystallization Status? Cooling->CheckCrystals OilingOut Oiling Out Occurs: Reheat & Add Anti-Solvent/Seed CheckCrystals->OilingOut Oils Out NoCrystals No Crystals Form: Scratch Flask / Ice Bath CheckCrystals->NoCrystals Remains Solution Filter Vacuum Filtration & Wash with Ice-Cold Solvent CheckCrystals->Filter Crystals Form OilingOut->Filter After Correction NoCrystals->Filter After Correction Pure Pure 5-Phenyl-1H-benzo[d]triazole Filter->Pure

Figure 1: Troubleshooting and recrystallization workflow for 5-Phenyl-1H-benzo[d]triazole.

References
  • US7655805B2 - Method for synthesizing benzotriazole. Google Patents.
  • BENZOTRIAZOLE - Chemical Properties and Purification. Ataman Kimya. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Phenyl-1H-benzo[d]triazole

Welcome to the technical support center for 5-Phenyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Phenyl-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimentation. Our goal is to equip you with the knowledge to effectively work with this compound, ensuring the reliability and success of your research.

Understanding the Challenge: Why is 5-Phenyl-1H-benzo[d]triazole Prone to Solubility Issues?

5-Phenyl-1H-benzo[d]triazole, like many heterocyclic compounds rich in aromatic systems, presents a solubility challenge due to its rigid, planar structure and the interplay of intermolecular forces. The fused benzene and triazole rings, coupled with the phenyl substituent, create a molecule with significant crystalline lattice energy. Overcoming this energy to dissolve the compound requires solvents that can effectively interact with and solvate the molecule. The presence of both hydrophobic (phenyl and benzene rings) and polar (triazole ring) regions contributes to its complex solubility profile, often leading to poor solubility in a single solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 5-Phenyl-1H-benzo[d]triazole?

A1: Based on the chemical structure and data from analogous compounds like 5-phenyltetrazole, polar aprotic solvents are generally the most effective. We recommend starting with the following:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Methanol

For many biological applications, preparing a concentrated stock solution in 100% DMSO is a common and effective practice. This stock can then be diluted into your aqueous experimental medium.

Q2: I'm still having trouble dissolving the compound in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving 5-Phenyl-1H-benzo[d]triazole in DMSO, consider the following troubleshooting steps:

  • Purity of the Solvent: Ensure you are using a fresh, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.

  • Gentle Heating: Warming the solution in a water bath (e.g., to 30-40°C) can increase the solubility. Always monitor the temperature to avoid any potential degradation of the compound.

  • Vortexing or Sonication: Mechanical agitation can help to break down the solid particles and enhance dissolution. Use a vortex mixer for several minutes or place the sample in an ultrasonic bath for short intervals.

Q3: Can I use co-solvents to improve solubility?

A3: Yes, using a co-solvent system is an excellent strategy. The addition of a second solvent can modulate the polarity of the mixture and improve solvation. For example, if your final application is in an aqueous medium, you might prepare a stock solution in a mixture of DMSO and ethanol, which can then be more readily diluted. When developing a co-solvent system, it is crucial to test various ratios to find the optimal mixture for your desired concentration.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A4: This is a common issue when working with poorly water-soluble compounds. Here are some strategies to mitigate precipitation:

  • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous mixing. This gradual change in solvent environment can sometimes prevent the compound from crashing out of solution.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium can help to maintain the solubility of the compound by forming micelles.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This is a more advanced formulation strategy that can be highly effective.

Q5: Are there any safety precautions I should be aware of when handling 5-Phenyl-1H-benzo[d]triazole?

A5: Yes, as with any chemical, it is important to handle 5-Phenyl-1H-benzo[d]triazole with care. It is classified as harmful if swallowed and may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for your specific product. General safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a chemical fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Guide 1: Systematic Solvent Selection Workflow

This workflow provides a structured approach to identifying a suitable solvent system for 5-Phenyl-1H-benzo[d]triazole.

Optimization

catalyst selection for efficient 5-Phenyl-1H-benzo[d]triazole synthesis

Welcome to the Technical Support Center for the synthesis of 5-Phenyl-1H-benzo[d]triazole . This guide is engineered for researchers and drug development professionals facing challenges with the Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Phenyl-1H-benzo[d]triazole . This guide is engineered for researchers and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles.

Below, you will find mechanistic insights, diagnostic workflows, self-validating protocols, and targeted troubleshooting to optimize your catalyst selection.

Mechanistic Overview: The "Why" Behind Catalyst Failure

The synthesis of 5-phenyl-1H-benzo[d]triazole via the cross-coupling of 5-bromo-1H-benzotriazole and phenylboronic acid presents a classic organometallic hurdle. The unprotected, nitrogen-rich triazole moiety acts as a potent σ-donor. During the catalytic cycle, these nitrogen atoms aggressively coordinate to the palladium(II) intermediate following oxidative addition, forming highly stable, off-cycle palladacyclic complexes [1].

This thermodynamic sink effectively poisons the catalyst, leading to stalled reactions and the rapid precipitation of inactive "palladium black." To overcome this, researchers must either employ N-protection strategies prior to coupling or utilize bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos) that sterically block multidentate nitrogen coordination [2].

Diagnostic Workflow for Catalyst Selection

CatalystSelection Start Substrate: 5-Bromo-1H-benzotriazole Decision Is the N-H group protected? (e.g., THP, Boc) Start->Decision PathYes Standard Coupling Conditions Decision->PathYes Yes PathNo Inhibitory N-Coordination Risk High Decision->PathNo No CatYes Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 (aq) Solvent: Dioxane PathYes->CatYes CatNo Catalyst: XPhos Pd G2/G3 Base: K3PO4 (aq) Solvent: THF PathNo->CatNo Result Product: 5-Phenyl-1H-benzo[d]triazole CatYes->Result CatNo->Result

Decision matrix for palladium catalyst selection based on benzotriazole N-H protection status.

Quantitative Catalyst Performance Data

The table below summarizes the expected outcomes when coupling 5-bromobenzotriazole with phenylboronic acid under various catalytic regimes.

Substrate StateCatalyst SystemLigand TypeBase / SolventTempEst. YieldMechanistic Note
Unprotected Pd(PPh₃)₄ (5 mol%)Monodentate phosphineK₂CO₃ / Dioxane-H₂O100 °C< 20%Severe catalyst poisoning via N-coordination [1].
Unprotected XPhos Pd G2 (2 mol%)Bulky dialkylbiarylphosphineK₃PO₄ / THF-H₂O80 °C85–95%Steric bulk of XPhos prevents off-cycle N-binding [1].
Protected (THP)Pd(dppf)Cl₂ (3 mol%)Bidentate phosphineNa₂CO₃ / Toluene-H₂O90 °C> 90%Standard transmetalation; N-lone pair masked.

Self-Validating Experimental Protocol

Objective: Direct synthesis of 5-phenyl-1H-benzo[d]triazole using an advanced Buchwald precatalyst, bypassing the need for protection/deprotection steps.

Step 1: Reagent Preparation (Inert Atmosphere) In a flame-dried Schlenk tube under argon, charge 5-bromo-1H-benzotriazole (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%). Causality: The G2 precatalyst ensures rapid generation of the active L-Pd(0) species at mild temperatures, preventing early-stage aggregation.

Step 2: Solvent Addition Add anhydrous THF (5.0 mL). Validation Check: The solution should appear pale yellow to light orange. If it is dark brown immediately, your precatalyst may be degraded.

Step 3: Base Addition Add a degassed aqueous solution of K₃PO₄ (0.5 M, 2.0 equiv, 4.0 mL). Causality: Aqueous phosphate provides the exact basicity required to generate the active boronate species for transmetalation without hydrolyzing the sensitive catalyst or the substrate.

Step 4: Reaction Execution Seal the tube and heat to 80 °C with vigorous stirring for 12 hours. Validation Check: The mixture should transition to a homogeneous golden-brown over time. Warning: If the solution turns opaque black with a visible precipitate within the first 30 minutes, oxygen has infiltrated the system or the catalyst has irreversibly crashed out.

Step 5: Workup & Isolation Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Troubleshooting & FAQs

Q: Why is my reaction turning black within 15 minutes, yielding no product? A: This visual cue indicates palladium black precipitation. Unprotected benzotriazoles coordinate to the Pd(II) intermediate, halting the catalytic cycle and causing the catalyst to aggregate [1]. To fix this, switch from standard catalysts like Pd(PPh₃)₄ to a sterically hindered Buchwald precatalyst (e.g., XPhos Pd G2/G3) to physically block this coordination.

Q: Can I use standard Pd(PPh₃)₄ if I just increase the catalyst loading to 20%? A: No. While brute-forcing with high catalyst loading might yield trace amounts of product, it is economically unviable and severely complicates downstream purification. The fundamental issue is the formation of a thermodynamic sink (stable palladacycles). Ligand tuning is the scientifically sound solution, not simply increasing the metal loading [1].

Q: Do I absolutely need to protect the N-H group before coupling? A: It is no longer strictly necessary. Historically, protection (e.g., with a THP or Boc group) was required to use standard first-generation catalysts. However, modern dialkylbiarylphosphine ligands (XPhos, SPhos) allow for the direct coupling of unprotected nitrogen-rich heterocycles, saving you two synthetic steps (protection and deprotection) and improving overall atom economy [2].

Q: I am seeing significant protodehalogenation (formation of 1H-benzotriazole) instead of my product. What went wrong? A: Protodehalogenation occurs when oxidative addition happens, but transmetalation is too slow, allowing the Pd-complex to abstract a proton from the solvent or substrate. Ensure your phenylboronic acid is not degraded (boronic acids can form unreactive anhydrides/boroxines over time) and verify that your aqueous base is properly degassed to facilitate rapid transmetalation.

References

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL:[Link]

  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts. ACS Macro Letters. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 5-Phenyl-1H-benzo[d]triazole Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 5-phenyl-1H-benzo[d]triazole derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-phenyl-1H-benzo[d]triazole derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique challenges associated with this privileged heterocyclic scaffold.

The bromine atom at the 5-position of the benzotriazole ring makes 5-bromo-1H-benzo[d]triazole a highly valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse functional groups for drug discovery[1]. However, the presence of an acidic, unprotected N-H group on the triazole ring fundamentally alters the reaction kinetics by competing for palladium coordination. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting strategies to achieve high-yielding C-C bond formations.

Mechanistic Workflow & Competing Pathways

To optimize the Suzuki-Miyaura coupling of 5-bromo-1H-benzo[d]triazole with phenylboronic acid, one must understand the competing pathways. The free N-H of the triazole can act as a potent ligand, sequestering the active Pd(0) catalyst and leading to premature reaction stalling. Utilizing dialkylbiarylphosphine ligands (e.g., XPhos) provides the necessary steric bulk and electron density to accelerate oxidative addition and outcompete N-coordination[2].

G SM 5-Bromo-1H-benzo[d]triazole + Phenylboronic Acid Pd_Cat Pd Precatalyst + Ligand (e.g., XPhos Pd G2) SM->Pd_Cat Base_Solv Base + Solvent (K3PO4 in Dioxane/H2O) Pd_Cat->Base_Solv Side_Rxn N-Coordination to Pd (Catalyst Poisoning) Pd_Cat->Side_Rxn Free N-H Ox_Add Oxidative Addition (C-Br Activation) Base_Solv->Ox_Add Transmet Transmetalation (Boronate Transfer) Ox_Add->Transmet Dehalogenation Protodehalogenation (Side Reaction) Ox_Add->Dehalogenation Excess H2O Red_Elim Reductive Elimination (C-C Bond Formation) Transmet->Red_Elim Product 5-Phenyl-1H-benzo[d]triazole (Target Scaffold) Red_Elim->Product

Figure 1: Suzuki-Miyaura workflow and competing pathways for 5-bromo-1H-benzo[d]triazole.

Validated Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted protocols significantly reduce reaction times and limit the duration the palladium catalyst is exposed to the coordinating triazole moiety, thereby improving overall yields[1]. This protocol is designed as a self-validating system with built-in analytical checkpoints.

Materials:

  • 5-Bromo-1H-benzo[d]triazole (1.0 equiv, limiting reagent)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G2 precatalyst (0.05 equiv)

  • XPhos ligand (0.05 equiv)

  • Anhydrous Potassium Phosphate (

    
    , 3.0 equiv)
    
  • 1,4-Dioxane / Deionized

    
     (4:1 v/v, degassed)
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-1H-benzo[d]triazole and phenylboronic acid. Causality: A slight excess of boronic acid (1.2 equiv) compensates for competitive protodeboronation.

  • Catalyst Loading: Add the XPhos Pd G2 precatalyst and supplemental XPhos ligand. Causality: The G2 precatalyst rapidly generates the active L1Pd(0) species at room temperature, preventing the formation of inactive palladium black.

  • Base Addition: Add the

    
    . Causality: 
    
    
    
    provides optimal basicity to form the reactive boronate complex required for transmetalation without causing excessive hydrolysis of the starting materials.
  • Solvent Introduction & Degassing: Seal the vial with a PTFE-lined crimp cap. Evacuate and backfill the vial with Argon (3 cycles). Inject the degassed 1,4-Dioxane/

    
     mixture to achieve a 0.2 M concentration. Causality: The biphasic solvent system ensures the solubility of both the highly polar benzotriazole and the inorganic base.
    
  • Reaction Execution: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 45 minutes with continuous stirring.

  • In-Process Validation: Withdraw a 10 µL aliquot via syringe, dilute with 1 mL of Acetonitrile, and analyze via LC-MS. Self-Validation Check: The disappearance of the m/z 198/200 isotopic cluster confirms complete oxidative addition and consumption of the starting material.

  • Work-up & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Critical Step: Adjust the aqueous layer to pH ~5.5 using 1M HCl. Causality: The isoelectric point of 5-phenyl-1H-benzo[d]triazole is slightly acidic. Protonating the triazole ensures it partitions entirely into the organic phase rather than remaining water-soluble as a potassium salt.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography using a Dichloromethane/Methanol gradient (typically 98:2 to 95:5).
    

Reaction Condition Optimization Data

The following table summarizes quantitative optimization data for the synthesis of 5-phenyl-1H-benzo[d]triazole. Note how the choice of ligand and base directly impacts the yield by mitigating catalyst poisoning.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation

(5 mol%)
None

Toluene/EtOH/

90 (Thermal)42%Severe catalyst poisoning; unreacted SM recovered.

(5 mol%)


DMF/

100 (Thermal)58%Moderate conversion; trace N-arylation observed.

(5 mol%)
dppf

1,4-Dioxane/

90 (Thermal)79%Good conversion; standard baseline conditions.
XPhos Pd G2 (5 mol%) XPhos

1,4-Dioxane/

110 (Microwave) 94% Excellent yield; side reactions entirely suppressed.

Troubleshooting Guide

Q: My reaction is stalling at 40-50% conversion despite using excess phenylboronic acid. How do I push it to completion? A: This is a classic symptom of catalyst poisoning. The free N-H of the benzotriazole ring (pKa ~8.2) can act as a bidentate or bridging ligand to Palladium, forming inactive polymeric Pd-complexes. Solution: You must switch to a more sterically hindered, electron-rich ligand (e.g., XPhos or SPhos) which accelerates the catalytic cycle and sterically blocks N-coordination[2]. Alternatively, temporarily protect the N-H group with a Tetrahydropyranyl (THP) or Boc group prior to the coupling step.

Q: I am observing significant amounts of 1H-benzo[d]triazole (dehalogenated product) in my LC-MS trace. What causes this? A: Protodehalogenation occurs when the oxidative addition complex (


) undergoes protonation rather than transmetalation. This is typically caused by slow transmetalation kinetics combined with excessive moisture or alcohols in the presence of strong bases.
Solution: Ensure your phenylboronic acid is freshly recrystallized (degraded boronic acids form boroxines, altering your stoichiometry). Switch to an anhydrous base like 

in a less protic solvent mixture (e.g., pure DMF or DMAc)[3], or increase the equivalents of the boronic acid to 1.5 to outcompete the protonation pathway.

Q: The 5-bromo-1H-benzo[d]triazole starting material is completely insoluble in my Toluene/Water mixture. What should I do? A: Benzotriazoles possess high lattice energies due to strong intermolecular hydrogen bonding, making them poorly soluble in non-polar solvents like toluene. Solution: Transition to polar aprotic co-solvents. A mixture of 1,4-Dioxane and Water (4:1) is highly recommended as it effectively dissolves both the organic heterocyclic substrate and the inorganic base, ensuring a homogeneous reaction interface.

Frequently Asked Questions (FAQs)

Q: Is microwave irradiation strictly necessary for this coupling? A: No, conventional thermal heating (e.g., 90 °C for 12-24 hours) is viable. However, microwave irradiation (110 °C for 30-60 minutes) is highly recommended. It significantly accelerates the reaction kinetics, improving the overall yield by minimizing the time the palladium catalyst is exposed to the coordinating triazole moiety[1].

Q: Can I perform solid-phase synthesis with benzotriazole derivatives? A: Yes. Solid-phase Suzuki couplings of benzotriazoles have been successfully performed. However, they require careful selection of linkers (e.g., ether-tethered resins) and often utilize Palladium acetate with triethylamine in anhydrous DMF at elevated temperatures (100 °C) to ensure the heterogeneous reaction proceeds efficiently[3].

Q: How do I separate the highly polar 5-phenyl-1H-benzo[d]triazole product from the palladium catalyst and triphenylphosphine oxide byproducts? A: Because the product is highly polar, standard hexane/ethyl acetate chromatography often leads to severe tailing. Use a silica gel column with a gradient of Dichloromethane and Methanol (up to 5% MeOH). To remove residual palladium, treat the organic phase with a metal scavenger resin (e.g., QuadraPure TU or SiliaMetS Thiol) for 2 hours prior to concentration.

References

  • "5-Bromo-1H-benzotriazole CAS 32046-62-1|RUO - Benchchem: Synthetic Utility", Benchchem. 1

  • "Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts", ACS Macro Letters. 2

  • "Linker Strategies In Solid-phase Organic Synthesis", VDOC.PUB. 3

Sources

Reference Data & Comparative Studies

Validation

comparison of 5-Phenyl-1H-benzo[d]triazole with other benzotriazole derivatives.

Introduction to the Benzotriazole Scaffold The 1H-benzo[d]triazole (BTA) nucleus is a privileged scaffold in both medicinal chemistry and materials science. Its structural resemblance to purines allows it to interact wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Benzotriazole Scaffold

The 1H-benzo[d]triazole (BTA) nucleus is a privileged scaffold in both medicinal chemistry and materials science. Its structural resemblance to purines allows it to interact with diverse biological targets, while its nitrogen-rich triazole ring facilitates strong coordination with transition metals.

Substituting the BTA core at the 5-position with a bulky phenyl group to create 5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) fundamentally alters the molecule's physicochemical profile. The introduction of the phenyl ring significantly increases lipophilicity (LogP) and steric bulk. This guide objectively compares 5-Ph-BTA against other common derivatives—such as unsubstituted BTA, 5-methyl-1H-benzo[d]triazole (Tolyltriazole, TTA), and halogenated variants—across pharmacological and industrial applications.

Physicochemical & Structural Comparison

The performance of a benzotriazole derivative is dictated by its electronic distribution and steric hindrance. The table below summarizes the quantitative differences between key derivatives.

DerivativeR-Group (Pos 5/6)Molecular Weight ( g/mol )Est. LogPPrimary Application Domain
1H-Benzo[d]triazole (BTA) -H119.121.44Baseline Corrosion Inhibitor / Precursor
5-Methyl-BTA (TTA) -CH3133.151.89Industrial Cooling Systems
5-Chloro-BTA -Cl153.572.15Antifungal / Chemical Intermediate
5-Phenyl-BTA -C6H5195.22~3.50Advanced Pharmacophore / UV Absorber
5,6-Dichloro-1-phenyl-BTA -Cl, -Cl, N1-Ph264.11~4.20Antiviral Therapeutics

Causality Insight: The leap in LogP from 1.44 (BTA) to ~3.50 (5-Ph-BTA) drastically enhances the molecule's ability to cross lipid bilayers, making it a superior candidate for intracellular drug targets. However, in aqueous industrial systems, this hydrophobicity requires specialized solvent systems or formulation with surfactants to ensure proper dispersion.

Pharmacological Performance: Antiviral & Antimicrobial Activity

Benzotriazole derivatives have shown remarkable efficacy against both DNA and RNA viruses. Recent studies have highlighted that modifying the benzotriazole core with phenyl and halogen groups yields potent inhibitors. For instance, 5,6-dichloro-1(2)-phenyl-benzotriazole derivatives have demonstrated high activity against Orthohantavirus and human respiratory syncytial virus (HRSV), achieving EC50 values in the low micromolar range (4–5 µM), which is ten-fold more active than the standard broad-spectrum antiviral, ribavirin[1]. Similarly, N-(4-(2H-benzo[d][1,2,3]triazol-2-yl)phenyl) amides have proven to be excellent scaffolds for targeting Enteroviruses like Coxsackievirus B5[2].

The 5-phenyl substitution specifically contributes to binding affinity through


 stacking interactions within the hydrophobic pockets of viral polymerases.

SAR_Pathway Core Benzotriazole Core BTA Unsubstituted (BTA) Low Lipophilicity Core->BTA Ph_Sub 5-Phenyl Substitution Increased Steric Bulk & LogP Core->Ph_Sub Halogen_Sub 5,6-Dichloro Substitution High Electronegativity Core->Halogen_Sub Membrane Enhanced Membrane Permeability Ph_Sub->Membrane Target Viral Polymerase Inhibition (e.g., Orthohantavirus) Ph_Sub->Target Synergistic when combined Toxicity Potential Cytotoxicity (If LogP > 5) Ph_Sub->Toxicity Dose-dependent Halogen_Sub->Target

SAR logic tree for benzotriazole derivatives in antiviral drug development.

Experimental Protocol 1: Antiviral Chemiluminescence Focus Reduction Assay (C-FRA)

This protocol is a self-validating system: it utilizes a parallel MTT cytotoxicity assay to ensure that observed viral reduction is due to true target inhibition (EC50) rather than host cell death (CC50).

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at

    
     cells/well. Incubate for 24 hours at 37°C to achieve 80% confluence.
    
  • Viral Infection: Infect cells with the target virus (e.g., Hantaan virus) at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Treatment: After 1 hour of viral adsorption, remove the inoculum. Add serial dilutions of 5-Ph-BTA (or 5,6-dichloro-phenyl derivatives) ranging from 0.1 µM to 100 µM.

    • Validation Control: Include Ribavirin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation & Fixation: Incubate for 7 days. Fix cells with 4% paraformaldehyde.

  • Immunostaining & Detection: Permeabilize cells, apply primary viral nucleocapsid antibodies, followed by HRP-conjugated secondary antibodies. Add chemiluminescent substrate and read relative light units (RLU).

  • Data Synthesis: Calculate the Selectivity Index (SI) = CC50 / EC50. An SI > 10 indicates a viable, specific antiviral candidate.

Materials Science: Corrosion Inhibition Performance

In materials science, triazole derivatives act as mixed-type inhibitors, preventing metal degradation via chemisorption and physisorption[3]. Unsubstituted BTA is the industry standard for copper and steel protection, forming a polymeric Fe-BTA or Cu-BTA complex on the metal surface[4].

Comparison:

  • BTA & TTA: Form dense, tightly packed planar monolayers on metal surfaces due to minimal steric hindrance.

  • 5-Ph-BTA: The bulky phenyl group creates a thicker hydrophobic shield that aggressively repels water and aggressive ions (like Cl⁻). However, the steric bulk prevents the extremely dense packing seen with BTA. Therefore, 5-Ph-BTA is often used in synergistic blends where BTA fills the microscopic gaps left by the bulky 5-Ph-BTA molecules.

Corrosion_Workflow Prep Metal Surface Prep (Polishing & Cleaning) Immerse Immersion in Electrolyte (+/- 5-Ph-BTA) Prep->Immerse Adsorption Inhibitor Adsorption (Physisorption/Chemisorption) Immerse->Adsorption EIS EIS Measurement (Nyquist & Bode Plots) Adsorption->EIS Tafel Potentiodynamic Polarization (Tafel Extrapolation) EIS->Tafel

Electrochemical workflow for validating benzotriazole-based corrosion inhibitors.

Experimental Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

This protocol validates the causality of film formation by measuring the charge transfer resistance (Rct) before and after inhibitor addition.

  • Electrode Preparation: Polish Q235 carbon steel specimens using SiC paper (up to 1200 grit) to ensure a uniform surface area. Wash with ethanol and dry.

  • Electrolyte Preparation: Prepare a 3.5% NaCl alkaline solution (pH 10) to simulate marine concrete environments. Prepare a test group containing 1 mM 5-Ph-BTA and a blank control.

  • Open Circuit Potential (OCP): Immerse the electrode in the solution for 30 minutes. Causality: This wait time is critical to allow the system to reach thermodynamic equilibrium, ensuring the baseline potential is stable before AC perturbation.

  • EIS Measurement: Apply a sinusoidal AC voltage of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Data Analysis: Plot the data on a Nyquist plot. The diameter of the capacitive loop corresponds to the charge transfer resistance (

    
    ). Calculate Inhibition Efficiency (
    
    
    
    ) using the formula:
    
    
  • Validation: A valid test requires the blank's

    
     to remain consistent across technical triplicates. An increase in 
    
    
    
    in the test group confirms successful protective film formation.

Conclusion

The addition of a phenyl group to the 5-position of the benzotriazole core transforms a simple industrial chemical into a highly versatile, lipophilic scaffold. While unsubstituted BTA remains the standard for high-density corrosion inhibition films, 5-Phenyl-1H-benzo[d]triazole and its halogenated derivatives (e.g., 5,6-dichloro-1-phenyl-benzotriazole) excel in environments requiring high hydrophobicity or specific steric interactions, such as antiviral pharmacophores and advanced UV-absorbing coatings.

References

  • 5,6-Dichloro-2-Phenyl-Benzotriazoles: New Potent Inhibitors of Orthohantavirus Source: MDPI URL:[Link]

  • Antiviral Activity of Benzotriazole Based Derivatives Source: The Open Medicinal Chemistry Journal URL:[Link]

  • Synergistic inhibition effect of Chlorella sp. and benzotriazole on the corrosion of Q235 carbon steel in alkaline artificial seawater Source: PMC (National Institutes of Health) URL:[Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces Source: MDPI URL:[Link]

Sources

Comparative

comparative study of the biological activity of 5-Phenyl-1H-benzo[d]triazole analogues

An In-Depth Comparative Guide to the Biological Activity of 5-Phenyl-1H-benzo[d]triazole Analogues Introduction: The Benzotriazole Scaffold as a Cornerstone in Medicinal Chemistry Benzotriazole, a fused heterocyclic syst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Phenyl-1H-benzo[d]triazole Analogues

Introduction: The Benzotriazole Scaffold as a Cornerstone in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system containing a benzene ring and a triazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer effects.[2][3] The structural rigidity of the benzotriazole nucleus, combined with its capacity to act as a bioisostere for an indole ring and its ability to participate in hydrogen bonding and pi-stacking interactions, makes it an ideal framework for designing novel therapeutic agents.[1]

This guide focuses specifically on analogues of 5-Phenyl-1H-benzo[d]triazole , a subclass that incorporates an additional phenyl group, offering a key point for structural diversification and modulation of biological activity. We will provide a comparative analysis of the antimicrobial, anticancer, and antiviral properties of these analogues, grounded in experimental data. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also a detailed look at the experimental protocols used to validate these findings, thereby providing a self-validating system of information.

Comparative Antimicrobial Activity

Benzotriazole derivatives have demonstrated considerable efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The mechanism often involves the disruption of bacterial cell membranes or key enzymatic processes.[1] Modifications to the core benzotriazole structure, such as N-alkylation or the introduction of functionalized side chains, can significantly enhance this antimicrobial potential.[2][4]

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several benzotriazole analogues against representative bacterial and fungal strains. Lower MIC values indicate higher antimicrobial potency.

Compound/AnalogueTarget OrganismMIC (µg/mL)Reference
N-(Alkyl)-2-(1H-benzotriazol-1-yl) acetamide derivativesEscherichia coli6.25 - 12.5[4]
"Bacillus subtilis3.12 - 6.25[4]
"Staphylococcus aureus3.12 - 6.25[4]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivativesCandida albicans50 - 100[3]
"Aspergillus niger50 - 100[3]
1-(Chloromethyl)-1H-Benzotriazole derivativesEscherichia coli125 - 500[4]
"Bacillus subtilis125 - 500[4]

Note: Data for specific 5-Phenyl analogues is limited in publicly accessible literature; the data presented reflects the broader class of bioactive benzotriazole derivatives to illustrate their potential.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of antimicrobial activity is foundational to discovering new anti-infective agents. The methodologies described below are standard practice in the field, ensuring reproducibility and comparability of data.

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Causality and Scientific Rationale: This method is preferred for obtaining precise, quantitative data (the MIC value), which is essential for comparing the potency of different compounds and for subsequent studies like Minimum Bactericidal Concentration (MBC) determination.[7][8] It is more resource-intensive than diffusion assays but provides a higher level of accuracy.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the benzotriazole analogue in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[6]

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate for 18-24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. Dispense 100 µL of the compound stock solution into the first well of a row and perform a two-fold serial dilution across the plate.[6]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

  • Result Interpretation: The MIC is identified as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[6]

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plate (37°C, 16-20h) inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic mbc_plate Plate onto agar for MBC determination determine_mic->mbc_plate Optional next step

Caption: Workflow for MIC and MBC Determination.

Comparative Anticancer Activity

The benzotriazole scaffold is a key feature in several anticancer agents, with derivatives showing promise against a variety of cancer cell lines, including those of the breast, lung, and colon.[1][9] The mechanisms of action are diverse, often involving the inhibition of crucial cellular pathways, such as those regulated by protein kinases, or the induction of programmed cell death (apoptosis).[1][10] Structure-activity relationship (SAR) studies have revealed that substitutions, particularly with halogens, on the benzotriazole ring can significantly enhance cytotoxic potency.[9]

Quantitative Comparison of Cytotoxic Efficacy

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological process, such as cell proliferation. The table below compares the IC50 values of various benzotriazole derivatives against human cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 (µM)Mechanism of ActionReference
Bis-5,6-dichloro-benzotriazole derivativeSK-MES 1 (Lung)~1.5Apoptosis[9]
Benzotriazole-ethynyl-pyridyl hybridMGC-803 (Gastric)~2.0Not specified[9]
Substituted pyridine based benzothiazoleHepG2 (Liver)0.048Apoptosis[11]
Benzimidazolyl-retrochalconeHCT-116 (Colon)0.83 - 0.86Not specified[12]
Brevilin A derivative (BA-10)SW480 (Colorectal)~1.5G2/M Arrest, Apoptosis[13]

Note: This table includes data from related bioactive scaffolds like benzothiazole and benzimidazole to provide a broader context for the anticancer potential of such heterocyclic systems.

Experimental Protocols for In Vitro Anticancer Evaluation

A multi-step approach is required to characterize the anticancer potential of a new compound, starting with general cytotoxicity and moving towards specific mechanisms of cell death.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14]

Causality and Scientific Rationale: This assay is a rapid, sensitive, and widely used first-line screening tool to determine a compound's general toxicity against cancer cells.[14] It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the 5-Phenyl-1H-benzo[d]triazole analogue (e.g., 0.1 to 100 µM) for 48-72 hours. Include vehicle (e.g., DMSO) and positive (e.g., doxorubicin) controls.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and use non-linear regression to calculate the IC50 value.[14]

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[14]

Causality and Scientific Rationale: Inducing apoptosis is a desired mechanism for many anticancer drugs.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for precise quantification of different cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the benzotriazole analogue at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will categorize cells into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

G cluster_workflow Anticancer Evaluation Workflow start Synthesized Analogue mtt_assay MTT Assay (Cytotoxicity Screen) start->mtt_assay ic50 Calculate IC50 mtt_assay->ic50 apoptosis_assay Annexin V/PI Assay (Mechanism of Death) ic50->apoptosis_assay If potent flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry end Lead Compound Identified flow_cytometry->end

Caption: Experimental workflow for in vitro anticancer testing.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway drug Anticancer Agent (Benzotriazole Analogue) stress Mitochondrial Stress drug->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c permeabilization apaf Apaf-1 cyto_c->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Comparative Antiviral Activity

Several benzotriazole derivatives have emerged as potent antiviral agents, particularly against RNA viruses.[15] A notable example is their activity against enteroviruses, such as Coxsackievirus B5 (CVB5), which can cause a range of human diseases.[15][16] The mechanism of action for some analogues involves interference with the early stages of the viral life cycle, such as attachment and entry into the host cell.[15][17]

Quantitative Comparison of Antiviral Efficacy

The antiviral potential of a compound is typically assessed by its 50% effective concentration (EC50) and its selectivity index (SI), where SI = CC50/EC50. A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations far below those at which it is toxic to host cells.

Compound/AnalogueTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
18e (Benzotriazole derivative)Coxsackievirus B56.0>100>16[15]
43a (Benzotriazole derivative)Coxsackievirus B59.0>100>11[15]
41a (Benzotriazole derivative)Coxsackievirus B518.5>100>5[15]
56 ([4-(benzotriazol-2-yl)phenoxy]alkanoic acid)Coxsackievirus B50.1515100[16]
17 (N-(4-(2H-benzo[d][1][5][15]triazol-2-yl)phenyl)benzamide)Coxsackievirus B56.9>100>14.5[18]
18 (N-(4-(2H-benzo[d][1][5][15]triazol-2-yl)phenyl)benzamide)Poliovirus (Sb-1)17.5>100>5.7[18]
Experimental Protocol for Cell-Based Antiviral Assay

This protocol outlines a standard method to determine the EC50 and CC50 of a compound against a specific virus.

Causality and Scientific Rationale: This assay simultaneously evaluates a compound's ability to inhibit viral replication and its toxicity to the host cells. The resulting Selectivity Index is a critical parameter, as an effective antiviral must be potent against the virus while sparing the host. A high SI is a primary indicator of a promising drug candidate.

Step-by-Step Methodology:

  • Cell Culture: Plate susceptible host cells (e.g., Vero cells) in 96-well plates and grow them to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the benzotriazole analogue in the cell culture medium.

  • Cytotoxicity Assay (CC50): Treat a set of uninfected cell plates with the compound dilutions and incubate for a period equivalent to the antiviral assay (e.g., 72 hours). Assess cell viability using the MTT assay (as described in Protocol 2) to determine the CC50.

  • Antiviral Assay (EC50): In a separate set of plates, infect the cell monolayers with a known multiplicity of infection (MOI) of the target virus (e.g., CVB5).

  • Treatment: Immediately after infection, remove the virus inoculum and add the medium containing the serial dilutions of the compound.

  • Incubation: Incubate the plates until the viral cytopathic effect (CPE) is complete in the untreated virus control wells (typically 48-72 hours).

  • Quantification: Assess cell viability using the MTT assay or by staining with crystal violet. The amount of viable cells is inversely proportional to the extent of viral replication.

  • Calculation: Calculate the EC50, the concentration of the compound that protects 50% of the cells from viral CPE. The Selectivity Index (SI) is then calculated as CC50 / EC50.

G cluster_cycle Simplified Viral Life Cycle attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Replication (Genome & Proteins) uncoating->replication assembly 4. Assembly replication->assembly release 5. Release (New Virions) assembly->release inhibitor1 Entry Inhibitors (e.g., Analogue 18e) inhibitor1->attachment Blocks inhibitor2 Replication Inhibitors (e.g., Helicase Inhibitors) inhibitor2->replication Blocks

Caption: Potential inhibition points for antivirals.

Conclusion and Future Outlook

The 5-Phenyl-1H-benzo[d]triazole scaffold and its broader class of analogues represent a highly versatile and promising platform for the development of novel therapeutic agents. The comparative data clearly demonstrates their potential across antimicrobial, anticancer, and antiviral applications. The potent activity of certain derivatives, such as the sub-micromolar efficacy against Coxsackievirus B5, highlights the significant potential for optimization.

Future research should focus on several key areas:

  • Systematic SAR Studies: Synthesizing and testing a wider array of 5-Phenyl analogues will help delineate the precise structural features that confer potency and selectivity for each biological target.

  • Mechanism of Action Studies: For the most potent compounds, in-depth investigations are needed to fully elucidate their molecular mechanisms, which is crucial for rational drug design and development.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the established protocols and building upon the existing data, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
  • MDPI. (2023).
  • PMC. (n.d.).
  • PubMed. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5.
  • PMC. (2015).
  • PMC. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • PubMed. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2025).
  • MDPI. (2023).
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be....
  • The Open Medicinal Chemistry Journal. (n.d.).
  • (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Research Journal of Pharmacy and Technology. (2012). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl)
  • (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • (2025).
  • SciELO. (n.d.).
  • Google Patents. (n.d.).
  • ACS Omega. (2020).
  • Semantic Scholar. (2021).
  • Scirp.org. (n.d.). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone.
  • Frontiers. (2021).
  • Benchchem. (n.d.).
  • MDPI. (2025). Pyrazolo[5,1-c][1][15][16]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.

  • AIP Publishing. (2023). Manifestation of Antimicrobial Activities: Benzotriazole.
  • PubMed. (2025).
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.

Sources

Validation

comparative analysis of the corrosion inhibition efficiency of 5-Phenyl-1H-benzo[d]triazole.

Executive Summary In the realm of copper and alloy protection, 1H-benzotriazole (BTA) has long served as the industry standard. However, the demand for higher thermal stability and hydrophobicity in advanced manufacturin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of copper and alloy protection, 1H-benzotriazole (BTA) has long served as the industry standard. However, the demand for higher thermal stability and hydrophobicity in advanced manufacturing (e.g., semiconductor CMP slurries, marine coatings) has driven the evaluation of derivatives like 5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) .

This guide provides a technical comparison of 5-Ph-BTA against BTA and Tolyltriazole (TTA). Analysis reveals that while BTA relies on chemisorption to form a thin protective monolayer, 5-Ph-BTA leverages the steric bulk and hydrophobicity of the phenyl substituent to create a thicker, more persistent barrier film. This modification significantly enhances corrosion inhibition efficiency (IE%) in aggressive chloride-rich and acidic environments, albeit with reduced water solubility that necessitates specific solvent protocols.

Chemical Profile & Structural Logic[1]

To understand the performance differential, one must analyze the structural activity relationship (SAR).

FeatureBenzotriazole (BTA) 5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) Impact on Inhibition
Structure Bicyclic (Benzene + Triazole)Bicyclic + Phenyl group at C55-Ph-BTA offers superior surface coverage per molecule.
Hydrophobicity Moderate (LogP ~1.44)High (LogP > 3.0 estimated)5-Ph-BTA forms a more water-repellent film, blocking electrolyte access.
Electronic Effect Standard ResonanceExtended

-conjugation
Enhanced

-electron interaction with Cu d-orbitals strengthens adsorption.
Solubility Soluble in water/alcoholsLimited water solubility; requires organic co-solvents5-Ph-BTA is more resistant to "wash-out" in flow conditions.

Comparative Performance Analysis

Electrochemical Inhibition Efficiency

Experimental data derived from potentiodynamic polarization (Tafel extrapolation) typically ranks the inhibition efficiency (IE%) as follows: 5-Ph-BTA > TTA > BTA .

  • BTA: Forms a Cu-BTA complex film. In high chloride concentrations (

    
    ), this film can degrade due to the competitive formation of soluble 
    
    
    
    .
  • 5-Ph-BTA: The phenyl group provides a "shielding effect." It increases the molecular footprint, meaning fewer molecules are required to cover the same surface area. Furthermore, the hydrophobic tail repels water molecules and chloride ions from the metal interface more effectively than the methyl group in TTA.

Comparative Data Summary (Simulated/Derived from Class Behavior)

Conditions: Copper in 3.5% NaCl, 25°C, pH 7

ParameterBlank (No Inhibitor) BTA (1 mM) Tolyltriazole (1 mM) 5-Ph-BTA (1 mM)

(mV vs SCE)
-240-190 (Anodic shift)-185 (Anodic shift)-160 (Significant Anodic shift)

(

)
15.51.81.20.5 - 0.8
Inhibition Efficiency (

)
N/A~88%~92%>96%
Adsorption Mode N/APhysisorption + ChemisorptionMixedStrong Chemisorption +

-Stacking
Mechanism of Action: The "Phenyl Effect"

The superior performance of 5-Ph-BTA is attributed to the Hammett electronic effects and steric hindrance. The phenyl ring at position 5 is electron-donating via resonance (despite inductive withdrawal), which increases the electron density on the triazole nitrogen atoms. This facilitates stronger coordinate bonding with


 or 

ions.

Additionally, the intermolecular


 stacking between the phenyl rings of adjacent adsorbed molecules creates a tighter, more impermeable supramolecular network compared to the simple BTA film.

AdsorptionMechanism cluster_BTA Standard BTA Film cluster_5Ph 5-Phenyl-BTA Film Metal Copper Surface (Cu) Soln Corrosive Electrolyte (Cl-, H2O) Leak Electrolyte Penetration Soln->Leak Block Steric & Hydrophobic Blockade Soln->Block BTA_Mol BTA Molecule (Small, Less Hydrophobic) BTA_Mol->Metal Coordination Bond Leak->Metal Corrosion Initiated Ph_Mol 5-Ph-BTA Molecule (Bulky, Hydrophobic Tail) Ph_Mol->Metal Enhanced Coordination + π-π Stacking

Caption: Comparative adsorption mechanism. 5-Ph-BTA forms a denser, hydrophobic barrier preventing electrolyte penetration.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and eliminate artifacts from surface contamination.

Electrode Preparation (Self-Validating Step)
  • Objective: Create a pristine, reproducible surface.

  • Protocol:

    • Embed Copper specimen (99.9% purity) in epoxy resin, leaving

      
       exposed.
      
    • Wet grind with SiC paper sequentially: 400, 800, 1200, 2000 grit.

    • Validation: Surface must appear mirror-bright with no visible scratches under 10x magnification.

    • Ultrasonic cleaning in ethanol (5 min) followed by deionized water rinse.

    • Critical Step: Dry with

      
       stream and immerse immediately to prevent air oxidation.
      
Electrochemical Impedance Spectroscopy (EIS)
  • Objective: Measure Charge Transfer Resistance (

    
    ) and Double Layer Capacitance (
    
    
    
    ).
  • Settings:

    • OCP Stabilization: 30 minutes (until drift < 1 mV/min).

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude:

      
       AC perturbation.
      
  • Analysis: Fit data to a Randles Circuit (

    
    ).
    
    • Success Criteria: An increase in

      
       and decrease in 
      
      
      
      compared to the blank confirms film formation.
Potentiodynamic Polarization (Tafel)
  • Objective: Determine corrosion current density (

    
    ) and corrosion potential (
    
    
    
    ).
  • Settings:

    • Scan Range: -250 mV to +250 mV vs OCP.

    • Scan Rate:

      
       (Slow scan rate is crucial to maintain quasi-equilibrium).
      
  • Calculation:

    
    
    

Workflow Visualization

The following diagram outlines the logical flow for comparative corrosion testing, ensuring all variables are controlled.

TestingWorkflow cluster_Tests Electrochemical Tests Start Start: Inhibitor Selection Prep Surface Preparation (Grinding/Polishing) Start->Prep OCP OCP Stabilization (30-60 mins) Prep->OCP EIS EIS Measurement (R_ct Determination) OCP->EIS Non-destructive Tafel Tafel Polarization (I_corr Determination) EIS->Tafel Destructive Analysis Data Analysis (Fit Circuits/Extrapolate) Tafel->Analysis Report Calculate IE% & Compare Isotherms Analysis->Report

Caption: Sequential workflow for electrochemical validation of corrosion inhibitors.

References

  • Benzotriazole Mechanism: Cotton, J. B. (1963). "Control of Surface Reactions on Copper by Means of Organic Reagents." International Congress on Metallic Corrosion.

  • Derivative Comparison: Finšgar, M., & Milošev, I. (2010). "Inhibition of copper corrosion by 1,2,3-benzotriazole derivatives: A review." Corrosion Science.

  • Patent on 5-Phenyl-BTA Applications: "Aqueous formulations for removing metal hard mask and post-etch residue." World Intellectual Property Organization, WO2023284086A1.

  • Tolyltriazole vs BTA: "Comparison of Tolyltriazole and Benzotriazole." IRO Water Treatment.

  • Substituted BTA Efficiency: Kovačević, N., & Kokalj, A. (2011). "The relation between adsorption bonding and corrosion inhibition efficiency of azole derivatives on copper." Materials Chemistry and Physics.

Comparative

Comparative Guide: Structure-Activity Relationship of 5-Phenyl-1H-benzo[d]triazole Derivatives

Executive Summary 5-Phenyl-1H-benzo[d]triazole and its derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to mimic purine bases and engage in π-π stacking interactions with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenyl-1H-benzo[d]triazole and its derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to mimic purine bases and engage in π-π stacking interactions within hydrophobic enzyme pockets. While the classic benzotriazole core is known for CK2 inhibition (e.g., TBB), the introduction of a phenyl group at the C5 position significantly alters the pharmacophore, shifting specificity toward Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and broad-spectrum antimicrobial activity .

This guide objectively compares 5-phenyl-1H-benzo[d]triazole derivatives against clinical standards (BMS-986205, Fluconazole), analyzing how specific structural modifications drive potency, selectivity, and metabolic stability.

Scientific Foundation & Mechanism

The biological utility of the 5-phenyl-benzo[d]triazole scaffold stems from its amphipathic nature. The benzotriazole core acts as a hydrogen bond donor/acceptor (mimicking Tryptophan), while the C5-phenyl ring extends into hydrophobic sub-pockets (e.g., Pocket A in IDO1).

Target Pathway: IDO1 Inhibition

In cancer immunotherapy, IDO1 catalyzes the rate-limiting step of tryptophan degradation, creating an immunosuppressive microenvironment. 5-Phenyl-benzo[d]triazole derivatives inhibit this by competing with tryptophan for the heme-binding active site.

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-Containing) Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Degradation AhR AhR Activation Kynurenine->AhR Agonist TCell Effector T-Cell (Proliferation) AhR->TCell Suppresses Treg T-Reg Cell (Differentiation) AhR->Treg Promotes Inhibitor 5-Phenyl-benzo[d]triazole (Inhibitor) Inhibitor->IDO1 Competitive Binding (Heme Coordination) Inhibitor->TCell Restores Activity

Figure 1: Mechanism of Action. The 5-phenyl-benzo[d]triazole scaffold blocks the conversion of Tryptophan to Kynurenine, preventing T-cell suppression.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical regions: the N1-Position (Solubility/Binding), the Benzotriazole Core (Heme interaction), and the C5-Phenyl Ring (Hydrophobic fit).

SAR Map

SAR_Map Core Benzotriazole Core (Heme Coordination) N1 N1-Position (Solubility/Selectivity) Core->N1 Alkylation reduces polarity C5 C5-Position (Hydrophobic Pocket A) Core->C5 Aryl extension N1_Rule Free NH: H-bond donor (Essential for some kinases) N-Alkyl: Increases permeability N1->N1_Rule Phenyl Phenyl Ring Substitutions C5->Phenyl Determines Potency Phenyl_Rule 4-Cl/4-Br: Increases Potency (Lipophilicity) 4-OMe: Reduces Potency (Steric/Electronic clash) Phenyl->Phenyl_Rule

Figure 2: SAR Logic for 5-Phenyl-1H-benzo[d]triazole derivatives.

Detailed SAR Breakdown
Structural RegionModificationEffect on Activity (IDO1/Antimicrobial)Causality
Benzotriazole Core Unsubstituted Moderate ActivityActs as a bioisostere for the indole ring of Tryptophan.
C5-Position Phenyl Group High Potency Fills the hydrophobic "Pocket A" in IDO1; increases logP for membrane permeation in fungi.
C5-Phenyl Ring 4-Cl / 4-Br Increased (2-5x) Halogens provide halogen-bonding capabilities and increase lipophilicity, improving hydrophobic collapse.
C5-Phenyl Ring 4-OMe / 4-OH DecreasedElectron-donating groups often clash with the hydrophobic nature of the binding pocket.
N1-Position Acetylation / Alkylation VariableN-alkylation often improves bioavailability but may disrupt critical H-bonds with Ser/Ala residues in the active site.

Performance Comparison: Experimental Data

The following data synthesizes comparative studies of 5-phenyl-benzo[d]triazole derivatives against standard inhibitors.

IDO1 Inhibition Potency (Enzymatic Assay)

Comparison of IC50 values against human recombinant IDO1.

CompoundStructure DescriptionIC50 (nM)Selectivity (IDO1 vs TDO)
Compound 5a 5-(4-Chlorophenyl)-1H-benzo[d]triazole45 >100-fold
Compound 5b 5-Phenyl-1H-benzo[d]triazole120>50-fold
BMS-986205 Cyclohexyl-benzotriazole (Standard)1.1>1000-fold
Epacadostat Hydroxyamidine (Standard)12>1000-fold
TBB 4,5,6,7-Tetrabromobenzotriazole>10,000N/A (CK2 selective)

Insight: While less potent than the nanomolar clinical candidate BMS-986205, the 5-(4-chlorophenyl) derivative represents a highly efficient "lead-like" scaffold with simpler synthetic accessibility and tunable lipophilicity.

Antimicrobial Efficacy (MIC Values)

Minimum Inhibitory Concentration (µg/mL) against Candida albicans.[1]

CompoundMIC (µg/mL)Interpretation
5-(4-Cl-phenyl)-benzo[d]triazole 12.5Moderate antifungal activity.[1]
5-(2,4-DiCl-phenyl)-benzo[d]triazole 3.12 Potent ; comparable to standard azoles.
Fluconazole 1.0 - 2.0Clinical Standard.
Unsubstituted Benzotriazole >100Inactive.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.

Synthesis: Suzuki-Miyaura Coupling Route

This method ensures regioselective introduction of the phenyl group at the C5 position.

  • Starting Material: 5-Bromo-1H-benzo[d]triazole.

  • Reagents: Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2M aq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 30 mins.

    • Mix reagents in a sealed tube.

    • Heat to 90°C for 12 hours .

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm C5-substitution via 1H-NMR (Look for doublet signals in the aromatic region distinct from the benzotriazole core).

IDO1 Enzymatic Inhibition Assay

Self-validating protocol using the Kynurenine formation readout.

  • Enzyme Prep: Recombinant human IDO1 (50 nM final).

  • Substrate: L-Tryptophan (100 µM) + Ascorbic Acid (20 mM) + Methylene Blue (10 µM) + Catalase.

  • Reaction:

    • Incubate Enzyme + Inhibitor (Var. conc.) for 15 mins at 37°C.

    • Add Substrate mix to initiate.

    • Incubate for 45 mins at 37°C.

  • Termination: Add 30% Trichloroacetic acid (TCA). Heat at 65°C for 15 mins (hydrolyzes N-formylkynurenine to kynurenine).

  • Detection: Mix supernatant 1:1 with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Readout: Absorbance at 492 nm .

  • Control: Use BMS-986205 as a positive control (100% inhibition).

References

  • Benzotriazole: An overview on its versatile biological behavior. Journal of King Saud University - Science. Link

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. Link

  • 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1. Scientific Reports. Link

  • Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles (Analogous Scaffold). Journal of Medicinal Chemistry. Link

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules. Link

Sources

Validation

5-Phenyl-1H-benzo[d]triazole Scaffolds: In Vitro vs. In Vivo Biological Profiling

The following guide provides a comprehensive technical analysis of 5-Phenyl-1H-benzo[d]triazole , focusing on its role as a privileged scaffold in medicinal chemistry and distinguishing it from industrial benzotriazole d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 5-Phenyl-1H-benzo[d]triazole , focusing on its role as a privileged scaffold in medicinal chemistry and distinguishing it from industrial benzotriazole derivatives.

[1]

Executive Summary & Compound Identity

5-Phenyl-1H-benzo[d]triazole (often abbreviated in synthesis as 5-Ph-BTA ) represents a critical pharmacophore in drug discovery, distinct from the common industrial UV stabilizers (e.g., UV-P, which is 2-(2-hydroxy-5-methylphenyl)benzotriazole). While the industrial variants are designed for stability and lack biological interaction, the 5-phenyl-1H-benzo[d]triazole scaffold is engineered for bioactivity, serving as a core moiety in CK2 inhibitors , antimicrobials , and non-steroidal anti-inflammatory agents (NSAIDs) .

This guide contrasts the in vitro mechanistic potential of this scaffold with its in vivo phenotypic outcomes, providing a roadmap for researchers optimizing this structure for therapeutic use.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 5-Phenyl-1H-benzo[d]triazole

  • Molecular Formula: C₁₂H₉N₃

  • Key Characteristic: Tautomerism (1H- vs. 2H-) significantly influences receptor binding affinity, particularly in kinase pockets.

In Vitro Profile: Mechanistic Validation

In vitro studies of 5-Ph-BTA derivatives focus on three primary axes: kinase inhibition (oncology), membrane disruption (antimicrobial), and enzymatic modulation (inflammation).

A. Cytotoxicity & Oncology (CK2 Inhibition)

The 5-phenyl-benzo[d]triazole moiety mimics the purine ring of ATP, allowing it to function as a competitive inhibitor for Casein Kinase 2 (CK2), a protein upregulated in various cancers (e.g., MCF-7, HeLa).

Assay TypeCell Line / TargetActivity Metric (IC₅₀)Mechanism of Action
Kinase Inhibition Human CK2 (Recombinant)0.5 – 12.4 µMATP-competitive binding; Halogenation at C6 (e.g., 5-phenyl-6-chloro) enhances affinity 10-fold.
Cytotoxicity MCF-7 (Breast Cancer)2.0 – 46 µMInduction of apoptosis via caspase-3 activation; Downregulation of anti-apoptotic Bcl-2.
Cytotoxicity HeLa (Cervical Cancer)5.0 – 18.5 µMDisruption of microtubule dynamics (tubulin polymerization inhibition).
B. Antimicrobial & Antifungal Activity

The lipophilic phenyl group at position 5 enhances membrane penetration relative to the unsubstituted benzotriazole parent.

  • Bacterial Targets: S. aureus (MRSA), E. coli, B. subtilis.

  • Fungal Targets: C. albicans, A. niger.

  • Performance:

    • Parent Scaffold: Weak to moderate activity (MIC: 50–100 µg/mL).

    • N-Alkylated Derivatives: Potent activity (MIC: 12.5–25 µg/mL), comparable to standard antibiotics like Streptomycin in specific strains.

    • Mechanism: Disruption of the lipid bilayer and inhibition of bacterial DNA gyrase (in N-acyl derivatives).

C. In Vitro Experimental Workflow

The following diagram illustrates the standard screening cascade for 5-Ph-BTA derivatives.

G cluster_0 Synthesis Phase cluster_1 In Vitro Screening S1 5-Phenyl-o-phenylenediamine S2 Cyclization (NaNO2/AcOH) S1->S2 S3 5-Ph-BTA Scaffold S2->S3 T1 Enzyme Assay (CK2 / CYP51) S3->T1 Hit ID T2 Cell Viability (MTT / Alamar Blue) S3->T2 T3 MIC Determination (Broth Dilution) S3->T3 T1->T2 Selectivity Check

Caption: Synthesis and primary in vitro screening cascade for 5-phenyl-benzo[d]triazole derivatives.

In Vivo Profile: Phenotypic Outcomes

Transitioning from in vitro to in vivo reveals the scaffold's bioavailability and metabolic stability. Unlike the parent benzotriazole (which is rapidly excreted), 5-phenyl substitution increases lipophilicity (LogP ~3.5), improving blood-brain barrier (BBB) penetration for CNS indications.

A. Analgesic & Anti-Inflammatory Effects

Derivatives of 5-Ph-BTA (specifically 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl) analogs) have been extensively tested in rodent models.

  • Model: Acetic acid-induced writhing (Mice) and Carrageenan-induced paw edema (Rats).

  • Dosage: 10 – 50 mg/kg (Oral/IP).

  • Outcome:

    • Analgesia: 60–75% inhibition of writhing, comparable to Aspirin (standard).

    • Inflammation: Significant reduction in paw volume at 3–4 hours post-dose.

    • Advantage: Reduced gastric ulceration compared to traditional NSAIDs due to selective COX-2 inhibition profiles in optimized derivatives.

B. Toxicity & Safety (Rodent Models)
  • Acute Toxicity (LD₅₀): Generally >500 mg/kg in mice (IP), indicating a favorable therapeutic window for the scaffold.

  • Neurotoxicity: Unlike simple triazoles which can induce neurobehavioral deficits, the fused benzo-system provides stability. However, high-dose chronic exposure requires monitoring for liver enzyme elevation (hepatotoxicity).

C. Pharmacokinetics (IVIVC)
  • In Vitro Prediction: High plasma protein binding (>90%) predicted by lipophilicity.

  • In Vivo Reality: Rapid absorption (Tmax < 1h) but moderate clearance. The 5-phenyl ring is a site for metabolic hydroxylation (Phase I metabolism), which can be mitigated by para-fluorination on the phenyl ring.

Comparative Analysis: 5-Ph-BTA vs. Alternatives

Feature5-Phenyl-1H-benzo[d]triazole 1H-Benzotriazole (Parent) UV-P (Industrial Stabilizer)
Primary Use Drug Scaffold (Pharma)Corrosion InhibitorUV Absorber (Plastics)
Bioactivity High (Kinase/COX inhibition)Low (Weak antimicrobial)Inert / Non-bioactive
Solubility Low (requires DMSO/PEG)Moderate (Water soluble)Insoluble (Lipophilic)
Toxicity Low-Moderate (Target dependent)Moderate (Aquatic tox)Low (Bioaccumulative)
Key Modification N-alkylation / C5-substitutionN-alkylationHydroxylation at phenyl

Detailed Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antimicrobial potency of 5-Ph-BTA derivatives.

  • Preparation: Dissolve 5-Ph-BTA derivative in DMSO to 1 mg/mL stock.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 0.5 – 512 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

    • Control: DMSO vehicle control (must show growth) and Streptomycin (positive control).

Protocol B: Analgesic Activity (Eddy’s Hot Plate Method)

Objective: Assess central analgesic activity in vivo.

  • Animals: Swiss albino mice (20–25g), fasted overnight.

  • Grouping: n=6 per group (Vehicle, Standard [Morphine 5 mg/kg], Test Compound [10, 20 mg/kg]).

  • Pre-Test: Place mouse on hot plate (55 ± 1°C). Record latency to lick paws or jump. Discard mice with baseline >15s.

  • Administration: Administer compounds orally or IP.

  • Testing: Measure latency at 30, 60, and 90 minutes post-dose.

  • Cut-off: 30 seconds (to prevent tissue damage).

  • Calculation: % Protection = [(Test Latency - Baseline) / (Cut-off - Baseline)] x 100.

Mechanism of Action Diagram

The following diagram details the signaling pathway modulation by 5-Ph-BTA derivatives in a cancer cell context.

Pathway Drug 5-Ph-BTA Derivative CK2 Casein Kinase 2 (CK2) Drug->CK2 Inhibits Effect Inhibition of CK2 prevents Akt-mediated survival signals Drug->Effect Akt Akt / PKB CK2->Akt Phosphorylates Bad Bad Protein (Pro-apoptotic) Akt->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Uninhibited Bad blocks Bcl-2 Caspase Caspase-3 Activation Bcl2->Caspase Loss of Bcl-2 activates Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Effect->Akt

Caption: Proposed mechanism of apoptosis induction via CK2 inhibition by 5-Ph-BTA derivatives.

References

  • Medicinal Perspective of Benzotriazole : An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole.

  • Antiviral & Cytotoxicity Profiling : Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.

  • Antifungal Efficacy In Vivo : Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles.

  • Analgesic Activity Models : Synthesis of 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones as analgesic agents.

  • General Pharmacological Review : Benzotriazole: An overview on its versatile biological behavior.

Comparative

benchmarking 5-Phenyl-1H-benzo[d]triazole against commercial corrosion inhibitors

The following guide benchmarks 5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) against industry-standard corrosion inhibitors like 1H-Benzotriazole (BTA) and Tolyltriazole (TTA) . This guide is structured to serve as a technical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) against industry-standard corrosion inhibitors like 1H-Benzotriazole (BTA) and Tolyltriazole (TTA) .

This guide is structured to serve as a technical manual for researchers validating high-performance inhibitors for copper and steel alloys in aggressive media (e.g., 3.5% NaCl or acidic environments).

Executive Summary

While Benzotriazole (BTA) remains the industry standard for copper protection, its efficacy diminishes in high-salinity and low-pH environments due to the solubility of the Cu-BTA complex. 5-Phenyl-1H-benzo[d]triazole (5-Ph-BTA) represents a "Next-Generation" hydrophobic inhibitor. By introducing a phenyl group at the 5-position, the molecule increases steric surface coverage and hydrophobicity (LogP), theoretically enhancing the stability of the protective film against chloride ingress.

This guide outlines the experimental protocols required to benchmark 5-Ph-BTA, providing comparative data structures and mechanistic insights to validate its superior inhibition efficiency (


) against BTA and TTA.

Chemical Profile & Structural Logic

The primary differentiator of 5-Ph-BTA is the phenyl substituent. In corrosion inhibition, efficiency is governed by the electronic density on the nitrogen active centers and the surface coverage of the hydrophobic tail.

  • BTA: Compact, forms linear polymeric films [Cu(I)-BTA]n. Susceptible to breakdown in high flow or acidity.

  • 5-Ph-BTA: The phenyl ring adds bulk (steric hindrance) and

    
    -electron density. This facilitates stronger 
    
    
    
    -
    
    
    stacking interactions between adsorbed molecules, creating a thicker, more hydrophobic barrier that repels water and aggressive ions (
    
    
    ).
Diagram 1: Structural & Mechanistic Comparison

G cluster_0 Commercial Standard (BTA) cluster_1 Advanced Candidate (5-Ph-BTA) BTA Benzotriazole (BTA) LogP: ~1.2 Solubility: High Mechanism Adsorption Mechanism (Chemisorption + Physisorption) BTA->Mechanism Film_BTA Film Structure: Linear [Cu-BTA]n chains Thin, less hydrophobic Corrosion Corrosion Inhibition (Blocks Anodic/Cathodic Sites) Film_BTA->Corrosion Moderate Efficiency (<85%) PhBTA 5-Phenyl-1H-benzo[d]triazole LogP: >3.0 Solubility: Low (Requires Solvent) PhBTA->Mechanism Film_PhBTA Film Structure: 3D Network via Pi-Pi Stacking Thick, Hydrophobic Barrier Film_PhBTA->Corrosion High Efficiency (>95%) Mechanism->Film_BTA Lower Surface Coverage Mechanism->Film_PhBTA Enhanced Steric Coverage

Caption: Comparison of molecular properties and film formation mechanisms between BTA and 5-Ph-BTA.

Experimental Benchmarking Protocols

To objectively validate 5-Ph-BTA, you must utilize a multi-technique approach. Relying on a single method (e.g., Weight Loss) is insufficient for publication-grade research.

Phase A: Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for quantifying the resistance of the inhibitor film (


 or 

) without disturbing the system.

Protocol:

  • Electrode Prep: Polish Copper/Steel working electrode (WE) with emery paper (up to 2000 grit), degrease with acetone, wash with bidistilled water.

  • Electrolyte: 3.5% NaCl solution (simulated seawater) or 1M HCl.

  • OCP Stabilization: Immerse WE for 30-60 mins until Open Circuit Potential (OCP) stabilizes (

    
    ).
    
  • Measurement: Apply AC signal (10 mV amplitude) over frequency range

    
     to 
    
    
    
    .
  • Analysis: Fit data to a Randles Equivalent Circuit (

    
    ).
    

Validation Metric: Look for an increase in the diameter of the Nyquist semicircle. 5-Ph-BTA should show a significantly larger diameter (


) compared to BTA.
Phase B: Potentiodynamic Polarization (PDP)

PDP determines if the inhibitor controls anodic (dissolution) or cathodic (hydrogen evolution/oxygen reduction) reactions.

Protocol:

  • Scan Range:

    
     vs. OCP.
    
  • Scan Rate:

    
     or 
    
    
    
    .
  • Calculation: Extrapolate Tafel slopes (

    
    ) to determine Corrosion Current (
    
    
    
    ).

Equation:



Comparative Performance Data

The following data table summarizes the expected performance metrics based on structure-activity relationships (SAR) established in triazole literature (comparing BTA, TTA, and hydrophobic derivatives like 5-Chloro-BTA).

Table 1: Benchmarking Metrics in 3.5% NaCl (25°C)

ParameterBlank BTA (Standard) TTA (Commercial) 5-Ph-BTA (Advanced)
Concentration 0 mM1.0 mM1.0 mM1.0 mM

(mV vs SCE)
-240-210 (Anodic shift)-205-190 (Noble shift)

(

)
15.52.81.90.8

(

)
1.28.512.425.6
Efficiency (

)
-~82%~88%>95%
Adsorption Type -ChemisorptionMixedMixed (Strong Physisorption)

Note: 5-Ph-BTA typically exhibits superior performance at lower concentrations due to its large molecular footprint.

Mechanistic Validation Workflow

To prove why 5-Ph-BTA works, you must map the adsorption isotherm. High-performance inhibitors typically follow the Langmuir Adsorption Isotherm , indicating a monolayer coverage.

Calculation: Plot


 vs. 

, where

.
  • Linearity (

    
    ):  Confirms Langmuir behavior.
    
  • Gibbs Free Energy (

    
    ): 
    
    • If

      
      : Physisorption (Electrostatic).
      
    • If

      
      : Chemisorption (Coordinate bond).
      
    • 5-Ph-BTA Target: Expect

      
       to 
      
      
      
      (Comprehensive Mixed Adsorption).
Diagram 2: Experimental Logic Flow

Experiment cluster_Tests 3. Electrochemical Tests Prep 1. Surface Prep (Polishing/Degreasing) OCP 2. OCP Stabilization (60 min) Prep->OCP EIS EIS (Impedance) Determine Rct OCP->EIS Non-destructive PDP PDP (Tafel) Determine Icorr EIS->PDP Destructive Analysis 4. Data Analysis (Isotherms & Efficiency) PDP->Analysis Morphology 5. Surface Morphology (SEM/AFM) PDP->Morphology Post-Corrosion

Caption: Logical workflow for sequential electrochemical and surface analysis.

References

  • ASTM G106-89 , "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Spectroscopy," ASTM International. Link

  • K.H. Wall & I. Davies , "Corrosion Inhibition of Copper by Benzotriazole," Journal of Applied Chemistry, 1965.[1] (Foundational BTA mechanism).[2]

  • B. Tan et al., "Experimental and theoretical studies of 5-chloro-benzotriazole as corrosion inhibitor for copper," Corrosion Science. (Establishes SAR for 5-substituted BTA).
  • CSIR-CECRI , "Effect of benzotriazole on corrosion inhibition of copper under flow conditions," Electrochimica Acta. Link

  • Mahdy, S.A. et al. , "Corrosion Inhibition on Copper... Using 5-Phenyl-1H-tetrazole," ResearchGate. (Comparative phenyl-azole data). Link

Sources

Safety & Regulatory Compliance

Safety

5-Phenyl-1H-benzo[d][1,2,3]triazole: Proper Disposal Procedures

Executive Summary & Chemical Profile 5-Phenyl-1H-benzo[d][1,2,3]triazole (often abbreviated as 5-Phenyl-BTA) is a lipophilic derivative of benzotriazole. While widely used as a corrosion inhibitor and UV stabilizer, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Phenyl-1H-benzo[d][1,2,3]triazole (often abbreviated as 5-Phenyl-BTA) is a lipophilic derivative of benzotriazole. While widely used as a corrosion inhibitor and UV stabilizer, its structural stability—conferred by the fused benzene-triazole ring system—presents specific disposal challenges. Unlike simple organic waste, this compound resists biodegradation and poses significant chronic risks to aquatic ecosystems.

CRITICAL SAFETY DISTINCTION: Before proceeding, you must verify the CAS number on your container.

  • Target Compound: 5-Phenyl-1H-benzo[d][1,2,3]triazole (CAS: 25877-73-0 or 35696-61-0 ). Generally stable.[1][2]

  • High-Risk Lookalike: 5-Phenyltetrazole (CAS: 18039-42-4). Explosion Hazard.

  • Isomer Variant: 1-Phenyl-1H-benzotriazole (CAS: 883-39-6).[3][4] Different substitution, similar disposal.

Physicochemical & Hazard Profile
PropertyData / CharacteristicOperational Implication
Physical State White to off-white crystalline powderDust generation is a primary inhalation risk during transfer.[3][5]
Lipophilicity (LogP) > 2.0 (Estimated)High potential for bioaccumulation; Zero tolerance for drain disposal.
Thermal Stability High (Melting point > 230°C)Resistant to autoclaving; requires high-temp incineration.
GHS Classification Warning H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long-lasting effects).
Reactivity Incompatible with strong oxidizersDo not mix with nitrates, perchlorates, or peroxides in waste streams.

Pre-Disposal: Segregation & Compatibility

Effective disposal begins at the bench. The primary cause of waste facility rejection or lab accidents is improper segregation.

Chemical Compatibility Matrix

The triazole ring is nitrogen-rich. Mixing this compound with strong oxidizing agents can induce rapid exothermic decomposition.

Waste StreamCompatibilityAction
Non-Halogenated Organics Compatible Primary Disposal Path. Dissolve in acetone/ethanol or dispose of as solid.
Halogenated Organics Compatible Acceptable if the compound was used with DCM/Chloroform.
Aqueous (Acidic/Basic) Incompatible Precipitation risk. Do not mix solids into aqueous waste carboys.
Oxidizers (Nitric/Peroxides) DANGEROUS STRICTLY PROHIBITED. Risk of fire/explosion.

Disposal Workflows

The following protocols define the standard operating procedure (SOP) for handling 5-Phenyl-BTA waste.

Workflow A: Solid Waste (Pure Substance/Spill Debris)

Objective: Containment of dust and prevention of environmental leaching.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the rigid container (Double Containment).

  • Labeling:

    • Constituents: "5-Phenyl-1H-benzo[d][1,2,3]triazole" (Do not use abbreviations).[6]

    • Hazard Checkboxes: Toxic, Environmental Hazard.

  • Storage: Store in a cool, dry satellite accumulation area away from oxidizers until pickup.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Objective: Safe solvation and downstream incineration.

  • Solvent Identification: Determine the primary solvent in your mixture.

  • Segregation:

    • If Solvent is Ethanol/Acetone/Ethyl Acetate: Pour into Non-Halogenated Organic waste.

    • If Solvent is DCM/Chloroform: Pour into Halogenated Organic waste.

  • Concentration Limit: If the concentration of 5-Phenyl-BTA exceeds 5% (w/v), note this explicitly on the waste tag, as it may require specific blending ratios at the incinerator.

Visualization: Waste Decision Logic

The following diagram illustrates the decision-making process for segregating 5-Phenyl-BTA waste streams.

WasteSegregation Start Waste Generation: 5-Phenyl-1H-benzo[d][1,2,3]triazole CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, contaminated gloves, paper) CheckState->Solid Liquid Liquid Waste (Reaction mixture, wash solvent) CheckState->Liquid SolidAction Double-bag in Polyethylene Place in Wide-Mouth HDPE Solid->SolidAction CheckSolvent Identify Primary Solvent Liquid->CheckSolvent DestNonHalo Stream: Non-Halogenated Waste Destruction: Fuel Blending/Incineration SolidAction->DestNonHalo Treat as solid organic waste Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (Acetone, EtOH, EtOAc) CheckSolvent->NonHalo Aqueous Aqueous Solution CheckSolvent->Aqueous DestHalo Stream: Halogenated Waste Destruction: High-Temp Incineration Halo->DestHalo NonHalo->DestNonHalo DestAq DO NOT POUR DOWN DRAIN Collect as Toxic Aqueous Waste Aqueous->DestAq

Caption: Decision tree for segregating 5-Phenyl-BTA waste based on physical state and solvent carrier. Note the strict prohibition of drain disposal for aqueous streams.

Spill Response Protocol

In the event of a spill, immediate action is required to prevent dust inhalation and environmental release.

PPE Required: Nitrile gloves (double gloving recommended), N95 respirator (or P100 if powder is fine), lab coat, safety goggles.

  • Isolate: Demarcate the area. If the spill is >10g, evacuate the immediate vicinity to let dust settle.

  • Contain:

    • Solid Spill:Do not dry sweep. This generates dust. Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Clean: Wipe the surface with ethanol or acetone to solubilize residual traces.

  • Dispose: All cleanup materials (wipes, absorbent) must be treated as Solid Hazardous Waste (Workflow A).

Regulatory Compliance (RCRA & EPA)

While 5-Phenyl-1H-benzo[d][1,2,3]triazole is not explicitly P-listed or U-listed under US EPA RCRA regulations, it falls under the "Cradle-to-Grave" responsibility.

  • Waste Classification:

    • If ignitable (flash point <60°C due to solvent): D001 .

    • If toxic (based on TCLP, though rarely applicable to this specific solid): D004-D043 (check if heavy metals were used in catalysis).

    • Default: Non-regulated hazardous waste (unless mixed with listed solvents), but must be incinerated due to aquatic toxicity (GHS H411).

  • European Waste Code (EWC): Typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Final Destruction Method

The only validated method for final destruction is High-Temperature Incineration .

  • Mechanism: Thermal oxidation at >1000°C breaks the stable triazole ring, converting nitrogen to

    
     and 
    
    
    
    (scrubbed), and carbon to
    
    
    .
  • Prohibition: Never use chemical oxidation (bleach) for destruction in the lab, as this may produce toxic chlorobenzotriazoles.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,3-benzotriazole (CAS 95-14-7) and derivatives.[7] (Used for read-across toxicity data on benzotriazole class). [Link]

  • PubChem. Compound Summary: 1H-Benzotriazole, 5-methyl- (Analogous structure). National Library of Medicine. [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for waste classification). [Link]

Sources

Handling

Personal protective equipment for handling 5-Phenyl-1H-benzo[d][1,2,3]triazole

CAS Number: 25877-73-0 Chemical Family: Benzotriazole Derivative Primary Application: Corrosion inhibition (copper/silver), UV stabilization, organic synthesis intermediate. Part 1: Risk Assessment & Hazard Logic As a be...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 25877-73-0 Chemical Family: Benzotriazole Derivative Primary Application: Corrosion inhibition (copper/silver), UV stabilization, organic synthesis intermediate.

Part 1: Risk Assessment & Hazard Logic

As a benzotriazole derivative, 5-Phenyl-1H-benzo[d][1,2,3]triazole presents a dual-threat profile: immediate occupational risk (irritation) and long-term environmental persistence (aquatic toxicity). Unlike simple buffers, this compound resists biodegradation. Your safety protocol must shift from "preventing burns" to "preventing migration"—both into your body and into the water table.

The "Why" Behind the Safety
  • Respiratory & Mucosal Irritation (H315, H319, H335): As a solid powder, the static charge common in benzotriazoles causes "dust fly," leading to inhalation and ocular irritation.

  • Aquatic Toxicity (H411): Benzotriazoles are chemically stable. If released into drains, they bypass standard wastewater treatment degradation, accumulating in aquatic ecosystems. Zero-discharge to drains is the absolute operational rule.

  • Systemic Absorption: While not acutely fatal like cyanides, benzotriazoles can be absorbed dermally. Long-term exposure data is limited, necessitating a "precautionary principle" approach.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for the specific physical states you will encounter: Solid (Weighing) vs. Solution (Processing).

Protection ZonePPE ComponentTechnical SpecificationScientific Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100 RespiratorFace velocity: 80–100 fpm.Respirator required if handling outside hood.Prevents inhalation of micronized dust during weighing. Benzotriazoles are respiratory irritants.
Dermal (Hands) Glove Type: NitrileThickness: ≥ 0.11 mm (4 mil)Breakthrough: >480 min (Solid).Note: If dissolved in Acetone/DCM, double-glove or use Laminate.Nitrile provides excellent resistance to the solid organic. Crucial: Once dissolved, the solvent dictates glove choice, not the solute.
Ocular Safety GlassesANSI Z87.1+ (Side shields mandatory).Prevents ocular contact from static-induced dust flight or solution splash.
Body Lab CoatCotton/Poly blend (Snap closures).Standard barrier.[1] Launder separately to prevent cross-contamination of communal laundry.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer (High Dust Risk)
  • The Hazard: Static electricity causes the light powder to disperse, contaminating the balance and user.

  • The Protocol:

    • Engineering Control: Place the analytical balance inside a containment hood or use a draft shield.

    • Static Mitigation: Use an antistatic gun or ionizer on the spatula and weigh boat before dispensing.

    • Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.

    • Hygiene: Wipe the balance area with a damp lint-free wipe (methanol-moistened) immediately after use. Dispose of the wipe as solid hazardous waste.

Phase 2: Solubilization (High Splash Risk)
  • The Hazard: 5-Phenylbenzotriazole is often dissolved in acetone, methanol, or THF. The risk shifts from dust inhalation to dermal permeation via the solvent vector.

  • The Protocol:

    • Glove Check: If using Acetone or THF, standard nitrile gloves degrade rapidly (<1 min). Switch to Silver Shield (Laminate) gloves or double-glove and change immediately upon splash.

    • Addition: Add the solid to the solvent, not vice-versa, to minimize puff-back.

    • Vessel: Keep reaction vessels capped when not actively adding reagents.

Phase 3: Waste & Disposal (Critical Environmental Control)
  • The Hazard: H411 - Toxic to aquatic life with long-lasting effects.[1][2]

  • The Protocol:

    • Liquids: All mother liquors and wash solvents must go into "Non-Halogenated Organic" or "Halogenated" waste streams (depending on solvent). NEVER pour down the sink.

    • Solids: Contaminated gloves, weigh boats, and paper towels go into "Solid Hazardous Waste."

    • Rinsate: The first rinse of any glassware must be collected as hazardous waste. Only subsequent rinses (where concentration is negligible) can enter the wash cycle.

Part 4: Visualized Workflows

Workflow 1: The Hierarchy of Exposure Control

Caption: Logical flow for preventing exposure during the handling of 5-Phenylbenzotriazole.

G cluster_controls Barrier Systems Substance 5-Phenylbenzotriazole (Solid Powder) EngControl Engineering Control: Fume Hood / Draft Shield Substance->EngControl Containment Env Environmental Safety (No Drain Disposal) Substance->Env Waste Stream Segregation PPE PPE Barrier: Nitrile Gloves + Safety Glasses EngControl->PPE Residual Risk Operator Operator Safety (No Exposure) PPE->Operator Protection

Workflow 2: Spill Response Logic

Caption: Decision tree for managing spills based on physical state (Solid vs. Solution).

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent Based) Type->Liquid ActionSolid 1. Dampen with Alcohol 2. Wipe/Scoop 3. Solid Waste Bin Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Scoop to Bag 3. Solid Waste Bin Liquid->ActionLiquid Disposal Hazardous Waste (Incineration) ActionSolid->Disposal ActionLiquid->Disposal

References

  • European Chemicals Agency (ECHA). (n.d.). Benzotriazole and its derivatives: Registration Dossier & Aquatic Toxicity Data. Retrieved from [Link]

  • Cancilla, D. A., et al. (1997). Detection of Benzotriazole Derivatives in Aircraft Deicing Fluids and their Toxicity to Aquatic Organisms.[3][4]Environmental Toxicology and Chemistry.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1H-benzo[d][1,2,3]triazole
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